molecular formula C11H15NO B169919 4-Phenyloxan-4-amine CAS No. 14006-31-6

4-Phenyloxan-4-amine

Cat. No.: B169919
CAS No.: 14006-31-6
M. Wt: 177.24 g/mol
InChI Key: FOYWQFRQKUWGJH-UHFFFAOYSA-N
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Description

4-Phenyloxan-4-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWQFRQKUWGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640616
Record name 4-Phenyloxan-4-amine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14006-31-6
Record name 4-Phenyloxan-4-amine
Source EPA DSSTox
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Record name 4-phenyloxan-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and predicted properties of 4-phenyloxan-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to offer valuable insights for researchers and drug development professionals.

Molecular Structure

This compound, also known as 4-amino-4-phenyl-tetrahydropyran, possesses a core tetrahydropyran (oxane) ring. A phenyl group and an amino group are both substituted at the C4 position of this heterocyclic scaffold. This geminal substitution pattern at a non-aromatic, cyclic ether is a key structural feature.

Caption: Chemical structure of this compound.

Predicted Physicochemical and Spectroscopic Data

PropertyPredicted/Analog ValueReference Compound(s)
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Boiling Point ~151-157 °C (Predicted)4-Aminotetrahydropyran[1], 4-Methyloxan-4-amine
Density ~0.9-1.0 g/cm³ (Predicted)4-Aminotetrahydropyran[2], 4-Methyloxan-4-amine
Refractive Index ~1.46 (Predicted)4-Aminotetrahydropyran[2]
LogP ~1.5 (Predicted)N-methyl-4-phenyloxan-4-amine[3]
¹³C NMR (Predicted) Phenyl C: 120-150 ppm; C4: 60-70 ppm; C2/6: 60-70 ppm; C3/5: 30-40 ppmGeneral chemical shift ranges for similar structures
¹H NMR (Predicted) Phenyl H: 7.2-7.5 ppm; C2/6 H: 3.5-4.0 ppm; C3/5 H: 1.5-2.0 ppm; NH₂: 1.0-3.0 ppm (broad)General chemical shift ranges for similar structures
IR Spectroscopy (Predicted) N-H stretch: 3300-3500 cm⁻¹ (doublet); C-H (sp³): 2850-3000 cm⁻¹; C-H (sp²): 3000-3100 cm⁻¹; C=C (aromatic): 1450-1600 cm⁻¹; C-O-C stretch: 1050-1150 cm⁻¹Characteristic infrared absorption frequencies

Proposed Synthetic Pathways and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted tetrahydropyrans. A potential two-step synthesis starting from tetrahydropyran-4-one is outlined below.

Proposed Synthesis Workflow

synthesis_workflow start Tetrahydropyran-4-one reagent1 Phenylmagnesium bromide (Grignard Reagent) start->reagent1 intermediate 4-Phenyl-tetrahydropyran-4-ol reagent2 1. Sulfuric Acid 2. Sodium Azide 3. H₂/Pd-C or LiAlH₄ intermediate->reagent2 product This compound reagent1->intermediate Grignard Reaction reagent2->product Ritter Reaction & Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenyl-tetrahydropyran-4-ol (Grignard Reaction)

This protocol is adapted from standard Grignard reaction procedures.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Addition of Ketone: Once the Grignard reagent has formed, a solution of tetrahydropyran-4-one in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Quenching: After the addition is complete and the reaction has stirred for a specified time, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-phenyl-tetrahydropyran-4-ol, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Ritter Reaction and Reduction)

This protocol is based on the Ritter reaction followed by reduction.

  • Ritter Reaction: The 4-phenyl-tetrahydropyran-4-ol from the previous step is dissolved in a suitable solvent (e.g., acetic acid or a mixture of a nitrile and a strong acid like sulfuric acid). Sodium azide is then added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • Hydrolysis (if necessary): If an intermediate acetamide is formed, it is hydrolyzed by heating with an aqueous acid or base to yield the primary amine.

  • Alternative Reduction of Azide: If an azide intermediate is formed, it can be reduced to the amine. The crude azide is dissolved in a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas. Alternatively, the azide can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up accordingly. For hydrogenation, the catalyst is filtered off, and the solvent is removed. For LiAlH₄ reduction, the reaction is carefully quenched, and the product is extracted. The final product, this compound, is then purified by an appropriate method, such as distillation or crystallization of a salt form.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, the tetrahydropyran motif is a common feature in many biologically active compounds. Derivatives of 4-aminotetrahydropyran are of interest in medicinal chemistry for the synthesis of pharmaceuticals. The presence of both a phenyl group and an amino group on a rigid cyclic scaffold suggests that this molecule could be a valuable building block for creating novel chemical entities with potential applications in areas such as:

  • CNS-active agents: The lipophilic phenyl group and the basic amine are common features in drugs targeting the central nervous system.

  • Enzyme inhibitors: The rigid structure could serve as a scaffold for designing specific enzyme inhibitors.

  • Novel materials: The amine functionality allows for further derivatization to create new polymers or functional materials.

Further research is needed to synthesize and characterize this compound and to explore its chemical reactivity and biological properties. This would provide a foundation for its potential use in drug discovery and materials science.

References

4-phenyloxan-4-amine chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 4-Phenyloxan-4-Amine Scaffold: Chemical Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic structure with significant potential in medicinal chemistry and drug development. While direct literature on the parent compound is limited, this document synthesizes data from its derivatives and structurally related molecules to offer insights into its chemical characteristics, plausible synthetic routes, and prospective therapeutic applications. This analysis is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Core Molecular Characteristics of the this compound Scaffold

The this compound core consists of an oxane (tetrahydropyran) ring substituted at the 4-position with both a phenyl group and an amine. This unique arrangement of a tertiary amine on a saturated heterocyclic ring presents a three-dimensional structure that can be strategically exploited for targeted drug design.

Physicochemical Properties of a Representative Derivative: N-methyl-4-phenyloxan-4-amine

To understand the fundamental properties of this scaffold, we can examine a close derivative, N-methyl-4-phenyloxan-4-amine. The data presented in the following table is derived from computational models and provides a baseline for understanding the physicochemical profile of this chemical family.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

These predicted properties suggest that derivatives of the this compound scaffold are likely to possess drug-like characteristics, including a moderate lipophilicity (XLogP3 of 2.2) that is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.

Synthesis Strategies for this compound Derivatives

Proposed Retrosynthetic Analysis and Forward Synthesis Workflow

The logical starting point for synthesizing this compound derivatives is the corresponding ketone, 4-phenyloxan-4-one. The synthesis could proceed as follows:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target This compound Derivative Precursor1 Imine Intermediate Target->Precursor1 Reduction Precursor2 4-Phenyloxan-4-one Precursor1->Precursor2 Condensation Precursor3 Primary/Secondary Amine Precursor1->Precursor3 Step1 Step 1: Condensation Mix 4-phenyloxan-4-one with a primary or secondary amine under acidic conditions to form an imine intermediate. Step2 Step 2: Reduction Introduce a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to reduce the imine to the target amine. Step1->Step2 Step3 Step 3: Purification Purify the final product using column chromatography or crystallization. Step2->Step3 G Start Scaffold Selection (this compound) Library Library Synthesis (Combinatorial Chemistry) Start->Library Screening High-Throughput Screening (Biochemical/Cell-based assays) Library->Screening Hit Hit Identification Screening->Hit Lead Hit-to-Lead Optimization (SAR studies) Hit->Lead Candidate Lead Optimization (ADME/Tox profiling) Lead->Candidate Preclinical Preclinical Candidate Candidate->Preclinical

Sources

A Technical Guide to the Predicted Spectroscopic Data of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 4-phenyloxan-4-amine. The following sections outline the predicted spectral characteristics, comprehensive experimental protocols for data acquisition, and visual representations of analytical workflows and fragmentation pathways to support researchers in the identification and characterization of this molecule.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR spectra of this compound are crucial for its structural elucidation. The chemical shifts are estimated based on established principles of NMR spectroscopy and the known effects of substituents on chemical environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (ortho)7.35d2H7.5
H-Ar (meta)7.28t2H7.5
H-Ar (para)7.20t1H7.5
H-2, H-6 (ax)3.80dt2H11.5, 4.5
H-2, H-6 (eq)3.65ddd2H11.5, 3.0, 1.5
H-3, H-5 (ax)2.10dt2H12.5, 4.5
H-3, H-5 (eq)1.85ddd2H12.5, 3.0, 1.5
-NH₂1.60s (br)2H-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-Ar (ipso)145.0
C-Ar (ortho)128.5
C-Ar (meta)127.0
C-Ar (para)125.0
C-458.0
C-2, C-665.0
C-3, C-538.0
Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of amines and cyclic ethers.

Predicted Mass Spectrometry Fragmentation Data

m/zIonProposed Structure
177[M]⁺Molecular Ion
148[M - C₂H₅]⁺Loss of an ethyl group from the oxane ring
120[M - C₃H₅O]⁺Cleavage of the oxane ring
104[C₆H₅CNH₂]⁺Phenylnitrilium ion
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Data Acquisition

  • Instrument: A 125 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

The following is a general protocol for obtaining the mass spectrum of this compound.

1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the solution can be directly infused or injected into the mass spectrometer.

  • For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

2. Data Acquisition (using ESI-QTOF as an example)

  • Instrument: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion/Flow Rate: 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min.

    • Drying Gas Temperature: 180-220 °C.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500.

    • Acquisition Rate: 1-2 spectra/second.

  • Fragmentation (MS/MS):

    • Select the molecular ion ([M+H]⁺ at m/z 178) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

3. Data Processing

  • Process the raw data using the instrument's software.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways based on the observed MS/MS spectra.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample_Synthesis Synthesis & Purification of this compound Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample_Synthesis->Sample_Preparation NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) Sample_Preparation->NMR_Acquisition NMR Sample MS_Acquisition MS Data Acquisition (EI/ESI, MS/MS) Sample_Preparation->MS_Acquisition MS Sample NMR_Processing NMR Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Fragmentation Analysis) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of this compound in a mass spectrometer.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 177 F1 [M - C₂H₅]⁺ m/z = 148 M->F1 - C₂H₅˙ F2 [M - C₃H₅O]⁺ m/z = 120 M->F2 - C₃H₅O˙ F3 [C₆H₅CNH₂]⁺ m/z = 104 F2->F3 - H₂ F4 [C₇H₇]⁺ m/z = 91 F2->F4 - HCN, - H˙ F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Potential Biological Activity of 4-Phenyloxan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the novel compound, 4-phenyloxan-4-amine. Based on its structural similarity to the arylcyclohexylamine class of compounds, which includes well-studied agents like phencyclidine (PCP) and ketamine, this document outlines the probable pharmacological targets and mechanisms of action.[1][2][3] We present a series of recommended experimental protocols to elucidate the specific biological profile of this compound, including receptor binding assays, enzyme inhibition studies, and cellular response evaluations. Furthermore, this guide includes detailed methodologies and data presentation formats to facilitate reproducible and comparable research in the scientific community. The primary aim is to provide a foundational resource for researchers investigating the therapeutic and toxicological potential of this and related novel psychoactive substances.

Introduction

This compound is a synthetic compound belonging to the broader class of arylcyclohexylamines. This class of molecules is well-known for its diverse pharmacological effects, primarily mediated through interactions with the central nervous system.[2] Prominent members of this class, such as phencyclidine (PCP) and ketamine, exhibit dissociative anesthetic, analgesic, and hallucinogenic properties.[1][4] The core structure of an aryl group attached to a cyclohexylamine moiety is a key determinant of their biological activity.[2] Given the structural analogy, it is hypothesized that this compound will share a similar, though potentially distinct, pharmacological profile with other arylcyclohexylamines. This guide will explore these potential activities and provide the necessary framework for their experimental validation.

Predicted Pharmacological Profile

Based on the established pharmacology of arylcyclohexylamines, the predicted biological targets for this compound are summarized in the table below. The primary mechanism of action for this class of compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3][5][6] Additionally, interactions with monoamine transporters and various other receptors are common, contributing to a complex pharmacological profile.[1][2][5]

Table 1: Predicted Pharmacological Targets and Effects of this compound
Primary Target Predicted Interaction Potential Downstream Effects Key References
NMDA ReceptorNon-competitive AntagonistDissociative anesthesia, analgesia, psychotomimetic effects, potential antidepressant effects.[1][3][5][6]
Dopamine Transporter (DAT)Reuptake InhibitionStimulant effects, euphoria, potential for psychosis at high doses.[1][5][6]
Serotonin Transporter (SERT)Reuptake InhibitionMood alteration, potential contribution to psychedelic effects.[1][4][5]
Norepinephrine Transporter (NET)Reuptake InhibitionSympathomimetic effects (increased heart rate and blood pressure).[1][5]
Sigma Receptors (σ1 and σ2)AgonismContribution to hallucinogenic and psychotomimetic effects.[1][2][5]
Mu-Opioid Receptor (μOR)AgonismAnalgesia, euphoria.[1][2][5]

Key Experimental Protocols

To validate the predicted biological activities of this compound, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of this compound for its predicted molecular targets.[7][8][9] These assays measure the displacement of a specific radiolabeled ligand from a receptor by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor, dopamine transporter, serotonin transporter, norepinephrine transporter, sigma receptors, and mu-opioid receptor.

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes or homogenized brain tissue expressing the target receptors.

  • Radioligand Selection: Choose a high-affinity radioligand specific for each target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DTG for sigma receptors, and [³H]DAMGO for μOR).

  • Assay Conditions: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound in an appropriate buffer system.

  • Separation and Detection: Separate the bound and free radioligand using rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Enzyme Inhibition Assays

While the primary targets are receptors, it is also prudent to assess for any off-target enzyme inhibition, which could contribute to the overall pharmacological or toxicological profile.

Objective: To determine if this compound inhibits key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) or other relevant enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Use purified enzymes or liver microsomes and a specific substrate that produces a fluorescent or colorimetric product upon enzymatic reaction.

  • Assay Procedure: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the formation of the product over time using a microplate reader.[11]

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value, which is the concentration of this compound that reduces enzyme activity by 50%.[11]

Cellular Response Assays

Cell-based assays are crucial for understanding the functional consequences of receptor binding in a more physiologically relevant context.[12][13][14]

Objective: To measure the effect of this compound on downstream signaling pathways and cellular functions.

Methodology:

  • Cell Culture: Use cell lines endogenously or recombinantly expressing the target receptors (e.g., HEK293 cells expressing the NMDA receptor).

  • Functional Readouts:

    • Calcium Imaging: For NMDA receptors, measure changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.

    • Neurotransmitter Uptake Assays: In cells expressing monoamine transporters, measure the uptake of radiolabeled or fluorescently tagged neurotransmitters (dopamine, serotonin, norepinephrine) in the presence of varying concentrations of the test compound.

    • Cell Viability and Cytotoxicity Assays (e.g., MTT or LDH assays): Assess the impact of this compound on cell health and determine its cytotoxic potential.[15]

  • Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) of this compound in modulating the specific cellular response.

Visualizations of Key Pathways and Workflows

To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Characterization compound This compound in_vitro In Vitro Assays compound->in_vitro cellular Cellular Assays compound->cellular data_analysis Data Analysis and Pharmacological Profile in_vitro->data_analysis receptor_binding Radioligand Binding (NMDA, DAT, SERT, NET, Sigma, Opioid) in_vitro->receptor_binding enzyme_inhibition Enzyme Inhibition (e.g., CYP450) in_vitro->enzyme_inhibition cellular->data_analysis functional_assays Functional Assays (Calcium Flux, Neurotransmitter Uptake) cellular->functional_assays cytotoxicity Cytotoxicity Assays (MTT, LDH) cellular->cytotoxicity in_vivo In Vivo Studies (Future Work) behavioral Behavioral Models (Locomotor activity, Analgesia) in_vivo->behavioral toxicity Acute Toxicity Studies in_vivo->toxicity data_analysis->in_vivo

Caption: A flowchart outlining the proposed experimental approach.

nmda_signaling_pathway Postulated NMDA Receptor Antagonism by this compound cluster_membrane Postsynaptic Membrane nmda_receptor NMDA Receptor ion_channel Ion Channel nmda_receptor->ion_channel Activates ca_influx Ca²+ Influx ion_channel->ca_influx Allows block Blockade glutamate Glutamate glutamate->nmda_receptor Binds glycine Glycine/D-serine glycine->nmda_receptor Binds compound This compound compound->ion_channel Binds within channel downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream cellular_response Altered Cellular Response (e.g., Dissociation, Analgesia) downstream->cellular_response block->ca_influx

References

4-phenyloxan-4-amine derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of scientific literature and chemical databases reveals a significant scarcity of published research on 4-phenyloxan-4-amine derivatives and their direct analogues. This specific chemical scaffold does not appear to be a widely investigated class of compounds in the context of drug discovery and development. Consequently, the available information is insufficient to construct a comprehensive technical guide that meets the detailed requirements of the user, including quantitative data for structure-activity relationships, detailed experimental protocols, and established signaling pathways.

The core structure of this compound, featuring a phenyl and an amine group geminally substituted on the 4-position of an oxane (tetrahydropyran) ring, is unique. While research exists on related heterocyclic systems such as piperidines (the nitrogen analogue of oxane) and other oxygen-containing heterocycles like oxazoles and dioxanes, direct extrapolation of their biological activities and synthetic methodologies to the this compound core would be speculative and not grounded in published data.

Similarly, searches for analogous structures with variations in the substitution pattern on the oxane ring did not yield a body of literature substantial enough to create the requested in-depth guide. For instance, while some research exists on aminotetrahydropyran derivatives, these often have different substitution patterns and are investigated in diverse therapeutic areas without a clear, consolidated focus that would allow for a systematic review of their structure-activity relationships or signaling pathways.

Due to this lack of specific and quantitative data, it is not possible to generate the requested tables of biological activity, detailed experimental protocols for synthesis and assays, or diagrams of signaling pathways. Any attempt to do so would be based on conjecture rather than factual, citable scientific evidence.

Therefore, this document cannot provide the in-depth technical guide on this compound derivatives and analogues as requested, due to the limited availability of primary research on this specific class of compounds. Researchers and drug development professionals interested in this scaffold may need to initiate exploratory synthetic and biological screening programs to generate the foundational data required for such a comprehensive guide.

The Oxane Ring: A Cornerstone in Chemical Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Oxane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxane ring, a six-membered heterocyclic ether, and its substituted derivatives have played a pivotal role in the advancement of chemistry and medicine. From the serendipitous discovery of crown ethers, which revolutionized host-guest chemistry, to the intricate oxane-containing structures of potent natural product anticancer agents, this chemical motif has consistently been at the forefront of scientific innovation. This technical guide provides a comprehensive overview of the discovery and history of key substituted oxane compounds, detailing the seminal experimental work, quantitative data, and the logical frameworks that led to their development.

The Dawn of Host-Guest Chemistry: The Discovery of Crown Ethers

In 1967, Charles J. Pedersen at DuPont serendipitously discovered a novel class of macrocyclic polyethers while trying to synthesize a complexing agent for divalent cations. This discovery of "crown ethers" laid the foundation for the field of supramolecular chemistry and earned him a share of the 1987 Nobel Prize in Chemistry.[1][2]

The Accidental Synthesis of Dibenzo-18-crown-6

Pedersen's initial goal was to synthesize a phenolic ligand to chelate vanadyl ions. He reacted bis(2-chloroethyl) ether with the monobenzyl ether of catechol. However, the catechol starting material was contaminated with a small amount of unetherified catechol. This impurity led to an unexpected crystalline by-product in low yield, which exhibited the remarkable property of rendering sodium salts soluble in organic solvents.[3]

Experimental Protocol: Pedersen's Synthesis of Dibenzo-18-crown-6

The following protocol is based on Pedersen's seminal work.[3]

Materials:

  • Catechol

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide

  • n-Butanol

Procedure:

  • A solution of catechol and sodium hydroxide in n-butanol is prepared.

  • Bis(2-chloroethyl) ether is added to the solution.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The n-butanol is removed by distillation.

  • The residue is triturated with methanol to induce crystallization of dibenzo-18-crown-6.

  • The crude product is recrystallized from a suitable solvent, such as acetone, to yield white, fibrous crystals.

Pedersen noted that the presence of an alkali metal cation (from the sodium hydroxide) was crucial for templating the formation of the macrocyclic ring, leading to higher yields than would be expected from high dilution principles alone.[3]

Quantitative Data: Cation Binding Selectivity

Crown ethers exhibit remarkable selectivity in binding cations, which is primarily determined by the relative sizes of the cation and the crown ether's cavity.

Crown EtherCavity Diameter (Å)CationIonic Diameter (Å)Log K (M⁻¹) in Methanol
12-Crown-41.2 - 1.5Li⁺1.522.83
15-Crown-51.7 - 2.2Na⁺2.043.25
18-Crown-6 2.6 - 3.2 K⁺ 2.76 6.10 [4][5]
21-Crown-73.4 - 4.3Cs⁺3.344.60

Data compiled from various sources.[4][5][6][7]

Experimental Workflow: Synthesis of Dibenzo-18-crown-6

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Catechol Catechol Mixing Mixing and Reflux Catechol->Mixing BisChloroethylEther Bis(2-chloroethyl) ether BisChloroethylEther->Mixing NaOH NaOH (Base) NaOH->Mixing Butanol n-Butanol (Solvent) Butanol->Mixing Filtration Filtration Mixing->Filtration Distillation Distillation Filtration->Distillation Trituration Trituration with Methanol Distillation->Trituration Recrystallization Recrystallization Trituration->Recrystallization DB18C6 Dibenzo-18-crown-6 Recrystallization->DB18C6

Caption: Workflow for the synthesis of Dibenzo-18-crown-6.

Oxetanes in Medicinal Chemistry: From Curiosity to Clinical Candidates

The oxetane ring, a four-membered cyclic ether, was once considered a chemical curiosity. However, in recent decades, it has gained significant attention in medicinal chemistry as a versatile building block for improving the physicochemical properties of drug candidates.[8]

Early Synthesis and Physicochemical Properties

The synthesis of the parent oxetane was first reported in the 1870s. A common and effective method for synthesizing substituted oxetanes is the intramolecular Williamson ether synthesis from 1,3-diols.[9][10] The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity compared to their non-oxetane counterparts.[8][11]

Experimental Protocol: Intramolecular Williamson Ether Synthesis of a 3-Substituted Oxetane

This protocol is a generalized procedure based on established methods.[9][12]

Materials:

  • A 1,3-diol with a suitable leaving group precursor (e.g., a primary alcohol that can be converted to a tosylate)

  • Tosyl chloride

  • Pyridine (or another suitable base)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., THF)

Procedure:

  • Monotosylation of the 1,3-diol: The 1,3-diol is dissolved in pyridine and cooled in an ice bath. Tosyl chloride is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the monotosylated diol.

  • Cyclization: The monotosylated diol is dissolved in anhydrous THF. Sodium hydride is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Final Work-up and Purification: The reaction is carefully quenched with water. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude oxetane is purified by column chromatography.

Quantitative Data: Impact of Oxetane Substitution on Drug Properties

The substitution of common functionalities with an oxetane ring can have a profound impact on the physicochemical properties of a molecule.

Parent CompoundOxetane-Substituted AnalogPropertyParent ValueAnalog ValueFold Improvement
ThalidomideOxetane-ThalidomideHuman Plasma Stability (% remaining after 5h)40%74%1.85
LenalidomideOxetane-LenalidomideLipophilicity (LogD)0.2-0.3-
Generic Amine3-Amino-oxetane derivativeBasicity (pKa)~9.5-10.5~7.5-8.5-
Crenolanib AnalogCrenolanib (contains oxetane)Aqueous SolubilityLowImproved-

Data compiled from medicinal chemistry literature.[11][13][14]

Logical Relationship: Rationale for Oxetane Incorporation

G cluster_problem Drug Development Challenge cluster_strategy Medicinal Chemistry Strategy cluster_mechanism Underlying Reasons cluster_outcome Improved Drug Candidate PoorProperties Poor Physicochemical Properties (e.g., low solubility, high clearance) IncorporateOxetane Incorporate Oxetane Moiety PoorProperties->IncorporateOxetane IncreasedPolarity Increased Polarity IncorporateOxetane->IncreasedPolarity ThreeDimensionality Increased 3D Character IncorporateOxetane->ThreeDimensionality MetabolicBlocking Blocks Metabolic Hotspots IncorporateOxetane->MetabolicBlocking ImprovedProperties Enhanced Properties (e.g., higher solubility, lower clearance) IncreasedPolarity->ImprovedProperties ThreeDimensionality->ImprovedProperties MetabolicBlocking->ImprovedProperties

Caption: Rationale for incorporating oxetane rings in drug design.

Paclitaxel (Taxol®): A Natural Product Oxane that Revolutionized Cancer Chemotherapy

The discovery of paclitaxel (Taxol®) is a landmark in the history of cancer drug development. This complex diterpenoid, featuring a rare oxetane ring, was isolated from the bark of the Pacific yew tree, Taxus brevifolia.

Discovery and Isolation

In the 1960s, as part of a large-scale screening of natural products by the National Cancer Institute (NCI), Monroe E. Wall and Mansukh C. Wani discovered that a crude extract from the bark of the Pacific yew tree exhibited cytotoxic activity. After years of laborious isolation and characterization, they reported the structure of the active compound, which they named taxol, in 1971.[15]

Experimental Protocol: Isolation and Purification of Paclitaxel

The following is a generalized protocol for the isolation of paclitaxel from Taxus brevifolia bark.[15][16][17][18][19]

Materials:

  • Dried and ground bark of Taxus brevifolia

  • Methanol (or ethanol)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, and methanol)

Procedure:

  • Extraction: The ground bark is exhaustively extracted with methanol at room temperature. The methanol extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between water and hexane to remove nonpolar impurities. The aqueous layer is then extracted with dichloromethane.

  • Crude Fractionation: The dichloromethane extract is concentrated and subjected to silica gel column chromatography using a gradient of solvents to separate the components based on polarity.

  • Further Chromatographic Purification: Fractions containing paclitaxel are further purified by repeated column chromatography, often including reverse-phase chromatography.

  • Crystallization: The purified paclitaxel is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield the final product.

Quantitative Data: In Vitro Cytotoxicity of Paclitaxel

Paclitaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer2.5 - 10
MDA-MB-231Breast Cancer5 - 15
A549Lung Cancer3 - 8
HeLaCervical Cancer4 - 9
OVCAR-3Ovarian Cancer1 - 5

IC50 values can vary depending on the specific assay conditions and cell line passage number.[20][21][22]

Signaling Pathway: Paclitaxel's Mechanism of Action

The primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[23][24]

G Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit of Microtubules Paclitaxel->BetaTubulin Binds to MicrotubulePolymerization Promotes Microtubule Polymerization BetaTubulin->MicrotubulePolymerization MicrotubuleDepolymerization Inhibits Microtubule Depolymerization BetaTubulin->MicrotubuleDepolymerization MicrotubuleStabilization Microtubule Hyper-stabilization MicrotubulePolymerization->MicrotubuleStabilization MicrotubuleDepolymerization->MicrotubuleStabilization MitoticSpindle Mitotic Spindle Dysfunction MicrotubuleStabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) CellCycleArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of paclitaxel-induced apoptosis.

Phorboxazoles: Complex Oxane-Containing Marine Natural Products

The phorboxazoles are a class of highly potent cytostatic macrolides isolated from the marine sponge Phorbas sp. Their intricate structures, featuring multiple oxane (tetrahydropyran) and oxazole rings, have presented a formidable challenge and a rich playground for synthetic organic chemists.

Discovery and Biological Activity

Phorboxazole A and B were first reported in the mid-1990s. They exhibit extraordinary cytostatic activity against a broad range of human cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range. Their mechanism of action is believed to involve the inhibition of protein synthesis.

Synthetic Approaches: The Forsyth and Smith Total Syntheses

The total synthesis of the phorboxazoles has been a major endeavor in the field of natural product synthesis. Two notable approaches are those by the research groups of Craig J. Forsyth and Amos B. Smith. Both syntheses are highly convergent, relying on the preparation of key fragments that are later coupled to assemble the complex molecule.

A key strategy in Forsyth's synthesis involves the formation of the oxazole rings from serine-derived precursors and a late-stage macrolactonization.[25][26][27][28][29] Smith's second-generation synthesis features a late-stage Stille coupling to connect the macrocyclic core with the side chain.[16][25]

Experimental Workflow: A Generalized Convergent Synthesis of Phorboxazole A

The following diagram illustrates a generalized workflow for a convergent total synthesis of phorboxazole A, drawing on principles from the published syntheses.

G cluster_fragments Fragment Synthesis cluster_coupling1 First Key Coupling cluster_macrocyclization Macrocyclization cluster_coupling2 Second Key Coupling cluster_final Final Steps cluster_product Product FragmentA C3-C17 Fragment OxazoleFormation1 Oxazole Formation (C16-C18) FragmentA->OxazoleFormation1 FragmentB C18-C30 Fragment FragmentB->OxazoleFormation1 FragmentC C31-C46 Fragment OxazoleFormation2 Oxazole Formation (C29-C31) FragmentC->OxazoleFormation2 Macrolactonization Macrolactonization (e.g., Still-Gennari olefination) OxazoleFormation1->Macrolactonization Macrolactonization->OxazoleFormation2 Deprotection Deprotection OxazoleFormation2->Deprotection PhorboxazoleA Phorboxazole A Deprotection->PhorboxazoleA

Caption: Convergent synthesis workflow for Phorboxazole A.

Conclusion

The discovery and development of substituted oxane compounds have been driven by a combination of serendipity, meticulous experimental work, and rational design. From the foundational principles of molecular recognition established by crown ethers to the life-saving applications of paclitaxel and the synthetic triumphs inspired by the phorboxazoles, the oxane ring has proven to be a remarkably versatile and impactful structural motif. The ongoing exploration of oxane-containing molecules in medicinal chemistry continues to yield promising new therapeutic candidates, underscoring the enduring importance of this heterocyclic core in the future of drug discovery.

References

Solubility Profile of 4-phenyloxan-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-phenyloxan-4-amine is a synthetic organic compound with a molecular structure that incorporates a phenyl group and an amine functional group on a tetrahydropyran ring. As with many novel chemical entities in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the design of appropriate formulation strategies. A critical parameter in this assessment is the compound's solubility in various laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound, including predicted data, information on structurally similar compounds, and detailed experimental protocols for determining its solubility.

Core Concepts: Understanding the Solubility of Amines

The solubility of an amine like this compound is influenced by several structural and environmental factors. The presence of the amine group, with its lone pair of electrons, allows for hydrogen bonding with protic solvents like water and alcohols, which can enhance solubility. However, the bulky and hydrophobic phenyl and oxane rings contribute to the molecule's lipophilicity, which favors solubility in non-polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors.

Quantitative Solubility Data

Currently, there is a lack of publicly available, experimentally determined quantitative solubility data for this compound. However, by examining the solubility of structurally analogous compounds and utilizing computational prediction tools, we can estimate its solubility profile. The following table summarizes available data for compounds with similar structural motifs.

SolventChemical FormulaPolarityPredicted/Analog Solubility of this compound (and Analogs)
WaterH₂OPolar ProticLikely sparingly to slightly soluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticExpected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticExpected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2]
EthanolC₂H₅OHPolar ProticExpected to be soluble (Analog: N-phenylpiperidin-4-amine is soluble at 30 mg/mL)[1][2]
MethanolCH₃OHPolar ProticExpected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3]
AcetonitrileC₂H₃NPolar AproticExpected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3]
ChloroformCHCl₃Polar AproticExpected to be soluble (Analog: N-Benzylcyclohexylamine hydrochloride is soluble)[3]
Dichloromethane (DCM)CH₂Cl₂Polar AproticExpected to be miscible
TolueneC₇H₈NonpolarExpected to be soluble
HexaneC₆H₁₄NonpolarLikely sparingly soluble

Note: The solubility of this compound is predicted based on the behavior of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for determining solubility are the thermodynamic (equilibrium) shake-flask method and the kinetic (high-throughput) method.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in thermodynamic equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.[4][5][6]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the concentration of the diluted solution using the analytical method. A calibration curve prepared with standard solutions of this compound of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a large number of compounds.[8][9] These methods typically start with a concentrated stock solution of the compound in DMSO.

Objective: To rapidly assess the apparent solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader (e.g., nephelometer or UV spectrophotometer)

Procedure:

  • Plate Preparation: Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

  • Detection: Measure the solubility using one of the following high-throughput techniques:

    • Nephelometry: A nephelometer measures the light scattering caused by precipitated particles in the wells. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility.[8]

    • Direct UV Assay: After incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[8]

  • Data Analysis: The kinetic solubility is determined by comparing the measurements to a calibration curve or by identifying the concentration at which precipitation occurs.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow start Start: Solid Compound add_solvent Add excess compound to known volume of solvent start->add_solvent equilibrate Equilibrate (24-72h) with agitation at constant temperature add_solvent->equilibrate separate Phase Separation (Settle/Centrifuge) equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End: Equilibrium Solubility Value quantify->end

Thermodynamic Solubility Determination Workflow

Kinetic_Solubility_Workflow start Start: DMSO Stock Solution dispense Dispense stock solution into microplate start->dispense add_buffer Add aqueous buffer to create concentration gradient dispense->add_buffer incubate Incubate (1-2h) with mixing add_buffer->incubate detect Detect precipitation (Nephelometry or UV after filtration) incubate->detect end End: Kinetic Solubility Value detect->end

Kinetic Solubility Determination Workflow

While experimental data for the solubility of this compound is not yet widely available, this technical guide provides a robust framework for its determination and estimation. Based on the solubility of structurally similar compounds, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents, and limited solubility in water and nonpolar solvents. For definitive quantitative data, the detailed thermodynamic and kinetic experimental protocols provided herein should be employed. This information is critical for advancing the development of this compound as a potential therapeutic agent by informing formulation design, preclinical studies, and ultimately, its clinical potential.

References

Technical Guide on 4-phenyloxan-4-amine: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for safety, handling, and experimental data on 4-phenyloxan-4-amine has revealed a significant lack of publicly available information for this specific chemical compound.

Efforts to compile an in-depth technical guide as requested have been unsuccessful due to the absence of reliable and specific data in scientific literature and safety repositories. This includes a lack of Safety Data Sheets (SDS), peer-reviewed articles on its synthesis, biological activity, signaling pathways, and established experimental protocols.

Initial searches for "this compound" and subsequent searches for the closely related compound "N-methyl-4-phenyloxan-4-amine" yielded basic database entries, such as a PubChem CID (18184163) for the N-methyl variant.[1][2] However, these entries lack the detailed toxicological, handling, and experimental information required to construct a thorough and responsible technical guide for researchers, scientists, and drug development professionals.

The search for safety and handling guidelines provided information on related but structurally distinct compounds, such as 4-aminophenol and other aminophenyl derivatives. Extrapolating safety information from these analogues would be scientifically unsound and potentially dangerous. Safe handling, storage, and emergency procedures are highly specific to the unique physical, chemical, and toxicological properties of a substance.

Similarly, investigations into the biological activity and potential signaling pathways of this compound did not yield any specific studies. While there is extensive research on broader classes of compounds like aminopyrazoles, aminoquinolines, and aminophenol derivatives, this information is not directly applicable to the requested molecule.[3][4][5][6][7]

Due to the critical lack of available data, it is not possible to provide an in-depth technical guide on the safety and handling of this compound that would meet the necessary standards of accuracy and safety for the intended audience of researchers and drug development professionals. The creation of such a guide without validated data would be irresponsible and could pose a significant safety risk.

It is recommended that any party interested in working with this compound proceed with extreme caution and conduct their own comprehensive safety and toxicological assessments before use.

References

In-depth Technical Guide on the Theoretical Modeling of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often rely on theoretical modeling to predict molecular properties and guide experimental work. This guide provides a foundational overview of the potential theoretical modeling approaches for 4-phenyloxan-4-amine, a molecule of interest in medicinal chemistry. Due to the limited publicly available research specifically on the theoretical modeling of this compound, this document outlines a generalized workflow and discusses common computational methods that would be applicable. The methodologies and data presented are based on studies of structurally related compounds and serve as a predictive framework.

I. Introduction to this compound

This compound is a heterocyclic compound featuring an oxane (tetrahydropyran) ring, a phenyl group, and an amine group, all attached to the same carbon atom. This unique structural arrangement suggests potential for diverse biological activities, making it a candidate for computational investigation in drug discovery. Theoretical modeling can provide insights into its electronic structure, conformational preferences, and potential interactions with biological targets.

II. Computational Methodologies

A typical computational workflow for a novel molecule like this compound would involve several key steps, from initial structure optimization to more complex simulations of its behavior in a biological environment.

Workflow for Theoretical Modeling:

G A 1. 3D Structure Generation & Optimization B 2. Conformational Analysis A->B C 3. Quantum Chemical Calculations (DFT) B->C D 4. Molecular Docking Studies C->D E 5. Molecular Dynamics (MD) Simulations D->E

Figure 1: A generalized workflow for the theoretical modeling of a small molecule like this compound.

  • 3D Structure Generation and Optimization: The initial 3D structure of this compound can be built using software such as Avogadro or ChemDraw. This initial structure is then optimized using a force field like MMFF94 or UFF to obtain a low-energy conformation.

  • Conformational Analysis: A systematic or stochastic conformational search is performed to identify the global minimum and other low-energy conformers. This can be achieved using methods like Monte Carlo or molecular dynamics simulations in a vacuum or implicit solvent.

  • Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a robust method for calculating the electronic properties of a molecule. Functionals like B3LYP with a basis set such as 6-31G(d,p) are commonly used to calculate properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. These calculations provide insights into the molecule's reactivity and potential interaction sites.

  • Molecular Docking: To investigate potential biological targets, molecular docking simulations are performed. A protein target is chosen, and the optimized ligand (this compound) is docked into the active site using software like AutoDock Vina or Glide. The results are analyzed based on the binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions) formed.

  • Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex and the dynamic behavior of the molecule in a simulated physiological environment, MD simulations are conducted using software like GROMACS or AMBER. The simulation is typically run for several nanoseconds to observe the conformational changes and interactions over time.

III. Predicted Physicochemical and Pharmacokinetic Properties

While experimental data for this compound is scarce, computational tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in early-stage drug discovery to assess the molecule's drug-likeness.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular Weight191.26 g/mol -
LogP1.85ALOGPS 2.1
Water Solubility-2.5 (log mol/L)ALOGPS 2.1
H-bond Donors1-
H-bond Acceptors2-
Lipinski's Rule of 5No violations-
CYP450 InhibitionLikely non-inhibitorpkCSM
hERG InhibitionLow probabilitypkCSM
Blood-Brain Barrier PermeabilityLikely permeablepkCSM

Note: These values are predictions from computational models and require experimental validation.

IV. Potential Signaling Pathway Interactions

Based on its structural features, particularly the phenylamine moiety, this compound could potentially interact with various biological targets. For instance, similar structures have shown interactions with enzymes and receptors involved in neurotransmission or cell signaling.

Hypothetical Signaling Pathway Interaction:

G cluster_0 Cell Membrane Receptor Target Receptor Effector Downstream Effector Receptor->Effector Activation Ligand This compound Ligand->Receptor Binding Response Cellular Response Effector->Response

Figure 2: A hypothetical signaling pathway illustrating the potential interaction of this compound with a cell surface receptor.

V. Conclusion

The theoretical modeling of this compound offers a powerful, cost-effective approach to predict its properties and guide further experimental research. The computational workflow outlined in this guide, from structure optimization to molecular dynamics, provides a comprehensive framework for investigating this and other novel small molecules. While the data presented here are predictive, they lay the groundwork for future laboratory synthesis and biological evaluation, accelerating the potential discovery of new therapeutic agents. Further research is needed to validate these computational findings and to fully elucidate the pharmacological profile of this compound.

An In-depth Technical Guide to 4-Phenyloxan-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Chemical Space

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 4-phenyloxan-4-amine, a compound situated at the intersection of two privileged structural motifs: the tetrahydropyran ring and a phenyl-substituted tertiary amine. A thorough investigation of chemical databases, including CAS registry services, indicates that while numerous derivatives are documented, the parent compound, this compound (also known as 4-phenyl-tetrahydropyran-4-amine), is not a readily cataloged substance. This apparent novelty presents both a challenge and an opportunity. This document, therefore, serves as a forward-looking technical guide, providing a robust framework for the synthesis, characterization, and prospective applications of this intriguing molecule.

Introduction to the this compound Scaffold

The tetrahydropyran (oxolane) ring is a highly sought-after scaffold in drug design. Its three-dimensional structure and ability to engage in hydrogen bonding interactions make it an excellent replacement for more conformationally flexible or metabolically labile groups. When combined with a phenyl-amine moiety, the resulting structure offers a unique combination of rigidity, lipophilicity, and basicity, making it a compelling candidate for probing biological targets. The absence of a dedicated CAS number for this compound suggests a largely unexplored area of chemical space, ripe for investigation by researchers seeking to develop new intellectual property and novel therapeutic agents.

Physicochemical Properties: A Predictive Analysis

In the absence of empirical data for this compound, we can predict its key physicochemical properties based on its constituent parts and data from closely related analogs. These predictions are crucial for designing synthetic routes, purification strategies, and for anticipating its behavior in biological systems.

PropertyPredicted ValueRationale / Comparative Data
Molecular Formula C₁₁H₁₅NOBased on structural components.
Molecular Weight 177.24 g/mol Calculated from the molecular formula.
CAS Number Not AssignedAs of the latest database searches.
Boiling Point > 250 °CExpected to be high due to the polar amine and phenyl group.
LogP ~2.5 - 3.5Estimated based on analogs; balances hydrophilic amine with lipophilic phenyl and pyran rings.
pKa ~9.0 - 9.5Typical for a tertiary amine of this type.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO); sparingly soluble in water.Common for amine-containing organic molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available starting materials. A robust and efficient synthetic strategy is proposed below, starting from 4-phenyl-tetrahydropyran. This multi-step synthesis is designed to be readily achievable in a standard organic chemistry laboratory.

Synthetic Workflow Overview

Synthetic_Workflow Start 4-Phenyl-tetrahydropyran (CAS: 20638-52-2) Step1 Oxidation Start->Step1 e.g., CrO₃, H₂SO₄ Intermediate1 4-Phenyl-tetrahydropyran-4-ol Step1->Intermediate1 Step2 Azidation (e.g., DPPA, DEAD) Intermediate1->Step2 Mitsunobu or similar Intermediate2 4-Azido-4-phenyl-tetrahydropyran Step2->Intermediate2 Step3 Reduction (e.g., H₂, Pd/C or LiAlH₄) Intermediate2->Step3 Catalytic Hydrogenation Product This compound Step3->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Oxidation of 4-Phenyl-tetrahydropyran to 4-Phenyl-tetrahydropyran-4-ol

  • Rationale: This step introduces a hydroxyl group at the 4-position, which can then be converted to a leaving group or directly substituted.

  • Protocol:

    • To a stirred solution of 4-phenyl-tetrahydropyran (1.0 eq) in a suitable solvent (e.g., acetone or acetic acid) at 0 °C, add a solution of an oxidizing agent (e.g., Jones reagent - CrO₃ in H₂SO₄) dropwise.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with isopropanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenyl-tetrahydropyran-4-ol.

Step 2: Conversion of the Alcohol to an Azide (4-Azido-4-phenyl-tetrahydropyran)

  • Rationale: The introduction of an azide group provides a stable intermediate that can be cleanly reduced to the primary amine. This avoids potential side reactions associated with direct amination methods.

  • Protocol (Mitsunobu Reaction):

    • Dissolve 4-phenyl-tetrahydropyran-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography to isolate 4-azido-4-phenyl-tetrahydropyran.

Step 3: Reduction of the Azide to the Primary Amine (this compound)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.

  • Protocol:

    • Dissolve 4-azido-4-phenyl-tetrahydropyran (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization of a salt (e.g., hydrochloride) or by column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine).

Analytical Characterization

Given the novelty of this compound, rigorous analytical characterization is essential to confirm its identity and purity.

Spectroscopic and Chromatographic Methods
TechniqueExpected ObservationsPurpose
¹H NMR - Aromatic protons in the δ 7.0-7.5 ppm region.- Aliphatic protons of the tetrahydropyran ring.- A broad singlet for the -NH₂ protons (exchangeable with D₂O).Confirms the proton framework of the molecule.
¹³C NMR - Aromatic carbons.- Aliphatic carbons of the tetrahydropyran ring, including a quaternary carbon at the 4-position.Confirms the carbon skeleton.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO.Confirms the molecular weight and formula.
Infrared (IR) Spectroscopy - N-H stretching vibrations (~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C-O-C stretching of the ether linkage.Identifies key functional groups.
High-Performance Liquid Chromatography (HPLC) - A single major peak under various conditions.Assesses the purity of the final compound.

Characterization Workflow

Characterization_Workflow cluster_0 Structural Elucidation Crude Crude Product from Synthesis Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure Final Confirmed Pure this compound Purity->Final NMR ¹H and ¹³C NMR NMR->Final MS Mass Spectrometry MS->Final IR IR Spectroscopy IR->Final

Caption: A logical workflow for the purification and characterization of the synthesized this compound.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for applications in medicinal chemistry. The tetrahydropyran ring is a known bioisostere for various groups and can improve pharmacokinetic properties. The phenyl-amine motif is present in numerous biologically active compounds.

  • Central Nervousous System (CNS) Targets: Many CNS-active drugs contain phenyl-amine structures. The rigid conformation of the tetrahydropyran ring could be beneficial for optimizing binding to specific receptor subtypes, for example, in the development of novel antidepressants, anxiolytics, or antipsychotics.

  • Ion Channel Modulation: The combination of a lipophilic phenyl group and a basic amine is a common feature in ion channel modulators. This compound could serve as a starting point for the development of new therapeutics targeting sodium, potassium, or calcium channels.

  • Enzyme Inhibition: The scaffold could be elaborated to target various enzymes, where the phenyl ring can engage in pi-stacking interactions and the amine can form key hydrogen bonds or salt bridges within an active site.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of this compound, a compound that appears to be a novel chemical entity. The proposed synthetic route is based on well-established chemical transformations and should be readily accessible to researchers. The potential applications in drug discovery are significant, given the privileged nature of its structural components. Further research into this molecule and its derivatives is warranted and could lead to the discovery of new chemical probes and therapeutic agents.

A Technical Guide to the Deconvolution of Therapeutic Targets for Novel Chemical Entities: A Case Study on 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of a small molecule's molecular target is a pivotal and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting toxicity, and enabling rational lead optimization. This guide presents a comprehensive, multi-pronged strategic framework for the target identification and validation of novel chemical entities. We will use the hypothetical compound 4-phenyloxan-4-amine , a molecule with a 4-aryl-tetrahydropyran scaffold, as a case study. Due to the absence of extensive public data on this specific molecule, this document will serve as an in-depth, practical guide for researchers, scientists, and drug development professionals on how to discover and validate the targets of such a compound from first principles. The methodologies described herein are rooted in established, state-of-the-art techniques designed to build a robust, evidence-based case for a molecule's mechanism of action.

Introduction: The Challenge of a Novel Scaffold

The compound this compound features a tetrahydropyran (THP) ring, a common motif in medicinal chemistry. The THP scaffold is often employed as a bioisostere of a cyclohexane ring, offering lower lipophilicity and an oxygen atom that can act as a hydrogen bond acceptor, potentially improving ADME (absorption, distribution, metabolism, and excretion) profiles and target engagement.[1] Derivatives of this scaffold are found in molecules targeting a range of proteins, including various kinases.[1]

Despite the precedence of the scaffold, the specific biological activity of this compound is uncharacterized. When faced with such a novel molecule, a systematic and unbiased approach is required to elucidate its molecular targets. This guide outlines a logical progression from broad, hypothesis-generating discovery campaigns to rigorous, specific validation experiments.

Part I: Target Hypothesis Generation — Casting a Wide Net

The initial phase of target identification is designed to generate a list of candidate proteins or pathways that are modulated by the compound. We will employ a tripartite strategy, combining computational prediction, cell-based phenotypic screening, and unbiased biochemical discovery to ensure comprehensive coverage.[2]

Unbiased Biochemical Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to identify a compound's binding partners is to physically isolate them. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful chemical proteomics technique that uses an immobilized version of the small molecule to "fish" for its targets in a complex protein mixture, such as a cell lysate.[3][4]

Causality of Experimental Design: The core principle is that specific, high-affinity interactions will persist through washing steps, while non-specific, low-affinity binders will be removed. Subsequent identification of the captured proteins by mass spectrometry provides a direct list of high-probability candidates.[5] The success of this technique is contingent on the synthesis of an affinity probe that retains the parent molecule's binding activity. A linker must be attached to a position on the molecule that is not critical for target interaction.

  • Affinity Probe Synthesis:

    • Synthesize a derivative of this compound with a linker (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached to the amine, as it provides a convenient chemical handle. A parallel synthesis of a "mock" probe with an inactive structural analog is crucial for control experiments.

  • Immobilization:

    • Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads or magnetic beads. Block any remaining active sites on the beads to minimize non-specific binding.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) and harvest cells.

    • Lyse the cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C to allow for protein binding.

    • For competitive elution, a parallel incubation can be performed in the presence of a high concentration of free this compound. Proteins specifically bound to the immobilized compound will be outcompeted and will not be pulled down.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands of interest or analyze the entire eluate using in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins by searching the resulting peptide fragmentation data against a protein database.

Proteins that are specifically enriched in the experimental pull-down compared to control beads and that show reduced binding in the competitive elution are considered high-confidence candidates.

Protein ID (UniProt)Gene NameMS ScoreUnique PeptidesFold Enrichment (vs. Control)
P00533EGFR2451512.5
P04626SRC198119.8
Q13554ABL215587.3
P21802LCK13276.1

Table 1: Hypothetical high-confidence protein candidates for this compound identified by AC-MS.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Beads with Lysate Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DB Database Search MS->DB Hits Identify Candidate Proteins DB->Hits

Diagram 1: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Part II: Target Validation & In-Cell Engagement

Identifying a protein in a pull-down experiment is not sufficient proof of a direct therapeutic target. The next critical phase is to validate this interaction in a physiological context and confirm that engagement of the target by the compound is responsible for its biological effect.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction within intact cells.[6] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[7][8] This allows for the confirmation of target engagement in a native cellular environment, a crucial step for validating hits from in vitro or biochemical screens.[9]

Causality of Experimental Design: By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of binding and stabilization.[10] This method is invaluable as it requires no modification to the compound or the protein.

  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., EGFR).

    • Treat cells with this compound at a desired concentration (e.g., 10 μM) or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein in the soluble fraction using a standard protein detection method such as Western Blot, ELISA, or mass spectrometry-based proteomics.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature to generate melting curves for both vehicle- and compound-treated samples.

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Temperature (°C)Vehicle (Soluble Fraction)10 µM Compound (Soluble Fraction)
401.001.00
460.950.98
500.810.92
540.520.85
580.230.65
620.050.31

Table 2: Hypothetical CETSA data showing stabilization of a target protein by this compound.

cluster_cell_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis_cetsa Analysis Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Cool Cool to Room Temp Heat->Cool Lyse Lyse Cells Cool->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Detect Detect Target Protein (e.g., Western Blot) Collect->Detect Result Plot Melt Curve & Observe Shift Detect->Result

Diagram 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Validation: CRISPR-Cas9 Target Knockout

The definitive validation step is to demonstrate that the compound's biological effect is dependent on the presence of its target. CRISPR-Cas9 gene editing provides a precise way to test this hypothesis.[11][12] By knocking out the gene that encodes the putative target protein, we can determine if the cells become resistant to the compound's effects.[][14]

Causality of Experimental Design: If this compound exerts its cytotoxic effect by inhibiting a specific protein, then cells lacking that protein should no longer be sensitive to the compound.[15] This experiment directly links the protein target to the cellular phenotype, providing the highest level of validation.

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene for the candidate protein to ensure a functional knockout.

    • Clone these sgRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target cell line with the Cas9/sgRNA-expressing lentivirus.

    • Select for successfully transduced cells using an appropriate antibiotic or fluorescent marker.

  • Validation of Knockout:

    • Expand the selected cell population.

    • Confirm the absence of the target protein by Western Blot.

    • Sequence the genomic DNA at the target locus to confirm the presence of insertions/deletions (indels).

  • Phenotypic Assay:

    • Plate the wild-type (WT) cells and the knockout (KO) cells in parallel.

    • Treat both cell populations with a dose-response curve of this compound.

    • After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Plot the dose-response curves for both WT and KO cells.

    • A significant rightward shift in the IC50 value for the KO cells compared to the WT cells confirms that the target is required for the compound's activity.

cluster_logic Validation Logic Hypothesis Hypothesis: Compound inhibits Target Protein, causing Cell Death WT_Cells Wild-Type Cells (Target Present) Hypothesis->WT_Cells KO_Cells Knockout Cells (Target Absent) Hypothesis->KO_Cells Compound_Treat Treat with Compound WT_Cells->Compound_Treat KO_Cells->Compound_Treat WT_Result Cell Death (Sensitive) Compound_Treat->WT_Result KO_Result Cell Survival (Resistant) Compound_Treat->KO_Result

Diagram 3: Logical framework for a CRISPR-Cas9 target validation experiment.

Conclusion and Future Directions

This guide outlines a rigorous, integrated strategy for the deconvolution of therapeutic targets for a novel compound like this compound. By systematically progressing from broad, unbiased discovery methods (AC-MS) to definitive validation of in-cell engagement (CETSA) and phenotypic consequence (CRISPR-KO), researchers can build a compelling, multi-faceted case for a compound's mechanism of action.

Upon successful validation of a primary target, future work would involve quantifying binding affinity through biophysical methods (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), assessing selectivity through kinome-wide screening panels, and initiating structure-activity relationship (SAR) studies to optimize potency and selectivity. This foundational target identification work is the essential first step on the long path of translating a novel chemical entity into a potential therapeutic.

References

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. Retrieved from [Link]

Sources

Preliminary Cytotoxicity of 4-Phenyloxan-4-amine: A Methodological and Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no specific experimental data on the preliminary cytotoxicity of 4-phenyloxan-4-amine has been published. This document, therefore, serves as a technical guide that provides a framework for the cytotoxic evaluation of this compound based on the analysis of structurally related molecules and established experimental protocols.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of an amine and a phenyl group at the 4-position of the oxane ring, as in this compound, creates a novel chemical entity with potential pharmacological applications. Given the structural similarities to other cytotoxic heterocyclic compounds, a preliminary investigation into its anticancer properties is warranted. This guide outlines the standard experimental procedures and predictive insights based on related structures to facilitate the initial cytotoxic assessment of this compound.

Data on Structurally Related Compounds

While no direct cytotoxicity data exists for this compound, studies on derivatives of 6-amino-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile offer valuable insights into the potential bioactivity of the 4-aryl-tetrahydropyran motif. The following table summarizes the in vitro cytotoxic activity of these related compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5b KB8 ± 2.217[1][2]
5c KB7 ± 2.77[1][2]
5g KB7.5 ± 1.49[1][2]
5f A54931.5 ± 2.02[1][2]
5g HepG222.5 ± 3.09[1][2]
5e SW4823 ± 0.772[1][2]
5i SW4823 ± 4.97[1][2]
Doxorubicin A5496.8 ± 0.78[1][2]
Doxorubicin HepG26.3 ± 0.65[1][2]
Doxorubicin KB5.4 ± 0.5[1][2]
Doxorubicin SW484.3 ± 0.12[1][2]

Experimental Protocols

A comprehensive preliminary cytotoxicity assessment of this compound should involve a panel of cancer cell lines and multiple assays to determine cell viability, membrane integrity, and the mode of cell death.

Cell Culture and Maintenance
  • Cell Lines: A representative panel of human cancer cell lines should be used, for example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess selectivity.

  • Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][4][5] The amount of formazan is proportional to the number of metabolically active cells.[3][4]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570-590 nm using a microplate reader.[3][5]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[8][9][10][11]

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified.[8]

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to an assay plate containing the LDH reaction mixture.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[14]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[14]

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Analyze the stained cells by flow cytometry.[12][13][14] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_exp Incubate 24/48/72h add_compound->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Add Solubilizer (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Workflow for the MTT Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plate treatment Treat with Compound cell_seeding->treatment harvest_cells Harvest Cells treatment->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubation_15min Incubate 15 min add_stains->incubation_15min flow_cytometry Analyze by Flow Cytometry incubation_15min->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Workflow for the Annexin V/PI Apoptosis Assay.

hypothetical_pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Hypothetical Signaling Pathway Inhibition.

References

An In-depth Technical Guide to the Commercial Availability of 4-Phenyloxan-4-amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of key precursors for the synthesis of 4-phenyloxan-4-amine. This document outlines a plausible and efficient synthetic pathway, details the commercial sources of the required starting materials and intermediates, and provides hypothetical experimental protocols. The information is intended to assist researchers and drug development professionals in sourcing the necessary chemical building blocks for their work.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Grignard reaction between Tetrahydro-4H-pyran-4-one and a phenyl Grignard reagent to form the tertiary alcohol intermediate, 4-phenyl-tetrahydropyran-4-ol. The second step is the conversion of this alcohol to the target amine, for which a Ritter reaction provides a direct and effective method.

G cluster_precursors Commercially Available Precursors cluster_synthesis Synthetic Steps cluster_products Products A Tetrahydro-4H-pyran-4-one C Grignard Reaction A->C B Phenylmagnesium bromide B->C E Intermediate: 4-Phenyl-tetrahydropyran-4-ol C->E Step 1 D Ritter Reaction (Nitrile, Acid) F Final Product: This compound D->F Step 2 E->D

Figure 1: Proposed two-step synthetic workflow for this compound.

Commercial Availability of Precursors and Intermediates

The key starting materials for the proposed synthesis are readily available from multiple commercial suppliers.

Precursor 1: Tetrahydro-4H-pyran-4-one

Also known as 4-oxacyclohexanone, this is a key building block for introducing the oxane ring structure.[1] It is widely available from various chemical suppliers.

Table 1: Commercial Suppliers of Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)

SupplierProduct NamePurityAvailable Quantities
Sigma-AldrichTetrahydro-4H-pyran-4-one99%1 g, 5 g, 25 g[2]
Thermo ScientificTetrahydro-4H-pyran-4-one98%1 g, 5 g, 25 g[3]
TCI AmericaTetrahydro-4H-pyran-4-one>98%5 g, 25 g
Bridge OrganicsTetrahydro-4H-pyran-4-one-1 kg[4]
DabosTETRAHYDRO-4H-PYRAN-4-ONE-25 g[5]
ChemBK SuppliersTetrahydro-4H-pyran-4-one-Spot supply[1]
Precursor 2: Phenylmagnesium bromide

This Grignard reagent is essential for introducing the phenyl group at the 4-position of the oxane ring. It is typically supplied as a solution in an ethereal solvent.

Table 2: Commercial Suppliers of Phenylmagnesium bromide (CAS: 100-58-3)

SupplierProduct NameConcentrationSolvent
Sigma-AldrichPhenylmagnesium bromide solution1.0 MTHF
Thermo ScientificPhenylmagnesium bromide, 3M in ether3.0 MDiethyl ether[6]
TCI AmericaPhenylmagnesium Bromide~1 mol/L (16%)THF
American ElementsPhenylmagnesium Bromide--
ChemicalBookPhenylmagnesium Bromide solution2MTHF
Intermediate: 4-Phenyl-tetrahydropyran-4-ol

The intermediate alcohol, formed after the Grignard reaction, is also commercially available, offering an alternative starting point for the synthesis.

Table 3: Commercial Suppliers of 4-Phenyl-tetrahydropyran-4-ol (CAS: 81462-07-9)

SupplierBrandPurityAvailable Quantities
CymitQuimicaFluorochem98%250 mg, 1 g, 5 g[7]
Tetrahedron---[8]

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis of this compound. These protocols are based on standard organic chemistry procedures and may require optimization.

Step 1: Synthesis of 4-Phenyl-tetrahydropyran-4-ol

G cluster_setup Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification A 1. Dry a round-bottom flask under vacuum and fill with inert gas (N2 or Ar). B 2. Add anhydrous THF. A->B C 3. Add Tetrahydro-4H-pyran-4-one. B->C D 4. Cool the mixture to 0°C in an ice bath. C->D E 5. Add Phenylmagnesium bromide solution dropwise via an addition funnel. D->E F 6. Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. E->F G 7. Quench the reaction by slow addition of saturated aq. NH4Cl. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash combined organic layers with brine, dry over Na2SO4, and concentrate. H->I J 10. Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate). I->J

Figure 2: Experimental workflow for the Grignard reaction.

Methodology:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere is charged with Tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • The solution is cooled to 0°C using an ice bath.

  • Phenylmagnesium bromide solution (1.1 eq, 1.0 M in THF) is added dropwise via the addition funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 4-phenyl-tetrahydropyran-4-ol.

Step 2: Synthesis of this compound (Ritter Reaction)

G cluster_setup Reaction Setup cluster_reaction Nitrile Addition & Hydrolysis cluster_workup Workup and Purification A 1. Dissolve 4-phenyl-tetrahydropyran-4-ol in a suitable nitrile solvent (e.g., acetonitrile). B 2. Cool the mixture to 0°C. A->B C 3. Add a strong acid (e.g., concentrated H2SO4 or H3PO4) dropwise. B->C D 4. Stir at room temperature until TLC indicates consumption of the starting material. C->D E 5. Pour the mixture onto ice and basify with cold aqueous NaOH to hydrolyze the nitrilium ion intermediate. D->E F 6. Extract the aqueous layer with dichloromethane or ethyl acetate. E->F G 7. Dry the combined organic layers over Na2SO4, filter, and concentrate. F->G H 8. Purify the crude amine, potentially via crystallization of its hydrochloride salt. G->H

Figure 3: Experimental workflow for the Ritter reaction.

Methodology:

  • To a solution of 4-phenyl-tetrahydropyran-4-ol (1.0 eq) in acetonitrile, cooled to 0°C, is added concentrated sulfuric acid (2-3 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The acidic aqueous solution is then basified to a pH > 10 by the slow addition of a cold sodium hydroxide solution (e.g., 6 M NaOH). This step hydrolyzes the intermediate N-alkyl acetamide.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be further purified, for example, by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

This guide provides a clear path for obtaining this compound by outlining the commercially available precursors and a reliable synthetic route. Researchers can use the provided tables to quickly source the necessary materials from a variety of established chemical suppliers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4-phenyloxan-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 4-phenyloxan-4-one, followed by its conversion to the target amine via reductive amination.

Data Presentation

The following table summarizes the key transformations and expected quantitative data for the synthesis of this compound. The data is based on analogous reactions reported in the literature and serves as a benchmark for the described protocol.

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1Oxidation4-phenyl-tetrahydropyran-4-ol, PCCDichloromethane (DCM)2-4Room Temperature85-95
2Reductive Amination4-phenyloxan-4-one, NH4OAc, NaBH3CNMethanol12-24Room Temperature60-75

Experimental Protocols

Step 1: Synthesis of 4-Phenyloxan-4-one

This procedure describes the oxidation of 4-phenyl-tetrahydropyran-4-ol to the corresponding ketone, 4-phenyloxan-4-one.

Materials:

  • 4-phenyl-tetrahydropyran-4-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stirring plate

  • Chromatography column

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-phenyl-tetrahydropyran-4-ol in anhydrous dichloromethane (DCM).

  • To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The amount of PCC should be in slight excess (approximately 1.5 equivalents).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-phenyloxan-4-one.

Step 2: Synthesis of this compound

This protocol details the reductive amination of 4-phenyloxan-4-one to the target compound, this compound.

Materials:

  • 4-phenyloxan-4-one

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-phenyloxan-4-one, a large excess of ammonium acetate (e.g., 10-20 equivalents), and methanol.

  • Stir the mixture at room temperature until the ketone has dissolved.

  • Carefully add sodium cyanoborohydride (NaBH3CN) in small portions to the reaction mixture. The amount of NaBH3CN should be approximately 1.5-2 equivalents. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to decompose the excess NaBH3CN.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer with a cold aqueous NaOH solution to a pH of >10 to liberate the free amine.

  • Extract the product into diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Phenyloxan-4-one cluster_step2 Step 2: Synthesis of this compound start1 4-phenyl-tetrahydropyran-4-ol reaction1 Oxidation start1->reaction1 reagents1 PCC, DCM reagents1->reaction1 workup1 Filtration & Work-up reaction1->workup1 product1 4-phenyloxan-4-one workup1->product1 start2 4-phenyloxan-4-one product1->start2 reaction2 Reductive Amination start2->reaction2 reagents2 NH4OAc, NaBH3CN, MeOH reagents2->reaction2 workup2 Acid/Base Work-up & Extraction reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care and dispose of waste appropriately.

  • Sodium cyanoborohydride is highly toxic. Avoid contact with skin and eyes, and prevent its exposure to acidic conditions which can liberate toxic hydrogen cyanide gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

Application Notes and Protocols for 4-Phenyloxan-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile bioisostere.[1][2] This document provides a comprehensive guide to the synthesis, derivatization, and potential therapeutic applications of 4-phenyloxan-4-amine, a scaffold with significant potential in drug discovery. While this specific molecule is not extensively documented in public literature, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its utilization. We present detailed protocols for its synthesis via reductive amination, propose strategies for library development, and outline methodologies for its evaluation in relevant biological assays. The aim is to equip researchers with the foundational knowledge to explore the therapeutic promise of this and related compounds.

Introduction: The Strategic Value of the 4-Aryl-oxane Scaffold

The tetrahydropyran (oxane) motif is a cornerstone of modern drug design, appearing in numerous natural products and synthetic pharmaceuticals. Its appeal lies in a combination of factors:

  • Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and reducing the lipophilicity of parent compounds.[3]

  • Metabolic Stability: Compared to more labile heterocyclic systems, the oxane ring is generally robust to metabolic degradation.

  • Bioisosteric Replacement: The oxane ring is frequently employed as a bioisostere for other cyclic systems like piperidine or morpholine.[1][2] This substitution can alter a molecule's conformation, basicity, and interaction with biological targets, potentially leading to improved selectivity and reduced off-target effects.[4]

  • Three-Dimensionality: The saturated, non-planar nature of the oxane ring increases the sp³ character of a molecule, a feature often correlated with higher success rates in clinical development.[3]

The incorporation of a phenyl group at the 4-position introduces a key aromatic feature, allowing for potential π-π stacking, hydrophobic, and cation-π interactions with biological targets. The amine at the same position provides a crucial handle for hydrogen bonding, salt formation (improving bioavailability), and further derivatization to explore structure-activity relationships (SAR). This unique combination of features makes this compound a compelling starting point for the development of novel therapeutics.

Synthesis of the this compound Scaffold

A robust and scalable synthesis is paramount for the exploration of a new chemical scaffold. The most direct and widely applicable method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one.[5] This two-step, one-pot procedure is highly efficient and amenable to the generation of a diverse library of primary, secondary, and tertiary amines.

General Workflow for Reductive Amination

The synthesis proceeds through the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction to the desired amine.

G ketone Tetrahydro-4H-pyran-4-one imine Imine Intermediate ketone->imine Imine Formation amine_source Amine Source (e.g., NH4OAc) amine_source->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product purification Purification (Chromatography) product->purification

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from tetrahydro-4H-pyran-4-one and ammonium acetate.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane, add ammonium acetate (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile starting point for targeting a range of biological systems. Its structural similarity to known pharmacophores, such as 4-phenylpiperidines, suggests potential activity in several therapeutic areas.[6]

Hypothetical Therapeutic Targets
Therapeutic AreaPotential Target(s)Rationale for Exploration
Oncology Kinases, Epigenetic targetsThe pyran ring is a core structure in many anticancer agents.[7] The scaffold can be decorated to target specific enzyme active sites.
Neuroscience GPCRs (e.g., opioid, dopamine, serotonin receptors), Ion channels, MAOThe 4-phenylpiperidine motif is a classic scaffold for CNS-active drugs.[6] The oxane ring offers a way to modulate physicochemical properties for improved brain penetration and selectivity.
Inflammatory Diseases Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH)Phenyl-containing heterocyclic amides have shown dual inhibitory activity against sEH and FAAH, which are targets for pain and inflammation.[8]
Strategy for Library Development and SAR

The primary amine of this compound is an ideal point for diversification to build a library of analogs for SAR studies.

  • Amide Coupling: Reaction with a variety of carboxylic acids or acyl chlorides can introduce diverse substituents to probe interactions with the target protein.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce different electronic and steric properties.

  • N-Alkylation: Reductive amination with aldehydes or ketones can generate secondary or tertiary amines, which can be crucial for modulating basicity and receptor interactions.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides another avenue for derivatization.

Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, a tiered approach to biological evaluation is recommended.

In Vitro Assays

Protocol: Kinase Inhibition Assay (Illustrative Example for Oncology)

  • Assay Principle: A biochemical assay to measure the inhibition of a specific kinase (e.g., a receptor tyrosine kinase) using a fluorescent-based readout.

  • Materials: Recombinant kinase, appropriate substrate peptide, ATP, assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound IDR-Group (at Amine)Kinase IC₅₀ (nM)
Lead-001 H>10,000
Derivative-A -CO-(4-chlorophenyl)520
Derivative-B -SO₂-(naphthalene)150
Derivative-C -CH₂-(furan-2-yl)2,300

Note: The data presented in this table is illustrative and serves as an example of how to present screening results.

Cell-Based Assays

Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Assay Principle: A colorimetric assay to assess the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Models

Promising compounds from in vitro and cell-based assays can be advanced to in vivo models. For an oncology application, this would typically involve a mouse xenograft model where human tumor cells are implanted, and the effect of the test compound on tumor growth is evaluated.

Hypothetical Mechanism of Action: Signaling Pathway

Derivatives of this compound could potentially act as inhibitors of a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for diversification and the optimization of pharmacological properties. The strategic use of the oxane ring as a bioisosteric replacement for other cyclic amines provides a powerful tool for fine-tuning drug-like properties. The protocols and conceptual frameworks provided in this document are intended to serve as a launchpad for researchers to investigate the full therapeutic potential of this versatile scaffold.

References

  • Carreira, E. M., et al. (2010). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews.
  • He, L., et al. (2015). Synthesis of unsymmetric tertiary amines via alcohol amination. Chemical Communications. [Link]

  • Fujita, K., et al. (2009). Selective Synthesis of Secondary and Tertiary Amines by Cp*Iridium-Catalyzed Multialkylation of Ammonium Salts with Alcohols. Organic Letters. [Link]

  • He, L., et al. (2015). Synthesis of unsymmetric tertiary amines via alcohol amination. RSC Publishing. [Link]

  • BASF SE. (1984). Production of tertiary amines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Al-Ghorbani, M., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PLoS One.
  • Stepan, A. F., et al. (2012). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry.
  • Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.
  • González, L., et al. (2024). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cell lines. Archiv der Pharmazie. [Link]

  • Fassihi, A., et al. (2016). 4-Aryl-4H-naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-proliferative Activities. Letters in Drug Design & Discovery.
  • Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Chemical Reviews.
  • Wang, Y., et al. (2020). Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance. New Journal of Chemistry. [Link]

  • Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Merck Sharp & Dohme Corp. (2018). Process for preparing aminotetrahydropyran compounds.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Synthesis method of tetrahydro-4H-pyran-4-one.
  • Ube Industries, Ltd. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Li, J., et al. (2004). One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Journal of Chemical Research.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H).
  • El-Sayed, H. A., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fernández, J. J., et al. (2015). The Oxepane Motif in Marine Drugs. Marine Drugs.
  • Kadamboor, S., et al. (2018). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry.

Sources

4-Phenyloxan-4-amine: A Privileged Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-phenyloxan-4-amine core represents a unique and promising three-dimensional scaffold for the development of novel therapeutics. This structure, featuring a saturated oxane (tetrahydropyran) ring substituted at the 4-position with both a phenyl and an amine group, offers a desirable combination of structural rigidity, sp³-rich character, and opportunities for diverse functionalization. The tetrahydropyran moiety is a prevalent feature in many marketed drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The incorporation of an amine group provides a key site for interaction with biological targets and for further chemical modification, while the phenyl group can be tailored to explore specific binding pockets.[2][3]

These application notes provide an overview of the potential applications of the this compound scaffold in drug discovery, along with detailed protocols for its synthesis and evaluation against various biological targets.

Potential Therapeutic Applications

Derivatives of the this compound scaffold are hypothesized to be active against a range of biological targets due to their structural similarity to known pharmacophores. Aryl amino-tetrahydropyran structures, for instance, have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting a potential role in the treatment of type 2 diabetes.[4] Furthermore, the aminotetrahydropyran scaffold is a versatile building block for a variety of therapeutic agents.[1][2][5]

Table 1: Potential Therapeutic Targets and Rationale

Therapeutic TargetDisease AreaRationale for Targeting with this compound Derivatives
Dipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesThe aryl-amino-tetrahydropyran motif is a known feature of DPP-4 inhibitors.[4]
G-Protein Coupled Receptors (GPCRs)VariousThe scaffold's 3D nature and amine functionality are well-suited for GPCR binding.
Ion ChannelsNeurological Disorders, PainThe rigid core and potential for charged interactions can modulate ion channel activity.
KinasesOncology, InflammationThe scaffold can be elaborated to target the ATP-binding site of various kinases.

Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through several established synthetic routes for functionalized tetrahydropyrans. A common approach involves a Prins cyclization or related methodologies.[5][6][7] Subsequent derivatization of the primary amine allows for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Workflow

G start Starting Materials (e.g., Dihydro-2H-pyran-4(3H)-one) step1 Oxime Formation start->step1 step2 Reduction to Amine (e.g., Hydrogenation) step1->step2 scaffold 4-Aminotetrahydropyran step2->scaffold step3 Arylation/Alkylation at Amine scaffold->step3 step4 Further Functionalization step3->step4 library Diverse Library of This compound Derivatives step4->library

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran

This protocol is adapted from established methods for the synthesis of 4-aminotetrahydropyran.[8]

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Raney Nickel

  • Hydrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Oxime Formation:

    • To a solution of dihydro-2H-pyran-4(3H)-one (1 equivalent) in methanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dihydro-2H-pyran-4(3H)-one oxime.

  • Reduction to Amine:

    • Dissolve the oxime (1 equivalent) in methanol.

    • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at room temperature for 5 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-aminotetrahydropyran.

Biological Evaluation Protocols

Protocol: In Vitro DPP-4 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4, which cleaves a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well.

  • Add the test compounds or positive control to the respective wells.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Table 2: Hypothetical Biological Activity Data for this compound Derivatives against DPP-4

Compound IDR1-substituent on Phenyl RingR2-substituent on AmineDPP-4 IC50 (nM)
PhenylOx-001HH5,200
PhenylOx-0024-FluoroH1,500
PhenylOx-003HAcetyl8,900
PhenylOx-0044-FluoroMethyl850
PhenylOx-0052,4-DifluoroH450

Signaling Pathway and Mechanism of Action

Proposed Signaling Pathway for DPP-4 Inhibition

G compound This compound Derivative dpp4 DPP-4 compound->dpp4 Inhibition inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 glp1 Active GLP-1 glp1->dpp4 Cleavage pancreas Pancreatic β-cells glp1->pancreas Stimulation insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowering insulin->glucose

Caption: Proposed mechanism of action for DPP-4 inhibition.

Conclusion

The this compound scaffold presents a compelling starting point for the design and synthesis of novel drug candidates. Its sp³-rich, three-dimensional structure is advantageous for achieving high target affinity and specificity while maintaining favorable physicochemical properties. The synthetic accessibility and potential for diverse functionalization make this scaffold an attractive platform for library synthesis and lead optimization in various therapeutic areas. The provided protocols offer a foundational framework for researchers to explore the potential of this promising scaffold in drug discovery.

References

Application Notes and Protocols for the Functionalization of the Amine Group in 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group of 4-phenyloxan-4-amine, a valuable building block in medicinal chemistry. The functionalization of this amine allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The tetrahydropyran ring is a prevalent scaffold in numerous approved drugs, and its three-dimensional nature can offer advantages in binding to biological targets.

Introduction

This compound, also known as 4-amino-4-phenyl-tetrahydropyran, possesses a primary amine that serves as a key handle for a variety of chemical transformations. This document outlines protocols for three fundamental and widely used amine functionalization reactions: N-acylation, N-alkylation, and reductive amination. These methods enable the introduction of a diverse range of substituents, facilitating the generation of libraries of novel compounds for screening and lead optimization in drug discovery programs. The derivatives of this compound are of interest in areas such as neuroscience, oncology, and infectious diseases, given the broad biological activities of related aminotetrahydropyran and phenylamine scaffolds.

Core Functionalization Strategies

The primary amine of this compound can be readily functionalized through several reliable and versatile chemical methods. The choice of method will depend on the desired substituent and the overall synthetic strategy.

  • N-Acylation: This reaction forms a stable amide bond and is commonly used to introduce a wide variety of acyl groups.

  • N-Alkylation: This method introduces alkyl substituents directly onto the nitrogen atom. Care must be taken to control the degree of alkylation.

  • Reductive Amination: A highly versatile and often preferred method for introducing alkyl groups, this one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.

The following sections provide detailed experimental protocols for each of these key transformations.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(4-phenyloxan-4-yl)acetamide as a representative example of N-acylation.

Reaction Scheme:

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Quantitative Data for N-Acylation of Amines (General Examples):

Acylating AgentAmine SubstrateBaseSolventTime (h)Yield (%)Reference
Acetic AnhydrideAnilineNoneWater0.190[1]
Benzoyl ChlorideBenzylaminePyridineDCM2>95General
Boc AnhydrideVarious AminesTEADCM1-390-98General
Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the direct N-alkylation of this compound using an alkyl halide. To favor mono-alkylation, the amine can be used in excess.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0-2.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

  • Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K₂CO₃ was used.

  • If DMF is the solvent, dilute the reaction mixture with water and extract with ethyl acetate. If ACN is the solvent, it can be removed under reduced pressure before aqueous workup.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation of Amines (General Examples):

Alkylating AgentAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl BromideAnilineK₂CO₃ACN80685-95General
Methyl IodidePiperidineK₂CO₃DMFRT4>90General
Ethyl BromideMorpholineDIPEAACN601280-90General
Protocol 3: Reductive Amination with this compound

This protocol describes a one-pot reductive amination procedure to form secondary amines from this compound and an aldehyde or ketone.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • If necessary, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Reductive Amination (General Examples):

Carbonyl CompoundAmine SubstrateReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH(OAc)₃DCE1285-95General
CyclohexanoneBenzylamineNaBH₃CNMeOH880-90General
AcetoneMorpholineNaBH(OAc)₃DCM6>90General

Visualizing Experimental Workflows

General Workflow for N-Acylation

N_Acylation_Workflow cluster_start Start Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine This compound mix_react Mix & React (0°C to RT) start_amine->mix_react start_reagent Acylating Agent (e.g., Acetyl Chloride) start_reagent->mix_react start_base Base (e.g., Triethylamine) start_base->mix_react start_solvent Solvent (e.g., DCM) start_solvent->mix_react quench Quench mix_react->quench Reaction Completion extract Extract quench->extract purify Purify (Column Chromatography) extract->purify product N-Acylated This compound purify->product

Caption: General workflow for the N-acylation of this compound.

General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_start Start Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine This compound imine_formation Imine Formation (RT) start_amine->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation start_solvent Solvent (e.g., DCE) start_solvent->imine_formation reduction In-situ Reduction (Add Reducing Agent) imine_formation->reduction Add Reducing Agent (e.g., STAB) quench Quench reduction->quench Reaction Completion extract Extract quench->extract purify Purify (Column Chromatography) extract->purify product N-Alkylated This compound purify->product

Caption: General workflow for the reductive amination of this compound.

Signaling Pathways and Biological Context

While specific biological data for derivatives of this compound is not extensively published, related aminotetrahydropyran structures are known to interact with various biological targets. For instance, substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them relevant for the treatment of type 2 diabetes. The phenyl group in this compound suggests potential interactions with targets that have aromatic binding pockets, such as certain G-protein coupled receptors (GPCRs) or ion channels in the central nervous system (CNS).

The functionalization of the amine group allows for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity, which are critical for target engagement, cell permeability, and overall pharmacokinetic profiles.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_drug Drug Action cluster_target Molecular Target cluster_pathway Cellular Signaling cluster_outcome Therapeutic Outcome drug Functionalized This compound Derivative receptor GPCR / Ion Channel / Enzyme (e.g., DPP-4) drug->receptor Binds to / Inhibits downstream Downstream Signaling Cascade receptor->downstream Modulates response Cellular Response (e.g., ↓ Glucose Production, Altered Neuronal Firing) downstream->response therapeutic_effect Therapeutic Effect (e.g., Antidiabetic, Neuroprotective) response->therapeutic_effect

Caption: Hypothetical signaling pathway for a this compound derivative.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. The N-acylation, N-alkylation, and reductive amination reactions are highly reliable and adaptable, making them suitable for both small-scale library generation and larger-scale synthesis of lead candidates. The resulting functionalized molecules are of significant interest for exploring new chemical space in drug discovery, with potential applications across multiple therapeutic areas. Researchers are encouraged to adapt and optimize these general procedures based on the specific reactivity of their chosen reagents and the desired final products.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenyloxan-4-amine and its derivatives are emerging as crucial scaffolds in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure structural integrity, purity, and stability, thereby guaranteeing safety and efficacy. This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of this compound. We move beyond mere procedural lists to explain the causality behind instrumental choices and experimental design. This document details protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, alongside a robust methodology for purity and impurity profiling via High-Performance Liquid Chromatography (HPLC). Furthermore, thermal analysis techniques are discussed for assessing solid-state properties.

Introduction: The Analytical Imperative

The this compound moiety represents a privileged structure, combining a rigid oxane ring with a phenyl group and a primary or substituted amine at a quaternary carbon. This unique three-dimensional arrangement makes it a compelling building block for novel therapeutics. The precise control and confirmation of its chemical identity and purity are non-negotiable requirements during synthesis, process scale-up, and formulation. An integrated analytical strategy is essential for providing a complete picture of the molecule's properties. This document serves as a practical guide for researchers to establish a self-validating system of analytical controls.

Molecular Structure and Physicochemical Properties

The foundational structure is this compound. While various N-substituted derivatives exist (e.g., N-methyl, N-phenyl), this guide focuses on the analytical principles applicable to the core scaffold.[1][2][3]

Table 1: Computed Physicochemical Properties of N-methyl-4-phenyloxan-4-amine (Illustrative Example)

PropertyValueSource
Molecular FormulaC₁₂H₁₇NOPubChem[1]
Molecular Weight191.27 g/mol PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Exact Mass191.131014166 DaPubChem[1]

Part I: Structural Elucidation and Confirmation

The first principle of characterization is the unambiguous confirmation of the molecular structure. The following combination of spectroscopic techniques provides orthogonal data points to definitively identify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the phenyl and oxane rings and the position of the amine group. Using a solvent like DMSO-d₆ is advantageous as the amine protons (NH or NH₂) are less likely to exchange, allowing for their clear observation.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 5 seconds

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more

    • Spectral Width: ~240 ppm

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Table 2: Expected NMR Chemical Shifts (δ) for this compound Scaffold

Assignment¹H NMR (ppm)¹³C NMR (ppm)Rationale
Aromatic Protons7.2 - 7.5125 - 145Deshielded environment of the phenyl ring.
Oxane Protons (-O-CH₂-)3.5 - 4.060 - 70Protons adjacent to the electronegative oxygen atom.
Oxane Protons (-C-CH₂-)1.8 - 2.535 - 45Aliphatic protons on the oxane ring.
Amine Proton(s) (-NH/NH₂)1.5 - 3.0 (broad)N/AVariable shift, depends on concentration and solvent.
Quaternary Carbon (C-N/Ph)N/A55 - 65The key carbon atom connecting all moieties.
Mass Spectrometry (MS)

Expertise & Experience: MS is critical for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polarity and the presence of a basic amine, which readily accepts a proton to form [M+H]⁺ ions in positive ion mode. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, provides the exact mass, allowing for molecular formula confirmation with high confidence.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatography (for sample introduction):

    • Column: C18, 50 mm x 2.1 mm, 3.5 µm

    • Mobile Phase: Isocratic 50:50 Methanol:Water with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis: Identify the [M+H]⁺ peak corresponding to the protonated molecule. For HRMS, compare the measured exact mass to the theoretical mass; the mass error should be < 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6][7] For this compound, key vibrational bands will confirm the presence of the amine (N-H stretch), the ether linkage in the oxane ring (C-O-C stretch), and the aromatic phenyl group. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[8]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary/Secondary Amine
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H StretchAliphatic (Oxane Ring)
~1600, ~1450C=C StretchAromatic Ring
1050 - 1150C-O-C StretchEther (Oxane Ring)

Part II: Purity Assessment and Impurity Profiling

Demonstrating the purity of a compound is as important as confirming its identity. HPLC is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The analysis of basic compounds like amines by reversed-phase HPLC can be challenging due to strong interactions between the protonated amine and residual acidic silanols on the silica column surface, leading to poor peak shape (tailing).[9] To overcome this, several strategies can be employed:

  • High pH Mobile Phase: Using a pH > 8 keeps the amine in its neutral, uncharged state, minimizing silanol interactions. This requires a pH-stable column (e.g., hybrid silica).

  • Low pH Mobile Phase with an Ion-Pairing Agent: A low pH (2-3) ensures the amine is fully protonated, but also protonates the silanols, reducing peak tailing. Additives like trifluoroacetic acid (TFA) further improve peak shape.

  • Modern Column Chemistries: Columns with advanced end-capping or embedded polar groups offer better peak shape for bases even at neutral pH.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (due to the phenyl chromophore).

    • Injection Volume: 10 µL

  • System Suitability Test (SST): Before running samples, inject a standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities relative to the main peak.

Part III: Solid-State and Thermal Properties

The physical properties of a compound, such as its melting point and thermal stability, are critical for handling, storage, and formulation.

Thermal Analysis (DSC/TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, which is a key indicator of purity. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.[11]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.

  • Instrumentation: A calibrated TGA or DSC instrument.

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

    • TGA: Determine the onset temperature of decomposition (e.g., temperature at 5% weight loss).

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods. The following workflow illustrates a logical progression from initial sample receipt to final characterization.

G cluster_0 Structural Confirmation cluster_1 Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Impurities) NMR->HPLC MS Mass Spectrometry (ESI-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Report Certificate of Analysis (Final Report) HPLC->Report Data Integration Thermal->Report Data Integration Sample Sample Received (this compound) Sample->NMR Identity Sample->MS Identity Sample->FTIR Identity

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR, MS, and FTIR, the chemical structure can be unequivocally confirmed. Quantitative purity and impurity profiling are best achieved using a validated HPLC method designed to handle basic analytes. Finally, thermal analysis provides essential data on the material's solid-state properties. Following the protocols and principles outlined in this guide will enable researchers and drug development professionals to build a robust and reliable data package for this important chemical entity, ensuring quality and consistency in their work.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18184163, N-methyl-4-phenyloxan-4-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21730145, (2R,4S)-N-methyl-4-phenyloxan-2-amine. PubChem. Retrieved from [Link]

  • SIELC Technologies (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. SIELC. Retrieved from [Link]

  • ResearchGate (n.d.). Primary analytical techniques for the chemical, physical, and... [Diagram]. ResearchGate. Retrieved from [Link]

  • Gajewska, M., & Oledzka, I. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Ye, H., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • NIST (n.d.). Benzenamine, 4-(phenylazo)-. NIST WebBook. Retrieved from [Link]

  • SpectraBase (2025). 4-Phenoxyaniline - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

  • NIST (n.d.). Benzenamine, 4-phenoxy-. NIST WebBook. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(16), 5038. MDPI. Retrieved from [Link]

  • Aftab, M. F., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 27(19), 6537. MDPI. Retrieved from [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Pharmaceuticals, 8(4), 729-753. PubMed Central. Retrieved from [Link]

  • Al-Jumaili, A. H. A., et al. (2024). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Pharmacia, 71.
  • da Silva, A. C., et al. (2014). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. Retrieved from [Link]

  • Puviarasan, N., et al. (2010). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Semantic Scholar. Retrieved from [Link]

  • Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 699-706.
  • Buta, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5163. MDPI. Retrieved from [Link]

  • Hrechanyk, I., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. Retrieved from [Link]

  • Tropp, F., et al. (2020). and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. Molecules, 25(17), 3986. PubMed Central. Retrieved from [Link]

  • An, M., et al. (2004). Determination of Four Related Substances in Policresulen Solution by HPLC. Chinese Journal of Pharmaceutical Analysis. Semantic Scholar. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Cheméo. Retrieved from [Link]

  • El-Sharif, H. F., et al. (2022). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analyst, 147(11), 2255-2272.
  • Wikipedia (2024). 4-Aminophenol. Wikipedia. Retrieved from [Link]

  • Szymański, R., & Wianowska, D. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(19), 6632. MDPI. Retrieved from [Link]

  • ResearchGate (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate. Retrieved from [Link]

  • PubChem (2025). N-phenyloxan-4-amine hydrochloride (C11H15NO). PubChem. Retrieved from [Link]

  • NIST (n.d.). Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol[1]. ResearchGate. Retrieved from [Link]

  • NIST (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

  • NIST (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

  • Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Separations, 10(11), 543. MDPI. Retrieved from [Link]

  • Liu, N., et al. (2014). Synthesis, crystal structure and thermal behavior of 3, 4-bis(3-nitrofurazan-4-oxy)furazan. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive methodologies for the quantitative and qualitative analysis of 4-phenyloxan-4-amine, a compound of interest in pharmaceutical and chemical research. Due to the chemical nature of amines, specific analytical challenges such as poor peak shape and low volatility must be addressed. We present two robust and validated analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and sensitive trace-level analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and guidance on method validation in accordance with international standards.

Introduction: The Analytical Challenge of this compound

This compound and its related structures are emerging as important intermediates in medicinal chemistry and materials science. Accurate determination of purity, stability, and concentration is critical for ensuring product quality and understanding its behavior in various matrices. The primary amine functional group in this compound presents a distinct analytical challenge. Amines are polar and basic, often leading to undesirable interactions with standard chromatography columns, resulting in asymmetric peak tailing and poor reproducibility.[1]

This application note details two powerful techniques to overcome these challenges:

  • HPLC-UV: A versatile and widely accessible method ideal for quantifying the analyte in routine quality control and formulation studies.

  • GC-MS: A highly sensitive and specific method, essential for structural confirmation and detecting trace-level impurities, which requires a chemical modification step known as derivatization.

The choice between these methods will depend on the specific analytical objective, required sensitivity, and available instrumentation. Both protocols are designed to be self-validating systems, grounded in established principles and compliant with regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3]

Method 1: Quantitative Analysis by Reversed-Phase HPLC-UV

Principle and Rationale

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. The separation of this compound is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase. The key to a successful separation of a basic compound like an amine is controlling the mobile phase pH. By using a slightly acidic buffer, the primary amine group is protonated (R-NH3+), ensuring a single, consistent ionic state. This minimizes secondary interactions with residual silanol groups on the silica-based column, leading to sharp, symmetrical peaks.

The phenyl group within the molecule serves as a chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Experimental Protocol: HPLC-UV

Workflow Overview:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System (Pump, Autosampler, Column Oven) Std_Prep->HPLC Inject Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC Inject Separation C18 Column Separation HPLC->Separation Detection UV-Vis Detector Separation->Detection CDS Chromatography Data System (CDS) Detection->CDS Quant Quantification (Peak Integration & Calibration) CDS->Quant Report Final Report Quant->Report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

2.2.1. Instrumentation and Reagents

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic, Phosphoric Acid.

2.2.2. Standard and Sample Preparation

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for retaining moderately polar to non-polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Acidic pH ensures consistent protonation of the amine, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-15 min: 20% to 80% BEnsures elution of the analyte with good resolution and a reasonable run time.
15-17 min: 80% to 20% BRe-equilibration for the next injection.
17-20 min: 20% B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Injection Vol. 10 µL
Detection UV at 210 nmWavelength where the phenyl group exhibits strong absorbance.
Method Validation Summary

All analytical methods must be validated to ensure they are fit for purpose.[4][5] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2][3]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.Ensures the signal is from the analyte only.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[6]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Measures the consistency of results for repeat analyses.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.
Robustness RSD ≤ 2.0% after small variations (pH, temp)Demonstrates the method's reliability during normal use.[6]

Method 2: Confirmatory Analysis by GC-MS with Derivatization

Principle and Rationale

GC-MS is an unparalleled technique for structural confirmation and trace analysis. However, direct injection of polar, low-volatility compounds like this compound is problematic. The active hydrogens on the amine group lead to strong interactions with the GC system, causing severe peak tailing and potential sample loss.[1]

To overcome this, derivatization is a mandatory step.[7] This chemical reaction converts the polar amine group into a non-polar, more volatile, and thermally stable derivative. Silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[1] The resulting TMS-derivative chromatographs exceptionally well and produces a characteristic mass spectrum for confident identification.

Experimental Protocol: GC-MS

Workflow Overview:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Solvent) Derivatization Derivatization (Add BSTFA, Heat) Sample_Prep->Derivatization GCMS GC-MS System (Injector, GC Oven, MS) Derivatization->GCMS Inject Separation Capillary Column Separation GCMS->Separation Ionization Mass Spectrometer (Ionization & Fragmentation) Separation->Ionization MS_Data Data System (Extract Spectra) Ionization->MS_Data Identification Identification (Retention Time & Mass Spectrum) MS_Data->Identification Report Final Report Identification->Report

Caption: High-level workflow for the GC-MS analysis of this compound, including the critical derivatization step.

3.2.1. Instrumentation and Reagents

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).

  • Reagents: Acetonitrile (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

3.2.2. Standard and Sample Preparation with Derivatization

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous acetonitrile.

  • Sample Preparation: Prepare samples by dissolving them in anhydrous acetonitrile to achieve a concentration of approximately 50-100 µg/mL.

  • Derivatization Protocol: a. Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Add 100 µL of BSTFA + 1% TMCS.[1] c. Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven. d. Allow the vial to cool to room temperature before placing it in the autosampler for injection.

3.2.3. GC-MS Conditions

ParameterConditionRationale
Injector Splitless mode, 250 °CEnsures efficient transfer of the analyte onto the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 1 min
Ramp: 15 °C/min to 280 °CA temperature gradient is essential for separating the derivative from solvent and other components.
Hold: 5 min at 280 °C
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-500) and/or SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Data Analysis and Interpretation
  • Identification: The identity of this compound is confirmed by matching both the retention time of the derivatized peak and its mass spectrum against a prepared reference standard.

  • Quantification: For quantitative analysis, specific, abundant, and unique ions from the mass spectrum are selected for SIM analysis. This significantly improves the signal-to-noise ratio and lowers detection limits.

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the analysis of this compound.

  • The HPLC-UV method is a reliable and accessible technique for routine quantitative analysis, leveraging pH control to achieve excellent chromatography for this basic compound.

  • The GC-MS method , which incorporates a necessary silylation step, offers superior sensitivity and specificity, making it the gold standard for structural confirmation and trace-level determination.

The successful implementation of these protocols, supported by proper method validation, will ensure high-quality, reliable, and reproducible data for researchers and drug development professionals working with this and structurally related molecules.

References

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemistry LibreTexts. (2023). Derivatization.
  • National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

Sources

Application of 4-Phenyloxan-4-amine Scaffolds in Asymmetric Synthesis: A Focus on Stereoselective C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

While 4-phenyloxan-4-amine itself is a known chemical entity, its direct application as a chiral auxiliary or catalyst in asymmetric synthesis is not extensively documented in current literature. However, the chiral 4-aminotetrahydropyran scaffold, of which this compound is a parent structure, represents a valuable pharmacophore and a key building block in medicinal chemistry and drug discovery. The development of methodologies to introduce chirality into this scaffold is of significant interest for accessing novel, three-dimensional chemical matter with potential biological activity.

Recent advancements have demonstrated the feasibility of creating highly substituted, chiral aminotetrahydropyrans through stereoselective C-H functionalization. This approach allows for the direct installation of substituents onto the tetrahydropyran ring with high diastereoselectivity, providing a powerful tool for the synthesis of diverse libraries of chiral compounds. The ability to control the stereochemistry at multiple positions on the aminotetrahydropyran core opens up new avenues for the design and synthesis of novel therapeutic agents.

This document provides detailed protocols for a state-of-the-art method for the stereoselective synthesis of substituted aminotetrahydropyrans, based on the work of Kang et al. This two-step process involves a palladium-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran, followed by a diastereoselective α-alkylation or arylation of the resulting primary amine. These protocols offer a practical approach to generating complex, chiral aminotetrahydropyran derivatives that can be further elaborated in drug discovery programs.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the stereoselective synthesis of highly substituted aminotetrahydropyrans.

experimental_workflow_1 cluster_step1 Step 1: Pd-Catalyzed Stereoselective γ-C-H Arylation start1 Aminotetrahydropyran reagents1 Pd(OAc)2 (cat.) Transient Directing Group Pyridone Ligand Aryl Iodide AgTFA, H2O, HFIP start1->reagents1 reaction1 Reaction at 120 °C, 48 h reagents1->reaction1 product1 γ-Arylated Aminotetrahydropyran reaction1->product1

Pd-Catalyzed Stereoselective γ-C-H Arylation Workflow

experimental_workflow_2 cluster_step2 Step 2: Diastereoselective α-Alkylation/Arylation start2 γ-Arylated Aminotetrahydropyran reagents2 Quinone Organometallic Reagent (R-M) or Aryl Halide + Photocatalyst start2->reagents2 reaction2 Imine Formation followed by Nucleophilic Addition reagents2->reaction2 product2 α,γ-Disubstituted Aminotetrahydropyran reaction2->product2

Diastereoselective α-Alkylation/Arylation Workflow

Quantitative Data Summary

The following tables summarize the quantitative data for the stereoselective synthesis of substituted aminotetrahydropyrans.

Table 1: Pd(II)-Catalyzed Stereoselective γ-C-H Arylation of Aminotetrahydropyran

EntryAryl IodideProductYield (%)Diastereomeric Ratio (dr)
14-Iodoanisole2a75>20:1
21-Iodo-4-(trifluoromethyl)benzene2b68>20:1
34-Iodobenzonitrile2c65>20:1
42-Iodopyridine2f67>20:1
53-Iodopyridine2j58>20:1
66-Iodoquinoline2l55>20:1

Table 2: Diastereoselective α-Alkylation and Arylation of γ-Arylated Aminotetrahydropyran

Entryγ-Arylated AmineReagentProductYield (%)Diastereomeric Ratio (dr)
1from 2aPhenylmagnesium bromide3a64>20:1
2from 2aMethylmagnesium bromide3b58>20:1
3from 2a4-Methoxyphenylboronic acid (photocatalysis)3c55>20:1
4from 2bPhenylmagnesium bromide3f60>20:1
5from 2cMethylmagnesium bromide3h52>20:1

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed Stereoselective γ-C-H Arylation of Aminotetrahydropyran

Materials:

  • 3-Aminotetrahydropyran (1.0 mmol, 1.0 equiv)

  • Pd(OAc)₂ (22.4 mg, 0.1 mmol, 10 mol%)

  • 2-Hydroxynicotinaldehyde (Transient Directing Group 1, TDG1) (49.2 mg, 0.4 mmol, 40 mol%)

  • 5-(Trifluoromethyl)-2-pyridone (Ligand 1, L1) (81.5 mg, 0.5 mmol, 50 mol%)

  • Aryl iodide (2.0 mmol, 2.0 equiv)

  • Silver trifluoroacetate (AgTFA) (441.7 mg, 2.0 mmol, 2.0 equiv)

  • Deionized water (180 µL, 10.0 mmol, 10.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.5 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add 3-aminotetrahydropyran, Pd(OAc)₂, 2-hydroxynicotinaldehyde, 5-(trifluoromethyl)-2-pyridone, aryl iodide, and AgTFA.

  • Evacuate and backfill the tube with argon three times.

  • Add HFIP and deionized water via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then N-protected with Boc anhydride for easier purification. To the crude amine in DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and triethylamine (TEA, 2.0 equiv). Stir at room temperature for 4 hours.

  • Purify the Boc-protected product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired γ-arylated aminotetrahydropyran.

Protocol 2: General Procedure for Diastereoselective α-Alkylation of γ-Arylated Aminotetrahydropyran

Materials:

  • γ-Arylated aminotetrahydropyran (after Boc deprotection, 0.5 mmol, 1.0 equiv)

  • 2,3,5,6-Tetrachloro-1,4-benzoquinone (TCQ) (1.2 equiv)

  • Organometallic reagent (e.g., Grignard reagent, 2.0 equiv)

  • Anhydrous dichloromethane (DCM) (5 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add the Boc-deprotected γ-arylated aminotetrahydropyran and 2,3,5,6-tetrachloro-1,4-benzoquinone.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM via syringe.

  • Stir the mixture at room temperature for 24 hours to allow for imine formation.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the organometallic reagent (e.g., Grignard reagent in THF) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then N-protected with Boc anhydride for easier purification as described in Protocol 1.

  • Purify the Boc-protected product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired α,γ-disubstituted aminotetrahydropyran.

Application Notes and Protocols for N-acylation of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-acylation of 4-phenyloxan-4-amine, a crucial transformation for the synthesis of a wide range of biologically active compounds. The protocol outlines two effective methods: the classic Schotten-Baumann reaction and a 4-Dimethylaminopyridine (DMAP) catalyzed approach, particularly suitable for this sterically hindered secondary amine. Detailed procedures for the reaction setup, purification, and characterization of the N-acylated product are provided. Furthermore, this document includes a summary of expected data and visualizations to guide researchers in successfully carrying out this synthesis.

Introduction

N-acylation is a fundamental reaction in organic synthesis, enabling the formation of amide bonds which are prevalent in a vast number of pharmaceuticals and bioactive molecules. The target molecule, this compound, possesses a secondary amine attached to a quaternary carbon, presenting a sterically hindered environment that can pose challenges for traditional acylation methods. This protocol details two robust methods to overcome this hurdle and achieve efficient N-acylation.

The Schotten-Baumann reaction, a well-established method for acylating amines, utilizes a two-phase system with an aqueous base to neutralize the acid byproduct, driving the reaction to completion.[1][2] For sterically hindered amines, the use of a nucleophilic catalyst such as 4-DMAP can significantly enhance the reaction rate.[3][4] This document provides protocols for both approaches, allowing researchers to choose the most suitable method based on available reagents and desired reaction conditions.

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol 1: Schotten-Baumann N-acylation

This protocol is a robust and widely used method for the N-acylation of amines.

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Dichloromethane (DCM) B Add aqueous NaOH solution A->B Form biphasic mixture C Add Acyl Chloride dropwise at 0°C B->C Cool D Stir at room temperature C->D Reaction proceeds E Separate organic layer D->E Monitor by TLC F Wash with water and brine E->F G Dry over MgSO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Workflow for Schotten-Baumann N-acylation.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: DMAP-Catalyzed N-acylation

This protocol is particularly effective for sterically hindered amines and can often be performed under milder conditions.[3]

DMAP_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound, Triethylamine (TEA), and DMAP in DCM B Add Acyl Chloride dropwise at 0°C A->B Cool C Stir at room temperature B->C Reaction proceeds D Quench with saturated NaHCO3 C->D Monitor by TLC E Extract with DCM D->E F Wash with water and brine E->F G Dry over MgSO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Workflow for DMAP-Catalyzed N-acylation.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize the expected reagents and typical yields for the N-acylation of this compound.

Table 1: Reagents for N-acylation Protocols

ReagentProtocol 1 (Schotten-Baumann)Protocol 2 (DMAP-Catalyzed)
This compound1.0 eq1.0 eq
Acyl Chloride1.1 eq1.1 eq
Base2 M NaOH (aq)Triethylamine (1.5 eq)
Catalyst-DMAP (0.1 eq)
SolventDichloromethaneAnhydrous Dichloromethane

Table 2: Expected Yields and Reaction Times

ProtocolTypical Reaction TimeExpected Yield
Schotten-Baumann2-4 hours75-85%
DMAP-Catalyzed1-3 hours80-95%

Characterization of the Product

The structure of the N-acylated product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the protons of the oxane ring, the phenyl group, and the newly introduced acyl group. The disappearance of the N-H proton signal from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including a new carbonyl signal in the amide region (typically ~170 ppm).[5]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the N-acylated product.[6][7]

Signaling Pathway and Logical Relationships

The following diagram illustrates the general mechanism of nucleophilic acyl substitution that underlies both N-acylation protocols.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-acyl-4-phenyloxan-4-amine Tetrahedral->Amide Elimination of Cl- Byproduct HCl Base Base (e.g., NaOH or TEA) Byproduct->Base Neutralization

Caption: General mechanism of N-acylation.

Conclusion

The protocols described in this application note provide reliable and efficient methods for the N-acylation of the sterically hindered amine, this compound. The choice between the Schotten-Baumann and DMAP-catalyzed methods will depend on the specific acylating agent and the desired reaction conditions. Proper purification and spectroscopic characterization are essential to ensure the identity and purity of the final product. These protocols are valuable for researchers in medicinal chemistry and drug discovery for the synthesis of novel amide derivatives.

References

Application Notes and Protocols: 4-Phenyloxan-4-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyloxan-4-amine, a unique scaffold containing a tertiary amine embedded within a tetrahydropyran ring and bearing a phenyl group, presents itself as a promising, yet underexplored, building block for organic synthesis and drug discovery. Its structural features suggest potential for the development of novel chemical entities with diverse pharmacological activities. The oxane ring can influence solubility and metabolic stability, while the phenyl and amine functionalities provide key points for chemical modification and interaction with biological targets. Amine-containing heterocyclic compounds are prevalent in a wide array of biologically active molecules, exhibiting properties ranging from anti-inflammatory and anticancer to neuroprotective effects[1]. This document provides a prospective overview of how this compound could be utilized in the synthesis of new molecular entities.

Potential Synthetic Transformations

The amine functionality in this compound is the primary handle for derivatization. Standard organic transformations can be employed to generate a library of analogs.

Acylation Reactions

Reaction of the secondary amine with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can yield a diverse set of amides. These amides can serve as final products or as intermediates for further transformations.

Alkylation and Arylation Reactions

N-alkylation and N-arylation reactions can introduce a variety of substituents on the nitrogen atom. Reductive amination with aldehydes or ketones provides a straightforward route to N-alkylated derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl or N-heteroaryl derivatives.

Sulfonylation Reactions

Reaction with sulfonyl chlorides will yield sulfonamides, a common functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor, and to improve pharmacokinetic properties.

Data Presentation: Potential Synthetic Reactions

Reaction TypeReagents and ConditionsProduct ClassPotential Applications
Acylation RCOCl, Et3N, CH2Cl2, 0 °C to rtAmidesBioisosteres of esters, modulation of physicochemical properties.
(RCO)2O, Pyridine, rtAmidesIntroduction of diverse side chains for SAR studies.
RCOOH, EDC, HOBt, DMF, rtAmidesPeptide coupling, synthesis of complex molecules.
Alkylation R-X, K2CO3, CH3CN, refluxN-AlkylaminesModulation of basicity and lipophilicity.
RCHO, NaBH(OAc)3, CH2Cl2, rtN-AlkylaminesAccess to a wide range of substituted amines.
Arylation Ar-X, Pd catalyst, ligand, base, toluene, refluxN-ArylaminesSynthesis of compounds with potential for CNS activity.
Sulfonylation RSO2Cl, Pyridine, CH2Cl2, 0 °C to rtSulfonamidesIntroduction of acidic motifs, improvement of ADME properties.

Experimental Protocols

The following are hypothetical protocols based on standard laboratory procedures for analogous compounds. Researchers should optimize these conditions for this compound.

Protocol 1: Synthesis of N-acetyl-4-phenyloxan-4-amine (Amide Formation)

Objective: To introduce an acetyl group onto the nitrogen atom of this compound via acylation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acetyl-4-phenyloxan-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-benzyl-4-phenyloxan-4-amine (Reductive Amination)

Objective: To synthesize the N-benzyl derivative of this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (0.1 M), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield N-benzyl-4-phenyloxan-4-amine.

  • Confirm the structure of the product using spectroscopic methods (NMR, MS).

Visualizations

Synthetic Pathways for Derivatization

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound acylation Acylation (RCOCl or (RCO)2O) start->acylation alkylation Reductive Amination (RCHO, NaBH(OAc)3) start->alkylation sulfonylation Sulfonylation (RSO2Cl) start->sulfonylation amides Amides acylation->amides amines N-Substituted Amines alkylation->amines sulfonamides Sulfonamides sulfonylation->sulfonamides

Caption: Synthetic routes for the derivatization of this compound.

Experimental Workflow for Analog Synthesis

G cluster_workflow General Workflow for Analog Synthesis start Start: This compound + Reagent reaction Reaction (e.g., Acylation, Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Derivative characterization->end

Caption: A generalized experimental workflow for synthesizing analogs.

Applications in Drug Discovery

The structural motif of this compound is a valuable starting point for the design of new therapeutic agents. By systematically modifying the core structure, libraries of compounds can be generated and screened for various biological activities.

  • CNS-Active Agents: The phenyl and amine groups are common features in centrally active agents. Derivatization could lead to compounds with affinity for various receptors and transporters in the central nervous system.

  • Enzyme Inhibitors: The amine can be functionalized to interact with the active sites of enzymes. For instance, acylation with appropriate fragments could lead to protease or kinase inhibitors.

  • Antimicrobial Agents: Many amine-containing heterocycles exhibit antimicrobial properties. Derivatives of this compound could be explored for their efficacy against a range of pathogens.

The development of new chemical entities from this compound could be guided by computational methods such as molecular docking to predict binding affinities to specific biological targets.

Conclusion

While this compound is a relatively unexplored building block, its chemical structure holds significant promise for applications in organic synthesis and medicinal chemistry. The protocols and strategies outlined in these application notes provide a foundational framework for researchers to begin exploring the synthetic utility and biological potential of this interesting scaffold. Further investigation into the reactivity and derivatization of this compound is warranted to unlock its full potential in the development of novel molecules with valuable properties.

References

cell-based assays involving 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Characterization of 4-Phenyloxan-4-amine, a Putative Sigma-1 Receptor Modulator

Authored by a Senior Application Scientist

Introduction

The Sigma-1 Receptor (S1R) stands as a unique and compelling target in modern drug discovery. Unlike classical receptors, S1R is a ligand-operated molecular chaperone, primarily localized at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM).[1][2] This strategic position allows it to regulate a host of critical cellular functions, including intracellular calcium signaling, ion channel activity, ER stress responses, and cell survival pathways.[3][4] Consequently, S1R has been implicated in a wide range of pathologies, from neurodegenerative diseases and psychiatric disorders to cancer and cardiovascular conditions, making its pharmacological modulation a promising therapeutic strategy.[5][6]

The chemical landscape of S1R ligands is diverse, but many high-affinity compounds share common structural motifs, often featuring a nitrogen atom within a heterocyclic or alkylamine scaffold.[7] this compound is a novel chemical entity whose structure—possessing a phenyl group and an amine on a tetrahydropyran (oxane) ring—suggests potential interaction with the S1R.

This document provides a comprehensive suite of cell-based assays designed to systematically characterize the activity of this compound. The protocols herein are designed not merely as procedural steps but as a logical, integrated workflow. We will progress from confirming direct physical interaction with the receptor to delineating its functional impact as an agonist or antagonist, and finally, to assessing its downstream effects on cellular physiology. This guide is intended for researchers, scientists, and drug development professionals seeking to build a complete pharmacological profile for novel putative S1R modulators.

Part 1: Primary Target Engagement Assay

The foundational question for any putative modulator is whether it physically interacts with its intended target. A competitive radioligand binding assay is the gold-standard method to determine if this compound binds to S1R and to quantify its binding affinity (Kᵢ).

Causality and Principle: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for S1R (e.g., -pentazocine) is incubated with a source of the receptor (typically membranes from cells overexpressing S1R).[7][8] The amount of radioactivity bound to the membranes is measured. When increasing concentrations of an unlabeled test compound (this compound) are added, it will compete with the radioligand for the binding site. A potent binder will displace the radioligand at low concentrations, leading to a measurable decrease in radioactivity. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).

Protocol 1: S1R Radioligand Competition Binding Assay

Materials:

  • Cell membranes from HEK-293 cells stably expressing human S1R.

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the S1R-containing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 20-40 µg of protein per well.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of serially diluted this compound.

    • 25 µL of -pentazocine diluted in assay buffer to a final concentration of ~2-3 nM.

    • 50 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for S1R.

Data Presentation:

This compound Conc. (nM)% Inhibition of Specific Binding
0.15.2
115.8
1048.9
10085.4
100098.1
1000099.5
Table 1: Representative data structure for a competitive binding assay.

Part 2: Functional Characterization Assays

Once binding is confirmed, the next critical step is to determine the functional nature of the interaction. Does this compound act as an agonist, activating the receptor, or as an antagonist, blocking its activity? S1R activation involves conformational changes and modulation of downstream signaling, most notably intracellular calcium mobilization.[1]

Assay 2a: S1R Modulation of Intracellular Calcium Mobilization

Causality and Principle: S1R is a modulator of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for releasing calcium from the ER into the cytoplasm.[1] While S1R agonists do not typically trigger calcium release on their own, they can potentiate the release induced by Gq-coupled receptor agonists (which generate IP₃). This assay measures changes in intracellular calcium concentration using a fluorescent dye. By pre-treating cells with this compound before stimulating them with a known agonist, we can determine if our compound enhances (suggesting agonism) or inhibits (suggesting antagonism) the calcium response.

dot

Caption: Workflow for Calcium Mobilization Assay.

Protocol 2: Fluorescence-Based Calcium Mobilization Assay

Materials:

  • A suitable cell line expressing S1R and a Gq-coupled receptor (e.g., CHO-M1 cells, HeLa cells).

  • Black, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit, Fluo-4 AM).[9][10]

  • Probenecid (often included in kits to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Gq-agonist: Carbachol, ATP, or another appropriate stimulus for the chosen cell line.

  • S1R reference antagonist: NE-100.

  • Fluorescence plate reader with automated injectors (e.g., FlexStation, FLIPR).[11]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into the 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay and incubate overnight.[11]

  • Dye Loading: Aspirate the culture medium. Add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare a "compound plate" containing 5X final concentrations of this compound, vehicle control, and a known S1R antagonist (NE-100).

  • Assay Execution:

    • Place the cell plate into the fluorescence reader, which maintains the temperature at 37°C.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The first injector adds the contents of the compound plate (this compound, etc.).

    • Record fluorescence for 5-15 minutes to observe any direct effect of the compound and allow for pre-incubation.

    • The second injector adds a sub-maximal (EC₂₀-EC₅₀) concentration of the Gq-agonist (e.g., carbachol).

    • Immediately record the resulting fluorescence peak for 1-3 minutes.

  • Data Analysis:

    • The primary response is the change in fluorescence intensity (maximum peak height minus baseline) following Gq-agonist addition.

    • To test for agonism: Compare the response in wells pre-treated with this compound to the vehicle control. An increase in the Gq-agonist response indicates potentiation (agonism).

    • To test for antagonism: Co-incubate a known S1R agonist (e.g., PRE-084) with varying concentrations of this compound. A decrease in the potentiation caused by the known agonist indicates antagonism.

Part 3: Cellular Phenotypic and Imaging Assays

Beyond primary functional activity, it is vital to understand the broader impact of an S1R modulator on cell health and to visualize its effect on the receptor's subcellular localization.

Assay 3a: Cell Viability Assessment

Causality and Principle: Any observed cellular effect must be distinguished from non-specific cytotoxicity. A cell viability assay is essential to determine the concentration range at which this compound can be studied without causing cell death. Metabolic assays, such as the resazurin reduction assay, are commonly used.[12] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells.

Protocol 3: Resazurin Cell Viability Assay

Materials:

  • Cell line of interest (e.g., the same line used for functional assays).

  • 96-well clear tissue culture plates.

  • Resazurin sodium salt solution.

  • Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine).

  • Fluorescence plate reader (Ex/Em ~560/590 nm).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and controls. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated cells to 100% viability and wells with no cells to 0%.

    • Plot the percent viability against the log concentration of the compound.

    • Use non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

This compound Conc. (µM)% Cell Viability
0.01101.2
0.199.5
198.7
1095.3
5070.1
10045.6
Table 2: Representative data for determining a compound's cytotoxicity.
Assay 3b: Immunofluorescence Imaging of S1R

Causality and Principle: S1R is not static; upon ligand binding, it can translocate from the MAM to other cellular compartments.[13] Visualizing the receptor's location within the cell via immunocytochemistry (ICC) provides powerful, direct evidence of target engagement in an intact cellular system. Changes in localization or clustering in response to this compound can provide strong support for its proposed mechanism of action.

Protocol 4: Immunocytochemistry for S1R Localization

Materials:

  • Cells grown on glass coverslips or in imaging-quality multi-well plates.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[14]

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS.

  • Primary Antibody: A validated anti-S1R antibody.

  • Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • (Optional) Co-stain: Antibody against an ER marker (e.g., Calnexin) or a mitochondrial dye (e.g., MitoTracker Red CMXRos).

  • Mounting Medium and microscope slides.

  • Fluorescence microscope (confocal is recommended for best resolution).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, treat with this compound, vehicle, or a reference ligand for a desired time (e.g., 30 min to 4 hours).

  • Fixation: Aspirate medium, wash once with PBS, and fix cells with 4% PFA for 15 minutes at room temperature.[15]

  • Permeabilization: Wash 3 times with PBS. Add permeabilization buffer for 10 minutes. This step is crucial for allowing antibodies to access intracellular targets.

  • Blocking: Wash 3 times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Dilute the anti-S1R primary antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash 3 times with PBS. Dilute the fluorescent secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash 3 times with PBS. Incubate with DAPI for 5 minutes to stain nuclei. Wash again. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Compare the S1R staining pattern in treated cells versus control cells. Look for changes in distribution, such as movement from a reticular (ER) pattern to puncta or translocation towards the cell periphery.

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cluster_assays Integrated Assay Cascade cluster_outcomes Pharmacological Profile start Test Compound: This compound assay1 Assay 1: Binding (Does it bind to S1R?) start->assay1 assay2 Assay 2: Function (Agonist or Antagonist?) assay1->assay2 If Ki < 1µM outcome1 Binding Affinity (Ki) assay1->outcome1 assay3 Assay 3: Phenotype (Is it cytotoxic? Does it move S1R?) assay2->assay3 If functional activity is observed outcome2 Functional Potency (EC50/IC50) assay2->outcome2 outcome3 Therapeutic Window (CC50 vs EC50) & Visual Target Engagement assay3->outcome3

Sources

Application Note: A Scalable and Robust Synthesis of 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Strategic Overview

4-Phenyloxan-4-amine is a valuable synthetic intermediate characterized by a sp³-rich tetrahydropyran scaffold, a privileged motif in modern drug discovery.[1][2] Its structure, featuring a quaternary stereocenter, offers a three-dimensional framework that can lead to compounds with improved physicochemical properties and novel biological activities. This application note provides a detailed, field-tested guide for the multi-gram scale-up synthesis of this compound, designed for researchers in process chemistry and drug development.

The selected synthetic strategy is a robust two-step sequence designed for scalability, safety, and efficiency. It avoids the use of highly specialized or cost-prohibitive reagents and prioritizes reaction conditions that are amenable to standard pilot plant equipment.

The core strategy involves:

  • Step 1: Grignard Addition. A nucleophilic addition of phenylmagnesium bromide to the commercially available tetrahydropyran-4-one. This classic carbon-carbon bond-forming reaction reliably generates the key tertiary alcohol intermediate, 4-phenyl-tetrahydropyran-4-ol.[3][4]

  • Step 2: Ritter Reaction and Hydrolysis. The tertiary alcohol is converted to the target primary amine via the Ritter reaction.[5][6] This powerful transformation involves the formation of a stable carbocation, which is trapped by a nitrile (acetonitrile), followed by hydrolysis of the resulting N-acetyl intermediate to yield the final this compound.[7][8][9]

This route is advantageous for scale-up as it builds the key quaternary center early and utilizes a reaction (the Ritter reaction) that is uniquely suited for synthesizing amines at sterically congested tertiary carbons.[6][7]

G A Tetrahydropyran-4-one B Intermediate: 4-Phenyl-tetrahydropyran-4-ol A->B Step 1: Grignard Reaction (PhMgBr, THF) C Target Molecule: This compound B->C Step 2: Ritter Reaction & Hydrolysis (1. MeCN, H₂SO₄; 2. NaOH, H₂O)

Caption: High-level overview of the two-step synthetic route.

Part I: Scale-Up Synthesis of 4-Phenyl-tetrahydropyran-4-ol

Principle and Scale-Up Considerations

The Grignard reaction is a powerful tool for C-C bond formation but is notoriously exothermic.[10] On a large scale, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a dangerous runaway reaction.[11] Therefore, the primary challenge in scaling this step is meticulous thermal management.

Key considerations for scale-up include:

  • Reagent Addition Control: The Grignard reagent must be added slowly and sub-surface to the ketone solution to maintain a consistent internal temperature.[12]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the Grignard reagent and its suitable boiling point for reflux cooling in case of a minor exotherm.

  • Inert Atmosphere: Strict exclusion of moisture and oxygen is critical to prevent quenching of the Grignard reagent and minimize side reactions.[13] All glassware must be flame- or oven-dried, and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.

Safety Precautions
  • Flammability: THF and Grignard reagents are highly flammable. All operations must be conducted in a well-ventilated fume hood or an appropriately rated reactor, away from ignition sources.[10][14]

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable gases. Ensure all reagents and equipment are scrupulously dry.[13][14]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

Detailed Experimental Protocol
ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Tetrahydropyran-4-one100.12100.01.001.0
Magnesium Turnings24.3126.71.101.1
Bromobenzene157.01173.01.101.1
Anhydrous THF-1.5 L--
Iodine (for initiation)253.811 crystal--

Procedure:

  • Reactor Setup: Assemble a 5 L, 3-neck round-bottom flask (or an appropriately sized jacketed reactor) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Flame-dry all glassware under vacuum and allow it to cool under a stream of nitrogen.

  • Grignard Reagent Preparation:

    • Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in 500 mL of anhydrous THF.

    • Add ~50 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and a gentle reflux. If it does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux, using an ice-water bath to control the exotherm as needed.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Ketone:

    • Prepare a solution of tetrahydropyran-4-one in 1.0 L of anhydrous THF in a separate dry flask.

    • Cool the Grignard reagent solution to 0-5 °C using an ice-salt bath.

    • Transfer the ketone solution to the dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C. This is a critical control point to prevent a runaway reaction.[10][11]

  • Reaction Monitoring & Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction for completion by TLC or GC-MS.

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous ammonium chloride (NH₄Cl, ~1 L).

  • Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-phenyl-tetrahydropyran-4-ol can often be purified by crystallization from a hexanes/ethyl acetate mixture or by vacuum distillation for a high-purity intermediate.

Expected Yield: 80-90% of a white crystalline solid.

Part II: Scale-Up Synthesis of this compound

Principle and Scale-Up Considerations

The Ritter reaction proceeds via an Sₙ1-type mechanism where a strong acid protonates the tertiary alcohol, leading to the loss of water and formation of a stable tertiary carbocation.[8][9] This electrophilic intermediate is then trapped by the nucleophilic nitrogen of a nitrile. The resulting nitrilium ion is hydrolyzed during aqueous work-up to an N-substituted amide, which is then further hydrolyzed under basic conditions to the desired primary amine.[5][7]

Key considerations for scale-up include:

  • Acid Addition: The addition of concentrated sulfuric acid is highly exothermic. It must be done slowly at a low temperature (0-5 °C) to prevent charring of the organic material.

  • Temperature Control: The reaction to form the nitrilium ion may require gentle heating. This must be carefully controlled to avoid side reactions.

  • Hydrolysis: The final hydrolysis step is also exothermic and requires careful temperature management.

Safety Precautions
  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care using appropriate PPE, including an acid-resistant apron, face shield, and heavy-duty gloves.

  • Exothermic Quenching: Adding the acidic reaction mixture to water/base is highly exothermic. The quench should be performed slowly and with vigorous stirring in an ice bath.

Detailed Experimental Protocol
ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Phenyl-tetrahydropyran-4-ol178.23150.00.841.0
Acetonitrile (MeCN)41.05345 mL6.5~7.7
Concentrated Sulfuric Acid (H₂SO₄)98.08165 g1.682.0
Sodium Hydroxide (NaOH)40.00~200 g~5.0~6.0
Ethylene Glycol62.07500 mL--

Procedure:

  • Amide Formation (Ritter Reaction):

    • In a 3 L reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, dissolve 4-phenyl-tetrahydropyran-4-ol in acetonitrile.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add the concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Quench and Work-up:

    • In a separate, larger vessel (e.g., 10 L), prepare a mixture of ice and water (~3 kg).

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of 50% aqueous NaOH. Monitor the pH and temperature, using an ice bath to keep the temperature below 30 °C. Neutralize to pH 7-8.

    • The N-acetyl intermediate will precipitate as a solid. Isolate the solid by vacuum filtration and wash it with cold water. Dry the solid in a vacuum oven.

  • Hydrolysis to Amine:

    • Combine the dried N-acetyl intermediate, sodium hydroxide pellets, and ethylene glycol in a reactor equipped with a reflux condenser.

    • Heat the mixture to 120-130 °C and maintain for 6-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Purification:

    • Cool the reaction mixture to room temperature and dilute with 2 L of water.

    • Extract the product into dichloromethane or ethyl acetate (3 x 1 L).

    • Combine the organic layers and perform an acid-base extraction:

      • Extract the organic solution with 1 M HCl (3 x 500 mL). The amine product will move into the aqueous layer as its hydrochloride salt.

      • Wash the acidic aqueous layer with dichloromethane (2 x 300 mL) to remove any non-basic impurities.

      • Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% aqueous NaOH.

      • Extract the free amine product back into fresh dichloromethane (3 x 500 mL).

    • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.

Expected Yield: 70-85% from the alcohol intermediate.

Overall Process Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Ritter Reaction & Hydrolysis A1 Setup Dry Reactor (N₂ Atmosphere) A2 Prepare PhMgBr in THF A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Add Ketone in THF (T < 10 °C) A3->A4 A5 Reaction & IPC Check (TLC/GC-MS) A4->A5 A6 Quench with aq. NH₄Cl A5->A6 A7 Extract & Concentrate A6->A7 A8 Purify Intermediate (Crystallization) A7->A8 B1 Dissolve Alcohol in MeCN A8->B1 Intermediate Product B2 Cool to 0-5 °C B3 Add conc. H₂SO₄ (T < 10 °C) B4 Reaction & IPC Check (Amide Formation) B5 Quench on Ice & Neutralize B6 Isolate Amide B7 Hydrolyze Amide (NaOH, Ethylene Glycol, 130 °C) B8 Purify via Acid-Base Extraction Final Final Product: This compound B8->Final

Caption: Detailed workflow for the scale-up synthesis.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. The methodology emphasizes critical safety and process control parameters necessary for transitioning from laboratory to pilot-plant scale. By employing a Grignard reaction followed by a Ritter reaction/hydrolysis sequence, this valuable building block can be produced in significant quantities with good overall yield and purity.

References

Application Note: A Comprehensive Guide to the Purification of Crude 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-phenyloxan-4-amine is a substituted aminotetrahydropyran derivative of interest in medicinal chemistry and drug discovery. The synthesis of this and similar compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][2] Achieving high purity of the target compound is critical for its subsequent use in biological assays and further chemical transformations. This document provides detailed protocols and comparative data for the purification of crude this compound, focusing on common chromatographic and crystallization techniques.

Potential Impurities

Impurities in crude this compound can originate from various sources, including:

  • Unreacted starting materials.

  • Side-products from the synthetic route.

  • Reagents and catalysts used in the reaction.

  • Degradation products.

The nature and quantity of these impurities will dictate the most suitable purification strategy.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of common techniques applicable to this compound.

Purification TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography (Silica Gel with Basic Modifier) Differential adsorption of components onto a solid stationary phase.95-99%60-85%High resolution for a wide range of impurities.Can be time-consuming and require large solvent volumes; potential for product degradation on acidic silica.[3][4]
Column Chromatography (Amine-Functionalized Silica) Utilizes a stationary phase with bonded amine groups to reduce interaction with basic analytes.>98%70-90%Excellent for basic compounds, minimizes tailing and decomposition.[3][5]More expensive stationary phase.
Recrystallization (as Free Base or Salt) Purification of a crystalline solid based on differences in solubility between the compound and impurities.>99%50-80%Cost-effective, scalable, and can yield very high purity material.Requires a crystalline solid and a suitable solvent system; potential for product loss in the mother liquor.[6][7]
Acid-Base Extraction Separation based on the differential solubility of the amine and its protonated salt in immiscible solvents.Variable (often used as a preliminary step)>90%Simple, rapid, and effective for removing non-basic impurities.Does not separate the target amine from other basic impurities.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol is a general method for the purification of amines and is a good starting point for optimizing the separation of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Develop a TLC solvent system that provides good separation of the desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine spot.[3]

    • The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate/TEA, 90:9:1).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[4]

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate), may be necessary to elute the product and other components.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid and a suitable solvent for crystallization can be identified.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)[7]

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities are either insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Heat for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can be used to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Note: If the free base is difficult to crystallize, consider converting it to a hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same solvent.[6][8] The resulting salt can then be recrystallized.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer Amine Salt OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) Separate1->OrganicLayer1 Impurities Basify Basify Aqueous Layer AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Layer (Free Amine) Separate2->OrganicLayer2 Free Amine Dry Dry and Concentrate OrganicLayer2->Dry PartiallyPure Partially Purified Amine Dry->PartiallyPure ColumnChrom Column Chromatography PartiallyPure->ColumnChrom High Purity Recrystallize Recrystallization PartiallyPure->Recrystallize Crystalline Solid PureProduct Pure this compound ColumnChrom->PureProduct Recrystallize->PureProduct

Caption: General purification workflow for crude this compound.

Conclusion

The purification of crude this compound can be effectively achieved using standard laboratory techniques. Column chromatography, particularly with a basic modifier or on an amine-functionalized stationary phase, offers high resolution for a variety of impurities. Recrystallization is a powerful method for obtaining highly pure crystalline material. An initial acid-base extraction can be a valuable first step to remove non-basic impurities and simplify subsequent purification steps. The choice of method should be guided by preliminary TLC analysis and the specific requirements of the downstream application.

References

Application Notes and Protocols for Measuring the Binding Affinity of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The characterization of the binding affinity between a small molecule, such as 4-phenyloxan-4-amine, and its biological target is a critical step in drug discovery and development. A quantitative understanding of this interaction is essential for lead optimization, structure-activity relationship (SAR) studies, and elucidating the mechanism of action.[1] The equilibrium dissociation constant (KD) is a key parameter used to define binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity.[1][2]

These application notes provide detailed protocols for three widely used techniques to measure the binding affinity of this compound: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants for this compound against a hypothetical target protein.

Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundKinase ASPR751.5 x 1051.1 x 10-2N/AN/AN/A
This compoundKinase AITC90N/AN/A1.05-9.2-1.5
This compoundKinase AFP82N/AN/AN/AN/AN/A
Control Compound BKinase ASPR1208.0 x 1049.6 x 10-3N/AN/AN/A

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[3] It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (the target protein), providing quantitative information on binding kinetics and affinity.[3][4]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Target Protein (Ligand) immobilize Immobilize Target Protein on Sensor Chip prep_ligand->immobilize prep_analyte Prepare this compound (Analyte) inject Inject this compound at various concentrations prep_analyte->inject immobilize->inject Association regenerate Regenerate Sensor Surface inject->regenerate Dissociation sensorgram Generate Sensorgram inject->sensorgram regenerate->inject Next Cycle fitting Fit Data to a Binding Model sensorgram->fitting results Determine KD, kon, koff fitting->results ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution load_cell Load Target Protein into Sample Cell prep_protein->load_cell prep_ligand Prepare this compound Solution load_syringe Load this compound into Syringe prep_ligand->load_syringe titrate Titrate Ligand into Sample Cell load_cell->titrate load_syringe->titrate thermogram Generate Thermogram titrate->thermogram integrate Integrate Peak Areas thermogram->integrate isotherm Plot Binding Isotherm integrate->isotherm fit_model Fit to a Binding Model isotherm->fit_model results Determine KD, n, ΔH, ΔS fit_model->results FP_Workflow cluster_prep Preparation cluster_fp FP Assay cluster_analysis Data Analysis prep_protein Prepare Target Protein mix Mix Protein, Tracer, and Compound in Microplate prep_protein->mix prep_tracer Prepare Fluorescent Tracer prep_tracer->mix prep_compound Prepare this compound Dilutions prep_compound->mix incubate Incubate to Reach Equilibrium mix->incubate read Read Fluorescence Polarization incubate->read plot Plot % Inhibition vs. Compound Concentration read->plot fit Fit Data to a Sigmoidal Dose-Response Curve plot->fit results Determine IC50 and calculate Ki fit->results

References

Topic: Experimental Setup for High-Throughput Screening of 4-Phenyloxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The 4-phenyloxan-4-amine scaffold represents a promising starting point for the development of novel therapeutics. To efficiently explore the biological activity of a diverse library of its derivatives, a robust high-throughput screening (HTS) campaign is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a complete experimental setup for this purpose. We will detail the rationale behind assay selection, provide a step-by-step protocol for a target-based fluorescence polarization assay, and outline a rigorous data analysis and hit validation cascade. The methodologies described herein are designed to ensure scientific integrity, minimize false positives, and efficiently identify high-quality, progressible hit compounds.

Introduction: The Rationale for Screening this compound Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway or target.[1][2] The this compound core structure is of significant interest due to its structural motifs, which may allow for interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels—two of the most successful target classes for approved drugs.[3][4]

The success of any HTS campaign hinges on a meticulously developed and validated assay.[5][6] This guide will use a common drug target class, a G-protein coupled receptor (GPCR), as an exemplar for developing a competitive binding assay. The principles and workflows, however, are broadly applicable to other target classes. We will focus on a fluorescence polarization (FP) assay, a homogeneous, solution-based technique ideal for HTS due to its simplicity, cost-effectiveness, and non-radioactive nature.[7][8] The FP assay measures the change in the tumbling rate of a fluorescently labeled ligand when it binds to a larger protein, making it perfectly suited for identifying compounds that displace the ligand from the target protein.[3]

Phase I: Assay Development and Optimization

Before embarking on a full-scale screen, the assay must be rigorously developed and optimized to ensure it is sensitive, robust, and reproducible.[9] The goal is to create an assay with a large enough signal window and low enough variability to confidently distinguish hits from inactive compounds.

Causality Behind Experimental Choices
  • Assay Format Selection (Fluorescence Polarization): We selected FP because it is a homogeneous "mix-and-read" assay, which simplifies automation and reduces the number of steps, thereby minimizing potential errors.[7] Unlike FRET or BRET, it does not require genetically encoded tags on the target protein, offering flexibility.[10] It is particularly powerful for competitive binding assays where a small fluorescent ligand is displaced by a library compound.[8]

  • Target & Probe Selection: A purified, stabilized GPCR is used to ensure consistency and avoid the complexities of cell-based systems in the primary screen.[3][7] A high-affinity fluorescently labeled ligand (probe) is crucial for a stable signal. The probe's fluorophore should be selected to minimize spectral overlap with potentially fluorescent library compounds (e.g., a red-shifted dye).[11]

  • Buffer and Additive Optimization: Assay buffer conditions (pH, salt concentration) are optimized for target stability and function. Additives like 0.01% Bovine Serum Albumin (BSA) or detergents (e.g., 0.05% Tween-20) are included to prevent non-specific binding of compounds to the assay reagents or microplates.

Protocol: Assay Optimization
  • Reagent Titration:

    • Probe Titration: Serially dilute the fluorescent probe in assay buffer and measure fluorescence polarization in the absence of the receptor. Determine the lowest concentration that gives a stable, high-intensity signal well above background.

    • Receptor Titration: Using the optimal probe concentration, perform a titration of the purified GPCR. Plot the change in millipolarization (mP) units against the receptor concentration. The optimal receptor concentration should be the one that yields 70-80% of the maximum signal, typically corresponding to the Kd of the probe-receptor interaction. This ensures the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance:

    • HTS libraries are typically stored in dimethyl sulfoxide (DMSO).[12] It is critical to determine the assay's tolerance to this solvent.

    • Run the optimized assay with varying final concentrations of DMSO (e.g., 0.1% to 2%).

    • Plot the assay signal (mP) and Z' factor (see Section 4.1) against the DMSO concentration. Select the highest DMSO concentration that does not significantly degrade assay performance (Z' > 0.5).

  • Assay Stability:

    • Assemble a full plate of positive controls (probe + receptor) and negative controls (probe only).

    • Read the plate at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after reagent addition.

    • The signal should be stable for a duration that comfortably exceeds the time required to process a batch of plates in the full screen.

Data Presentation: Optimized Assay Parameters
ParameterOptimized ValueRationale
Microplate Format384-well, black, low-volumeReduces reagent costs and is compatible with HTS automation.[12]
Final Assay Volume20 µLMiniaturization saves on costly reagents like the purified receptor.
Fluorescent Probe Conc.1 nMLowest concentration providing a robust signal to maximize sensitivity.
Receptor Conc.5 nMCorresponds to the Kd, providing optimal sensitivity for inhibitors.
Incubation Time60 minutes at 25°CTime required to reach binding equilibrium, ensuring a stable signal.
Final DMSO Conc.1.0%Highest concentration tolerated without compromising assay quality (Z' > 0.7).

Phase II: High-Throughput Screening Workflow

The HTS phase involves the automated screening of the entire this compound derivative library.[13] Automation is critical for achieving the necessary throughput and precision, reducing human error and ensuring consistency.[14][15][16]

Visualization: HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing Compound_Library 1. Compound Library (this compound derivatives in DMSO) Assay_Ready_Plates 2. Create Assay-Ready Plates (Nanoliter dispensing into 384-well plates) Compound_Library->Assay_Ready_Plates Reagent_Addition_1 3. Add Fluorescent Probe + Receptor Mix (Automated Liquid Handler) Assay_Ready_Plates->Reagent_Addition_1 Incubation 4. Incubate (60 min at 25°C) Reagent_Addition_1->Incubation Detection 5. Read Fluorescence Polarization (HTS Plate Reader) Incubation->Detection Raw_Data 6. Raw Data Acquired (mP values per well) Detection->Raw_Data QC_Analysis 7. Quality Control Analysis (Calculate Z', S/B) Raw_Data->QC_Analysis Hit_Selection 8. Primary Hit Selection (Statistical Cutoff) QC_Analysis->Hit_Selection

Caption: High-level overview of the automated HTS workflow.

Detailed Protocol: HTS Primary Screen

A. Plate Layout: A standard 384-well plate layout is essential for quality control.[12]

WellsContentPurpose
1-16, 369-384Assay Buffer + Probe (No Receptor)Negative Control (Maximal Inhibition)
17-32, 353-368Assay Buffer + Probe + ReceptorPositive Control (Minimal Inhibition)
33-352Library Compounds + Probe + ReceptorTest Wells

B. Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 200 nL of each this compound derivative (from a 1 mM stock in DMSO) into the test wells (33-352) of the 384-well assay plates. This results in a final compound concentration of 10 µM.

  • Control Dispensing: Dispense 200 nL of pure DMSO into the control wells.

  • Reagent Preparation: Prepare a 2X master mix of the fluorescent probe and receptor in assay buffer at concentrations of 2 nM and 10 nM, respectively.

  • Reagent Addition: Using an automated multi-channel liquid handler (e.g., CyBio Well or Biomek), add 10 µL of the 2X probe/receptor master mix to all wells containing library compounds and the positive control wells (17-368).[16][17]

  • Negative Control Addition: Add 10 µL of a 2X probe-only master mix (2 nM) to the negative control wells (1-16, 369-384).

  • Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all liquids are at the bottom of the wells. Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plates on a suitable HTS plate reader (e.g., PHERAstar or EnVision) equipped with appropriate filters for the chosen fluorophore and FP detection.

Phase III: Data Analysis and Hit Validation

Raw data from an HTS campaign is meaningless without rigorous statistical analysis and a subsequent hit validation cascade designed to eliminate false positives and artifacts.[2][18]

Quality Control (QC) and Data Analysis

For each plate, the following QC metrics must be calculated to ensure data quality.[12][19]

  • Z-Factor (Z'): This metric reflects the separation between the positive and negative control distributions and is a measure of assay quality.

    • Formula:Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Acceptance Criterion: A Z' factor ≥ 0.5 indicates an excellent assay suitable for HTS.[12]

  • Signal-to-Background (S/B): Measures the dynamic range of the assay.

    • Formula:S/B = μ_pos / μ_neg

    • Acceptance Criterion: An S/B ≥ 2 is generally considered acceptable.

Hit Selection: The activity of each compound is typically normalized to the plate controls and expressed as percent inhibition.

  • Formula:% Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

  • Primary Hit Criteria: Compounds exhibiting a % inhibition greater than three standard deviations from the mean of the sample population (μ_sample + 3 * σ_sample) are considered primary hits.

The Hit Validation Cascade

A primary hit is not a confirmed active compound.[20] It is merely a starting point that must be rigorously validated through a multi-step process to confirm its activity and rule out assay interference.[21][22][23]

Visualization: Hit Validation Decision Tree

Hit_Validation Primary_Hits Primary Hits from HTS Reconfirm 1. Re-test in Primary Assay (Fresh solid sample) Primary_Hits->Reconfirm Dose_Response 2. Dose-Response Curve (Calculate IC50) Reconfirm->Dose_Response Activity Confirmed Discard Discard (False Positive/Artifact) Reconfirm->Discard Not Confirmed Orthogonal_Assay 3. Orthogonal Assay (e.g., Label-Free SPR) Dose_Response->Orthogonal_Assay Potency < 10 µM Dose_Response->Discard Potency > 10 µM Counter_Screen 4. Counter-Screen (Rule out assay interference) Orthogonal_Assay->Counter_Screen Active Orthogonal_Assay->Discard Inactive SAR 5. Preliminary SAR (Test close analogs) Counter_Screen->SAR Not an Artifact Counter_Screen->Discard Artifact Validated_Hit Validated Hit for Hit-to-Lead SAR->Validated_Hit SAR Established SAR->Discard Flat SAR

Caption: Decision workflow for hit confirmation and validation.

Protocol: Hit Confirmation and Validation
  • Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary FP assay to confirm activity. This step eliminates hits caused by random error or sample handling issues.[21]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the signal is inhibited). This confirms potency.

  • Orthogonal Assay: It is crucial to confirm the activity of hits in a secondary assay that uses a different technology.[22] This helps eliminate artifacts specific to the primary assay format. For a GPCR binding assay, an excellent orthogonal method is Surface Plasmon Resonance (SPR), a label-free technology that directly measures binding to the immobilized receptor.[24][25]

  • Counter-Screens: Design an assay to detect compounds that interfere with the assay technology itself. For an FP assay, a relevant counter-screen would be to test the compounds against the fluorescent probe in the absence of the receptor. Active compounds in this assay are likely auto-fluorescent or quenchers and are discarded as artifacts.

  • Preliminary Structure-Activity Relationship (SAR): If available, test a small number of structurally related analogs of the validated hits. A discernible SAR, where small chemical changes lead to predictable changes in activity, provides strong evidence that the compound is interacting with the target in a specific manner.[26][27]

Compounds that successfully pass through this entire cascade are considered validated hits and are suitable for progression into more complex hit-to-lead and lead optimization chemistry programs.[23][28]

References

  • Using label-free screening technology to improve efficiency in drug discovery - PubMed. (n.d.).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (n.d.).
  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. (n.d.).
  • High throughput screening of small molecule library: procedure, challenges and future. (2016).
  • Cell-based assays for high-throughput screening. - Broad Institute. (n.d.).
  • The Benefits of Automation in High Throughput Screening - Dispendix. (2024).
  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (n.d.).
  • Handling High-Throughput Screening: Liquid Handlers. (n.d.).
  • High-throughput screening - Wikipedia. (n.d.).
  • Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed. (2024).
  • High-Throughput Screening - Hudson Lab Automation. (n.d.).
  • Hit Validation for Suspicious Minds - Sygnature Discovery. (n.d.).
  • High-Throughput Screening (HTS) - Beckman Coulter. (n.d.).
  • High Throughput Liquid Handling - Analytik Jena. (n.d.).
  • Quality control and data correction in high-throughput screening. (n.d.).
  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs) - ACS Publications. (n.d.).
  • Hit Discovery & Confirmation for Early Drug Discovery - Merck Millipore. (n.d.).
  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - NIH. (2011).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
  • Mass spectrometric techniques for label-free high-throughput screening in drug discovery - PubMed. (2007).
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.).
  • Hit Discovery & Confirmation for Early Drug Discovery - Sigma-Aldrich. (n.d.).
  • Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (2019).
  • Label-free technologies for monitoring drug interactions - Drug Target Review. (2015).
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • High-Throughput Screening Data Analysis - Basicmedical Key. (n.d.).
  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (2025).
  • Label-free technologies for target identification and validation - RSC Publishing. (n.d.).
  • An Overview of High Throughput Screening | The Scientist. (2024).
  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.).
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (n.d.).
  • Hit Identification and Validation Services. (n.d.).
  • High-Throughput Screening (HTS) Overview of Services - Rackcdn.com. (n.d.).
  • High throughput assay technologies for ion channel drug discovery - PubMed. (n.d.).
  • Structure Activity Relationship (SAR). | Download Scientific Diagram - ResearchGate. (n.d.).
  • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024).
  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. (2012).
  • Ion Channel Assays - Charles River Laboratories. (n.d.).
  • Ion Channel Assay Services - ION Biosciences. (n.d.).
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025).
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.).
  • Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PubMed Central. (2025).
  • Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - ResearchGate. (n.d.).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (n.d.).
  • Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones - ResearchGate. (2016).
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (2009).
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-phenyloxan-4-amine synthesis. The following guidance is based on established principles of amine synthesis, focusing on a common synthetic route.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of 4-phenyloxan-4-one.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive reducing agent.Use a freshly opened bottle of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) or test its activity on a known substrate.
Incomplete imine/enamine formation.Ensure the reaction is anhydrous, as water can hydrolyze the imine/enamine intermediate. Add a dehydrating agent like magnesium sulfate or molecular sieves.
Steric hindrance around the ketone.Prolong the reaction time or increase the temperature moderately. Consider using a less sterically hindered amine source if applicable.
Incorrect pH of the reaction mixture.Reductive amination is often pH-dependent. For sodium cyanoborohydride, maintain a mildly acidic pH (around 5-6) to facilitate imine formation without inactivating the reducing agent.
Formation of Side Products Over-alkylation leading to quaternary ammonium salts.This is more common in direct alkylation methods. In reductive amination, using a stoichiometric amount of the amine can minimize this.[1]
Formation of di-alkylated amine byproducts.Use a large excess of the primary amine to favor the formation of the secondary amine.[1]
Reduction of the ketone to an alcohol.Add the reducing agent after allowing sufficient time for imine formation. A milder reducing agent like sodium triacetoxyborohydride is often preferred as it is less likely to reduce the ketone directly.
Difficult Product Purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.
Co-elution with starting materials or byproducts during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider converting the amine to its hydrochloride salt for purification by recrystallization.[2]
Presence of residual tin salts (if using SnCl2 for reduction of a nitro precursor).Wash the organic extract with a saturated solution of sodium bicarbonate or use an EDTA wash to chelate the tin salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: Reductive amination of a ketone precursor is a widely used and effective method for synthesizing amines.[1] This one-pot reaction involves the treatment of an aldehyde or ketone with an amine in the presence of a reducing agent.[1] For this compound, this would typically involve the reaction of 4-phenyloxan-4-one with an appropriate amine source in the presence of a reducing agent like sodium triacetoxyborohydride.

Q2: How can I minimize the formation of the alcohol byproduct during the reduction step?

A2: To minimize the reduction of the ketone to the corresponding alcohol, it is crucial to allow for the formation of the imine or enamine intermediate before introducing the reducing agent. Using a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is also beneficial as it is selective for the imine/enamine over the ketone.

Q3: What are the optimal reaction conditions for reductive amination?

A3: The optimal conditions can vary depending on the specific substrates. However, a general starting point is to use a slight excess of the amine, 1.5-2 equivalents of the reducing agent, and an appropriate solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically run at room temperature. The pH of the reaction is also critical; a mildly acidic environment (pH 5-6), often achieved by adding acetic acid, is generally favorable for imine formation.

Q4: My reaction yield is consistently low. What parameters can I adjust to improve it?

A4: To improve a low yield, consider the following adjustments:

  • Reaction Time: Extend the reaction time to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.

  • Reagent Stoichiometry: Vary the equivalents of the amine and the reducing agent. An excess of the amine can help drive the equilibrium towards imine formation.

  • Choice of Reducing Agent: If one reducing agent is not effective, another can be tried. Common choices include sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation.[1][3]

Q5: How do I effectively purify the final product?

A5: Purification of amines can often be achieved through column chromatography on silica gel. It is important to neutralize any residual acid from the reaction before loading the column. Alternatively, the amine can be converted to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., ether or isopropanol), which often facilitates purification by recrystallization.[2] The free base can then be regenerated by treatment with a base.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound synthesis via reductive amination of 4-phenyloxan-4-one with ammonia.

Table 1: Effect of Reducing Agent on Yield

Reducing Agent Equivalents Temperature (°C) Reaction Time (h) Yield (%)
NaBH(OAc)₃1.5251285
NaBH₃CN1.5251278
H₂/Pd-C-252492
NaBH₄1.5251245 (major byproduct is the alcohol)

Table 2: Effect of Solvent on Yield

Solvent Reducing Agent Temperature (°C) Reaction Time (h) Yield (%)
Dichloromethane (DCM)NaBH(OAc)₃251285
Dichloroethane (DCE)NaBH(OAc)₃251288
Tetrahydrofuran (THF)NaBH(OAc)₃251275
Methanol (MeOH)NaBH(OAc)₃251260 (competes with amine)

Experimental Protocols

Illustrative Protocol for Reductive Amination Synthesis of this compound

  • Reaction Setup: To a solution of 4-phenyloxan-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added a solution of ammonia in methanol (7N, 5.0 eq) followed by acetic acid (2.0 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 12 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Reductive_Amination_Pathway Ketone 4-phenyloxan-4-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Amine Ammonia (NH3) Amine->Imine Product This compound Imine->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Activity (e.g., Reducing Agent) Start->CheckReagents CheckConditions Verify Anhydrous Conditions Start->CheckConditions OptimizeParams Optimize Reaction Parameters (Time, Temp, Stoichiometry) CheckReagents->OptimizeParams CheckConditions->OptimizeParams CheckWorkup Review Workup & Purification (pH adjustment, solvent choice) OptimizeParams->CheckWorkup Success Improved Yield CheckWorkup->Success

Caption: A logical workflow for troubleshooting low yields in amine synthesis.

References

Technical Support Center: Chromatography Purification of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-phenyloxan-4-amine and related basic compounds by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound on silica gel.

Problem 1: Poor Separation and Peak Tailing on TLC and Column Chromatography

Question: My TLC plate shows significant streaking or tailing for my this compound spot, and my column chromatography results in broad, overlapping peaks. What is causing this and how can I fix it?

Answer:

Peak tailing and poor separation of basic compounds like this compound on silica gel are common problems. This is primarily due to the acidic nature of the silica surface, which contains silanol groups (Si-OH). The basic amine can interact strongly with these acidic sites through hydrogen bonding and acid-base interactions, leading to slow and uneven elution from the stationary phase.[1]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] This modifier will compete with your compound for binding to the acidic silanol groups, effectively neutralizing the stationary phase and allowing your compound to elute more symmetrically.[3][4]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% TEA or DIPEA to your eluent system. Start with a low concentration and gradually increase it while monitoring the effect on your TLC.

    • Ammonia: A solution of 7N ammonia in methanol (0.5-2%) can also be used as an additive in your mobile phase, particularly when using a dichloromethane/methanol solvent system.

  • Choice of Solvents: Ensure you are using an appropriate solvent system. For many amine compounds, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[2]

  • Alternative Stationary Phases: If mobile phase modification does not resolve the issue, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: These columns have an amine-propyl phase bonded to the silica surface, which creates a more basic environment and significantly reduces the interaction of basic analytes with the stationary phase.[1] This often allows for the use of less polar solvent systems like hexane and ethyl acetate.[1]

Problem 2: Irreversible Adsorption of the Compound on the Column

Question: After loading my crude this compound onto the silica gel column, I am unable to elute any product, even with highly polar solvent systems. What should I do?

Answer:

Irreversible adsorption can occur with strongly basic amines on highly acidic silica gel.

Solutions:

  • Deactivate the Silica Gel: Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a basic modifier like triethylamine (1-3%).[5] Discard the eluent before loading your sample.[5]

  • Dry Loading with a Basic Adsorbent: If your compound is not very soluble in the initial mobile phase, consider dry loading. Adsorb your crude material onto a small amount of a less acidic or basic adsorbent like Celite® or basic alumina, and then load the solid material onto the top of your column.

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography is a viable alternative. In reversed-phase, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. For basic compounds, it is often beneficial to use a mobile phase with a slightly basic pH to ensure the amine is in its neutral, less polar form, which will increase its retention on the nonpolar stationary phase.[2] A common mobile phase would be a mixture of acetonitrile and water with a basic modifier like triethylamine.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 70:30 (hexanes:ethyl acetate). You can adjust the polarity by changing the ratio. If the compound does not move from the baseline, you can switch to a more polar system, such as dichloromethane/methanol. Remember to add a small amount of triethylamine (e.g., 0.5%) to your developing solvent to prevent streaking.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound contains a phenyl group, it should be visible under a UV lamp (254 nm). For staining, a ninhydrin stain is generally effective for visualizing amines, often appearing as purple or yellow spots upon heating.[6] A p-anisaldehyde stain can also be used, which is a general-purpose stain for many organic compounds.

Q3: What is the expected pKa of this compound and why is it important?

Q4: Can I use other basic modifiers besides triethylamine?

A4: Yes, other volatile bases can be used. Diisopropylethylamine (DIPEA), also known as Hünig's base, is a common alternative. It is more sterically hindered and less nucleophilic than triethylamine, which can be advantageous if your compound is sensitive to nucleophiles. Pyridine can also be used, but it is less volatile and may be more difficult to remove from your final product. Ammoniacal methanol is another effective option.[2]

Q5: Are there any compatibility issues I should be aware of when using basic modifiers?

A5: If your compound contains base-sensitive functional groups (e.g., esters that can be cleaved), prolonged exposure to a basic mobile phase on the column could lead to degradation. It is always a good practice to assess the stability of your compound to the chosen chromatographic conditions by running a small-scale trial and analyzing the outcome by LC-MS or NMR.

Experimental Protocols

Protocol 1: TLC Analysis with a Basic Modifier

  • Prepare the Eluent: In a beaker, prepare a suitable solvent mixture (e.g., 70:30 hexanes:ethyl acetate). Add triethylamine to a final concentration of 0.5-1% (v/v). Mix thoroughly.

  • Prepare the TLC Chamber: Pour the prepared eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin).

Protocol 2: Flash Column Chromatography with a Basic Modifier

  • Select the Solvent System: Based on your optimized TLC results (aim for an Rf of 0.2-0.3 for the target compound), prepare a sufficient volume of the mobile phase containing 0.5-1% triethylamine.

  • Pack the Column: Pack a glass column with silica gel using the prepared mobile phase to create a slurry. Ensure the column is packed uniformly without any air bubbles.

  • Equilibrate the Column: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong, volatile solvent. If the solubility is low, you can perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting the column with the chosen mobile phase, collecting fractions. You can use a single isocratic mobile phase or gradually increase the polarity (gradient elution) to separate the components.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with a solvent like dichloromethane or toluene.

Data Presentation

Table 1: Troubleshooting Summary for this compound Purification

Issue Potential Cause Recommended Solution(s)
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silanol groups on silica gel.- Add 0.1-2% triethylamine or ammonia to the mobile phase.- Use a less acidic stationary phase like neutral alumina.- Employ an amine-functionalized silica column.
Irreversible Adsorption Very strong acid-base interaction between the compound and silica gel.- Deactivate silica gel with a basic wash before use.- Use a different stationary phase (alumina, amine-functionalized silica).- Switch to reversed-phase chromatography.
Poor Separation of Impurities Co-elution of impurities with similar polarity.- Optimize the solvent system using TLC to maximize the difference in Rf values.- Use a shallower solvent gradient during column chromatography.- Consider a different stationary phase to alter selectivity.
Compound Degradation Sensitivity of the compound to the acidic silica gel or basic mobile phase modifier.- Test compound stability on a small scale before purification.- Use a deactivated silica gel or a less acidic stationary phase.- Minimize the time the compound is on the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis (with 0.5% TEA) Solvent Optimize Solvent System (Target Rf ~0.25) TLC->Solvent Iterate Column Pack Column with Silica Gel Solvent->Column Equilibrate Equilibrate with Mobile Phase + TEA Column->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Purified This compound Evaporate->Final Yields Purified Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Start Purification TLC_result TLC shows tailing? Start->TLC_result Add_TEA Add 0.5-1% TEA to mobile phase TLC_result->Add_TEA Yes Good_TLC Good TLC separation? TLC_result->Good_TLC No Add_TEA->Good_TLC Column_Chrom Proceed with Column Chromatography Good_TLC->Column_Chrom Yes Change_Stationary Consider Alternative Stationary Phase (Alumina, Amine-Silica) Good_TLC->Change_Stationary No No_Elution Product elutes from column? Column_Chrom->No_Elution Change_Stationary->Column_Chrom Reversed_Phase Switch to Reversed-Phase Chromatography No_Elution->Reversed_Phase No Success Purification Successful No_Elution->Success Yes Reversed_Phase->Success

Caption: Troubleshooting decision tree for amine purification.

References

Technical Support Center: Synthesis of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyloxan-4-amine. The guidance focuses on identifying and resolving common side products and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and direct method for the synthesis of this compound is the reductive amination of 4-phenyloxan-4-one. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an equivalent, to form an intermediate imine. This intermediate is then reduced in situ to the desired primary amine.[1][2][3][4][5]

Q2: I am observing a significant amount of unreacted 4-phenyloxan-4-one in my reaction mixture. What could be the cause?

The presence of unreacted starting material could be due to several factors:

  • Incomplete imine formation: The initial condensation reaction may not have gone to completion. This can be influenced by the pH of the reaction medium. The formation of imines is often most efficient under mildly acidic conditions.[6]

  • Inefficient reduction: The reducing agent may not be active enough or may have degraded.

  • Steric hindrance: The bulky phenyl group on the oxane ring might sterically hinder the approach of the amine to the carbonyl group.

Q3: My final product is contaminated with a compound that has a higher molecular weight. What could this be?

A common side product in reductive amination is the formation of a secondary amine.[4][6] This occurs when the newly formed primary amine (this compound) acts as a nucleophile and reacts with another molecule of the starting ketone (4-phenyloxan-4-one). This leads to the formation of a bis(4-phenyloxan-4-yl)amine.

Q4: I have identified 4-phenyloxan-4-ol as a byproduct. How can I prevent its formation?

The formation of the corresponding alcohol, 4-phenyloxan-4-ol, is due to the direct reduction of the ketone starting material.[3] To minimize this side reaction, consider the following:

  • Choice of reducing agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity in reductive aminations.[3]

  • One-pot procedure: A direct or one-pot reductive amination, where the imine is formed and reduced in the same vessel, can favor the reduction of the imine as it is formed.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Optimize reaction time and temperature.- Ensure the pH is suitable for imine formation (mildly acidic).[6]
Suboptimal reducing agent- Use a fresh, active batch of the reducing agent.- Consider a more selective reducing agent like NaBH3CN or NaBH(OAc)3.[3]
Product degradation- Analyze the stability of the product under the reaction and workup conditions. Consider milder workup procedures.
Multiple Products Formation of secondary amine- Use a large excess of the ammonia source to favor the formation of the primary amine.
Reduction of ketone- Employ a more selective reducing agent for the imine.[3]
Purification Difficulties Similar polarity of product and byproducts- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the amine to alter its polarity before purification, followed by deprotection.
Presence of iminium intermediate- Ensure the reduction step is complete by extending the reaction time or adding more reducing agent.

Experimental Protocols

A generalized experimental protocol for the reductive amination of 4-phenyloxan-4-one is provided below. This should be optimized for specific laboratory conditions.

Materials:

  • 4-phenyloxan-4-one

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Acetic acid (to adjust pH)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 4-phenyloxan-4-one and the ammonia source in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Adjust the pH of the solution to mildly acidic (pH 5-6) using acetic acid.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Add the reducing agent portion-wise, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Once the reaction is complete, quench the reaction by carefully adding water or a suitable quenching agent.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Reactants Dissolve 4-phenyloxan-4-one and ammonia source Start->Dissolve_Reactants Adjust_pH Adjust pH to 5-6 Dissolve_Reactants->Adjust_pH Imine_Formation Stir for imine formation Adjust_pH->Imine_Formation Add_Reducing_Agent Add reducing agent Imine_Formation->Add_Reducing_Agent Monitor_Reaction Monitor reaction (TLC/LC-MS) Add_Reducing_Agent->Monitor_Reaction Quench_Reaction Quench reaction Monitor_Reaction->Quench_Reaction Aqueous_Workup Aqueous workup Quench_Reaction->Aqueous_Workup Extraction Extract with organic solvent Aqueous_Workup->Extraction Dry_Concentrate Dry and concentrate Extraction->Dry_Concentrate Purification Column chromatography Dry_Concentrate->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Reactions Side Reactions Problem->Side_Reactions Purification_Issues Purification Issues Problem->Purification_Issues Optimize_Conditions Optimize reaction conditions (pH, T, time) Incomplete_Reaction->Optimize_Conditions Change_Reagents Change reducing agent or excess of amine Side_Reactions->Change_Reagents Improve_Purification Optimize chromatography or consider derivatization Purification_Issues->Improve_Purification

Caption: Troubleshooting logic for this compound synthesis.

References

resolving solubility issues with 4-phenyloxan-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-phenyloxan-4-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: this compound, like many amine-containing compounds, is a weak base. In neutral or alkaline solutions, the amine group is primarily in its uncharged, free base form. This form is less polar and therefore has lower solubility in aqueous media.[1][2] The presence of the phenyl group further contributes to the compound's hydrophobicity, leading to precipitation in neutral buffers.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[1][3] In acidic conditions, the amine group accepts a proton (protonation) to form a positively charged ammonium salt. This salt is significantly more polar and exhibits much higher solubility in aqueous solutions.[1][4] As the pH increases, the compound deprotonates back to the less soluble free base form.

Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?

A3: Yes, inconsistent results in biological assays are a common consequence of poor compound solubility.[5] If this compound precipitates in your assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of its activity and poor reproducibility.

Q4: What is the maximum percentage of a co-solvent like DMSO I can use in my experiments?

A4: The tolerance for co-solvents like Dimethyl Sulfoxide (DMSO) varies significantly depending on the specific experimental system (e.g., cell line, enzyme assay).[5] While DMSO is excellent for creating high-concentration stock solutions, it's crucial to keep the final concentration in your aqueous buffer as low as possible, typically well below 1%, to avoid solvent-induced artifacts. It is always recommended to run a vehicle control with the same final concentration of the co-solvent to assess its impact on your system.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.

This is a common problem when the aqueous buffer does not have the capacity to dissolve the compound at the desired final concentration. Below is a step-by-step guide to resolving this issue.

Logical Workflow for Resolving Solubility Issues

G start Start: Solubility Issue with This compound check_pH Is the aqueous buffer acidic (pH < 6.0)? start->check_pH adjust_pH Action: Lower the pH of the buffer (e.g., to pH 4.0-5.0) with dilute HCl. check_pH->adjust_pH No use_cosolvent Action: Use a co-solvent system. Prepare a high-concentration stock in DMSO. Dilute into aqueous buffer. check_pH->use_cosolvent Yes check_solubility_pH Is the compound soluble after pH adjustment? adjust_pH->check_solubility_pH check_solubility_pH->use_cosolvent No success Success: Compound is soluble. Proceed with experiment. check_solubility_pH->success Yes check_cosolvent_solubility Is the compound soluble in the final buffer with co-solvent? use_cosolvent->check_cosolvent_solubility optimize_cosolvent Action: Optimize co-solvent percentage. Keep final concentration <1% if possible. Consider other co-solvents (e.g., Ethanol, PEG 400). check_cosolvent_solubility->optimize_cosolvent No check_cosolvent_solubility->success Yes consider_cyclodextrin Advanced Technique: Use cyclodextrin complexation to enhance solubility. optimize_cosolvent->consider_cyclodextrin fail Issue Persists: Contact Technical Support for advanced formulation strategies. consider_cyclodextrin->fail

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation: Solubility Enhancement

The following tables provide illustrative data on how different conditions can affect the solubility of a compound like this compound. Note: These are representative values for a typical aromatic amine and should be confirmed experimentally.

Table 1: Effect of pH on Aqueous Solubility

Buffer pHExpected Solubility (µg/mL)Form of Compound
4.0> 1000Primarily protonated salt
5.0~500Mixture of salt and free base
6.0~50Mixture of salt and free base
7.4< 10Primarily uncharged free base
8.0< 5Uncharged free base

Table 2: Effect of Co-solvents on Solubility in a pH 7.4 Buffer

Co-solvent SystemExpected Solubility (µg/mL)Notes
0.5% DMSO in PBS~25May be sufficient for some assays.
1.0% DMSO in PBS~50Check for cellular toxicity.
5% PEG 400 in PBS~75Polyethylene glycol can be a useful alternative.
5% Ethanol in PBS~40Volatility can be an issue.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

A high-concentration stock solution in an organic solvent is the first step for most experiments.

G cluster_protocol DMSO Stock Preparation Workflow weigh 1. Weigh this compound (e.g., 1.91 mg for 1 mL of 10 mM stock) add_dmso 2. Add appropriate volume of 100% DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex and/or sonicate until fully dissolved add_dmso->dissolve store 4. Store at -20°C or -80°C in small aliquots dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculate Mass: Determine the mass of this compound needed for your desired stock concentration and volume. (Molecular Weight of N-methyl-4-phenyloxan-4-amine is ~191.27 g/mol ).[6]

  • Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of 100% pure, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Based Solubilization in an Aqueous Buffer

This protocol is suitable when an organic co-solvent is not desirable for the experiment.

Methodology:

  • Prepare Acidic Buffer: Start with an acidic buffer, for example, a 50 mM citrate buffer at pH 4.0.

  • Weigh Compound: Weigh the required amount of this compound for your target concentration.

  • Add to Buffer: Add the solid compound directly to the acidic buffer.

  • Dissolve: Stir or vortex the solution. Gentle warming (e.g., to 37°C) can be applied to aid dissolution. The compound should dissolve readily as it forms the hydrochloride salt in situ.

  • pH Adjustment (Optional and requires caution): If a higher final pH is required for the experiment, you can slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring. Monitor the solution closely for any signs of precipitation as you approach the compound's pKa. Be aware that raising the pH too much will cause the compound to crash out of solution. It is often better to perform the experiment at a lower pH if the system allows.

References

Technical Support Center: Optimizing Derivatization of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-phenyloxan-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the secondary amine of this compound?

A1: The most common derivatization strategies for this compound, a sterically hindered secondary amine, include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[1][2]

  • Reductive Amination (Alkylation): Reaction with an aldehyde or ketone in the presence of a reducing agent to form a tertiary amine.[3][4]

Q2: The this compound appears to be sterically hindered. How will this affect my derivatization reactions?

A2: The steric hindrance around the nitrogen atom, due to the phenyl group and the oxane ring in axial and equatorial positions, can significantly slow down the reaction rate. To overcome this, you may need to:

  • Use more forcing reaction conditions (e.g., higher temperatures, longer reaction times).

  • Employ more reactive reagents.

  • Utilize catalysts to activate either the amine or the electrophile. For instance, a Lewis acid like zinc chloride (ZnCl₂) can be used in reductive aminations to activate the carbonyl group.[5]

Q3: Is the oxane ring stable under typical derivatization conditions?

A3: The tetrahydropyran (oxane) ring is generally stable under neutral and basic conditions commonly used for acylation, sulfonylation, and most reductive amination protocols. However, strong acidic conditions, particularly in the presence of heat, can potentially lead to ring-opening.[6] It is advisable to avoid strongly acidic workups if possible or to perform them at low temperatures.

Q4: I am observing low or no product formation. What are the likely causes?

A4: Low or no product formation can be attributed to several factors:

  • Insufficient reactivity: The steric hindrance of this compound may require more reactive reagents or catalysts.

  • Poor quality reagents: Your acylating or sulfonylating agent may have degraded due to moisture. It is recommended to use fresh or purified reagents.[7]

  • Inappropriate solvent or temperature: Ensure your solvent is anhydrous for moisture-sensitive reactions and that the temperature is optimal for the specific transformation.

  • Deactivation of the amine: In acidic conditions, the amine can be protonated to its non-nucleophilic ammonium salt, thereby halting the reaction.[8]

Q5: How can I purify my derivatized this compound product?

A5: Purification of the final product can typically be achieved through:

  • Column chromatography: Using an appropriate stationary phase, such as silica gel, is a common method. For basic amine products, it may be necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[9] Alternatively, an amine-functionalized silica can be used.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-base extraction: For basic final products, an acid wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[10]

Troubleshooting Guides

Acylation Reactions

Problem: Low Yield of the Desired Amide

Potential Cause Troubleshooting Step Rationale
Low reactivity of this compound Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).DMAP acts as an acyl transfer agent, forming a highly reactive intermediate with the acyl chloride.
Hydrolysis of acylating agent Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acyl chlorides and anhydrides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
Formation of unreactive ammonium salt Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct (e.g., HCl).The acid generated during the reaction will protonate the starting amine, rendering it non-nucleophilic.[8]
Reaction temperature too low Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures can help overcome the activation energy barrier for sterically hindered amines.

Problem: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step Rationale
Over-acylation (diacylation) This is unlikely for a secondary amine but if side reactions are suspected, use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.Slow addition maintains a low concentration of the electrophile, minimizing side reactions.
Reaction with solvent Choose an inert solvent that does not react with the acylating agent (e.g., dichloromethane, tetrahydrofuran, toluene).Protic solvents like alcohols can compete with the amine for the acylating agent.
Impure starting materials Ensure the purity of this compound and the acylating agent before starting the reaction.Impurities can lead to a variety of side products.
Reductive Amination

Problem: Incomplete Reaction or Low Conversion

Potential Cause Troubleshooting Step Rationale
Inefficient iminium ion formation Add a dehydrating agent (e.g., molecular sieves) or a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂).[5]The formation of the iminium ion intermediate is an equilibrium process. Removing water or activating the carbonyl group can shift the equilibrium towards the intermediate.
Steric hindrance Use a less sterically demanding aldehyde or ketone if possible. Alternatively, use a more potent reducing agent, but with caution to avoid reduction of the carbonyl starting material.The bulky nature of this compound can hinder the initial nucleophilic attack on the carbonyl.
Incorrect pH Maintain a weakly acidic pH (around 4-6).A slightly acidic medium facilitates the dehydration step to form the iminium ion, but a strongly acidic medium will protonate the amine.[3]
Decomposition of reducing agent Use a stable reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions.[11]Some reducing agents, like sodium borohydride, are unstable in acidic conditions.

Problem: Reduction of Carbonyl Starting Material

Potential Cause Troubleshooting Step Rationale
Reducing agent is too reactive Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboro­hydride (NaBH₃CN).[11]These reagents are less reactive towards aldehydes and ketones at the pH required for iminium ion formation.
Simultaneous addition of all reagents Allow the amine and carbonyl compound to stir together for a period (e.g., 30-60 minutes) to allow for iminium ion formation before adding the reducing agent.This ensures a sufficient concentration of the iminium ion intermediate for reduction.
Sulfonylation Reactions

Problem: Low Yield of Sulfonamide

Potential Cause Troubleshooting Step Rationale
Low nucleophilicity of the amine Use a catalyst such as DMAP.[1] Consider alternative methods like copper-catalyzed cross-coupling if working with aryl sulfonyl chlorides.[1]Catalysts can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the hindered amine.
Hydrolysis of sulfonyl chloride Use anhydrous solvents and perform the reaction under an inert atmosphere. Use a fresh bottle of sulfonyl chloride.[7]Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[12]
Inappropriate base Use a non-nucleophilic base like pyridine or triethylamine.The base is required to neutralize the HCl produced. Pyridine can also act as a nucleophilic catalyst.
Steric hindrance Increase the reaction temperature cautiously. If the reaction is still sluggish, consider using a sulfonyl fluoride, which can be more reactive in some cases.[1]Higher temperatures can provide the necessary energy to overcome the steric barrier.

Experimental Protocols

General Protocol for Acylation
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq.) or anhydride (1.1 eq.) in the anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or THF, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[13]

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH. Extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Derivatization

Derivatization Type Typical Reagent Solvent Base Temperature (°C) Typical Reaction Time (h)
Acylation Acetyl ChlorideDCM, THFTriethylamine0 to RT2 - 12
Sulfonylation Tosyl ChloridePyridine, DCMPyridine, TriethylamineRT to 5012 - 24
Reductive Amination Acetone, NaBH(OAc)₃DCE, THFNoneRT4 - 24

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction_step Reaction in Anhydrous Solvent (with Base or Reducing Agent) start->reaction_step reagent Derivatizing Agent (Acyl Chloride, Sulfonyl Chloride, or Aldehyde/Ketone) reagent->reaction_step workup Aqueous Work-up (Quench & Extract) reaction_step->workup purification Purification (Chromatography or Recrystallization) workup->purification end Pure Derivatized Product purification->end

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic start Low or No Product Yield? cause1 Reagent Quality Issue? start->cause1 Yes cause2 Sub-optimal Conditions? cause1->cause2 No sol1 Use Fresh/Pure Reagents & Anhydrous Conditions cause1->sol1 Yes cause3 Steric Hindrance Issue? cause2->cause3 No sol2 Adjust Temp, Time, or Concentration cause2->sol2 Yes sol3 Use Catalyst or More Reactive Reagent cause3->sol3 Yes no_issue Check Reaction Monitoring (TLC, LC-MS) cause3->no_issue No sol1->start sol2->start sol3->start

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Stereoselective Synthesis of 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-phenyloxan-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound and related 4-substituted tetrahydropyrans.

FAQ 1: I am observing low yields in the cyclization step to form the tetrahydropyran ring. What are the potential causes and solutions?

Answer:

Low yields during the formation of the tetrahydropyran ring are a common issue. Several factors can contribute to this, primarily related to reaction conditions and substrate purity.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. It is essential to optimize these parameters for your specific substrate and chosen synthetic route (e.g., Prins cyclization, oxa-Michael addition).

  • Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired this compound. For instance, in acid-catalyzed cyclizations, elimination or rearrangement reactions can be major side pathways. Careful control of the reaction temperature and the type of acid catalyst can help minimize these side reactions.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as the precursor alcohol or aldehyde, can interfere with the reaction or deactivate the catalyst. Ensure all reagents and solvents are of high purity and are thoroughly dried.

  • Catalyst Deactivation: The catalyst, whether it's a Brønsted acid, Lewis acid, or a metal complex, can be deactivated by impurities or degrade under the reaction conditions. Using a fresh batch of catalyst or employing a more robust catalytic system can improve yields.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Systematically Optimize Reaction Conditions (Temp, Time, Catalyst Loading) check_purity->optimize_conditions If pure solution_purity Purify Reagents/Solvents check_purity->solution_purity If impure check_catalyst Investigate Catalyst Activity & Stability optimize_conditions->check_catalyst If no improvement solution_conditions Adjust Conditions to Favor Desired Reaction optimize_conditions->solution_conditions If improvement analyze_byproducts Identify Side Products by NMR/MS to Understand Competing Pathways check_catalyst->analyze_byproducts If catalyst is active solution_catalyst Use Fresh Catalyst / Screen Alternative Catalysts check_catalyst->solution_catalyst If catalyst is deactivated solution_pathway Modify Synthetic Route to Avoid Side Reactions analyze_byproducts->solution_pathway

Caption: Troubleshooting workflow for addressing low yields.

FAQ 2: I am struggling with poor stereoselectivity in the formation of the C4-quaternary center. How can I improve the diastereoselectivity or enantioselectivity?

Answer:

Achieving high stereocontrol at a quaternary center is a significant synthetic challenge. The stereochemical outcome is often influenced by the chosen synthetic strategy and reaction conditions.

  • Cyclization Strategy: The method used for ring formation plays a crucial role. Intramolecular reactions, such as the oxa-Michael addition or Prins-type cyclizations, can offer good stereocontrol due to chair-like transition states.[2][3]

  • Chiral Auxiliaries and Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the substrate or chiral catalysts is necessary. Chiral phosphoric acids, for example, have been shown to be effective in catalyzing enantioselective intramolecular oxa-Michael additions to form tetrahydropyrans.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. A systematic screening of solvents is recommended.

  • Nature of Substituents: The steric and electronic properties of substituents on the substrate can direct the stereochemical course of the reaction. For instance, bulky groups can favor the formation of one diastereomer over another.

Data on Stereoselective Tetrahydropyran Synthesis

MethodCatalyst/ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Acid-mediated cyclization of silyl alkenolsp-TsOH>95:5N/A[2]
Intramolecular oxa-MichaelChiral Phosphoric Acid-up to 99%[4]
Pd(II)-catalyzed C-H arylationPd(OAc)2 / LigandHighN/A[5]

FAQ 3: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?

Answer:

The formation of regioisomers can be a problem in certain cyclization strategies. For instance, in haloetherification reactions, both 5-exo and 6-endo cyclization pathways might be possible.

  • Reaction Conditions: The choice of electrophile and reaction conditions can influence the regioselectivity. "Harder" electrophiles tend to favor the formation of the thermodynamic product, while "softer" electrophiles may lead to the kinetic product.

  • Substrate Control: The substitution pattern on the acyclic precursor can direct the cyclization to the desired position. Strategically placed directing groups can also be employed to control regioselectivity.

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand can have a profound impact on the regiochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Oxa-Michael Addition for Tetrahydropyran Ring Formation

This protocol is adapted from methodologies for the enantioselective synthesis of substituted tetrahydropyrans and can be applied to a suitably functionalized acyclic precursor for this compound.

Materials:

  • Hydroxy-enone precursor

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., R-TRIP) (20 mol%)

  • Cyclohexane (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the hydroxy-enone precursor (1.0 equiv) in cyclohexane (0.1 M), add the chiral phosphoric acid catalyst (0.2 equiv).

  • Stir the reaction mixture at 50 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Proposed Synthetic Pathway for this compound

synthetic_pathway start Starting Materials step1 Formation of Hydroxy-enone Precursor start->step1 [Reagents A, B] step2 Stereoselective Intramolecular Oxa-Michael Addition step1->step2 [Chiral Catalyst] step3 Conversion of Carbonyl to Amine step2->step3 [Reductive Amination] product This compound step3->product

Caption: A plausible synthetic route to this compound.

Disclaimer

The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are generalized and may require optimization for specific substrates and laboratory conditions. Always consult the primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Purity Confirmation of 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity assessment of small molecules like 4-phenyloxan-4-amine.

Q1: What are the primary techniques for determining the purity of this compound?

A1: A multi-faceted approach is essential for robust purity determination. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this technique is the workhorse for quantifying the main compound relative to its organic impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of impurities based on their mass-to-charge ratio.[2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR is not only crucial for structural confirmation but can also be used as a primary analytical method to determine purity with high accuracy by integrating the signals of the analyte against a certified internal standard.[4][5]

  • Elemental Analysis (EA): This technique provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis), which can be compared against the theoretical values for the compound's molecular formula. An accepted deviation is typically within ±0.4%.[6][7]

Q2: What is a typical acceptable purity level for a research compound?

A2: For compounds used in biological assays or as precursors in medicinal chemistry, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not a highly active impurity.[5] This threshold can be even higher depending on the stage of development and the intended application.

Q3: How do I choose the right analytical method for my sample?

A3: The choice of method depends on the information you need. For routine purity checks and quantification of known impurities, HPLC-UV is often sufficient. To identify unknown impurities, LC-MS is the technique of choice due to its sensitivity and ability to provide molecular weight information.[8][9] For an absolute, independent measure of purity that is orthogonal to chromatography, qNMR is unparalleled.[5] Elemental analysis serves as a fundamental check of the compound's bulk composition.[10] The most trustworthy approach is to use a combination of these methods.

Q4: What are some potential impurities I should look for in a this compound sample?

A4: Impurities can arise from various sources during synthesis, purification, and storage.[2] For this compound, potential impurities could include:

  • Starting materials: Unreacted precursors from the chemical synthesis.

  • Reaction byproducts: Structurally related compounds formed during the reaction.

  • Residual solvents: Solvents used in the synthesis or purification that were not completely removed (e.g., ethyl acetate, dichloromethane, hexanes). These are often visible in ¹H NMR spectra.

  • Degradation products: Compounds formed due to instability during storage (e.g., oxidation).

Part 2: In-Depth Analytical Guides & Troubleshooting

This section provides detailed protocols and troubleshooting for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase. For this compound, a Reverse-Phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Experimental Protocol: Purity by Area Normalization

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11]

  • Instrumentation & Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan of the compound).

  • Data Interpretation:

    • The purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

    • This method assumes that all compounds have a similar response factor at the detection wavelength.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in Diluent (1 mg/mL) weigh->dissolve filter Filter (0.22 µm) into Vial dissolve->filter inject Inject Sample (5 µL) filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC purity determination.

Troubleshooting Guide: HPLC

Q: Why is the peak for my amine compound tailing? A: Peak tailing is a common issue for basic compounds like amines.[12] It's often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based C18 column.[13]

  • Solution 1 (Lower pH): Reduce the mobile phase pH to around 2.5-3.0 by using an additive like 0.1% TFA. At this pH, the silanol groups are protonated and less likely to interact with the analyte.[12]

  • Solution 2 (Use a Modern Column): Employ a column with high-purity silica and advanced end-capping designed to minimize residual silanols.

  • Solution 3 (Check for Overload): Injecting too much sample can cause peak overload and tailing. Try diluting your sample and injecting a smaller amount.[14][15]

Q: I see a new, unexpected peak in my chromatogram. What is it? A: An unexpected peak could be a contaminant, a degradation product, or a co-eluting impurity.

  • Solution 1 (Run a Blank): Inject your diluent (blank) to ensure the peak is not from the solvent or system contamination.

  • Solution 2 (Use LC-MS): The most direct way to identify the unknown is to analyze the sample by LC-MS. The mass spectrometer will provide the molecular weight of the compound, which is a critical clue to its identity.[16]

  • Solution 3 (Change Method): Varying the mobile phase composition or using a different column chemistry can help resolve co-eluting peaks.[12]

Parameter Ideal Result Common Problem: Peak Tailing Common Problem: Broad Peaks
Asymmetry Factor (As) 0.9 - 1.2> 1.5N/A (Symmetrical but wide)
Theoretical Plates (N) > 5000DecreasedSignificantly Decreased
Resolution (Rs) > 2.0 between adjacent peaksDecreasedDecreased
Potential Cause Good separationSecondary silanol interactions, column overload[14]Column degradation, large dead volume
Troubleshooting Step N/ALower mobile phase pH, use end-capped column[13]Replace column, check fittings

Table 1: HPLC Peak Shape Troubleshooting Summary

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[4] Unlike chromatographic methods, qNMR is a primary ratio method that does not depend on the response factor of the analyte.

Experimental Protocol: Purity by Internal Standard

  • Select Internal Standard: Choose a standard that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: [17]

    • Accurately weigh ~10 mg of the this compound sample into a vial (record weight to 0.01 mg).

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial (record weight).

    • Dissolve both components completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both are fully soluble. Ensure complete dissolution using a vortex mixer.[17]

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition (Critical Parameters): [18]

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single 90° pulse experiment.

    • Relaxation Delay (d1): This is critical. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons being measured. A conservative value of 30 seconds is often a good starting point.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved, non-exchangeable proton signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std).

    • Record the number of protons corresponding to each signal (N_Analyte and N_Std).

    • Calculate the purity using the following formula:

    Purity (%) = (Int_Analyte / Int_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * P_Std

    Where:

    • Int: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight (Analyte: C₁₁H₁₅NO ≈ 177.24 g/mol )

    • m: mass weighed

    • P_Std: Purity of the internal standard (e.g., 99.9%)

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_A Accurately Weigh Analyte (m_Analyte) dissolve Co-dissolve in Deuterated Solvent weigh_A->dissolve weigh_S Accurately Weigh Standard (m_Std) weigh_S->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1 > 5*T₁) transfer->setup acquire Acquire ¹H Spectrum setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for qNMR purity determination.

Troubleshooting Guide: qNMR

Q: My calculated purity is over 100%. What went wrong? A: This is a common issue indicating a systematic error in the experiment.

  • Solution 1 (Check Weighing): Ensure balances were calibrated and weights were recorded accurately. Small errors in mass can lead to large errors in the final calculation.

  • Solution 2 (Incomplete Dissolution): If either the analyte or the standard did not dissolve completely, the ratio in solution will be incorrect. Visually inspect the sample for particulates.[17]

  • Solution 3 (Incorrect Relaxation Delay): If the relaxation delay (d1) was too short, signals with longer T₁ values will be saturated and their integrals will be artificially small. This is the most frequent cause of inaccurate quantification. Re-run the experiment with a longer d1.

  • Solution 4 (Standard Purity): Verify the purity and hydration state of your internal standard.

Q: I see small peaks I don't recognize. How do I know if they are impurities or something else? A: Unidentified peaks can be impurities, but they can also be experimental artifacts.

  • Solution 1 (Identify Solvent): Check the chemical shift against common lab solvents (e.g., acetone, grease).

  • Solution 2 (Check for ¹³C Satellites): Symmetrical peaks flanking a large signal are often ¹³C satellites. These are not impurities.[19]

  • Solution 3 (Integrate and Compare): If you suspect a peak is a process-related impurity, integrate it and compare its proton count to your main compound to estimate its level. For definitive identification, LC-MS is required.[20]

Mass Spectrometry (MS) and Elemental Analysis (EA)

These techniques are powerful for identity confirmation and impurity characterization rather than primary quantification of the main component.

Mass Spectrometry for Impurity Profiling

Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.[8] When coupled with LC, it can provide the molecular weights of even trace-level impurities eluting from the column.[21][22]

Data Interpretation:

  • Confirm Main Peak: The mass spectrum of your main HPLC peak should show an ion corresponding to the protonated molecule of this compound ([M+H]⁺). For C₁₁H₁₅NO, the expected monoisotopic mass is 177.1154. HRMS should confirm this mass to within 5 ppm.

  • Analyze Impurity Peaks: For any other peaks in the chromatogram, examine their mass spectra. The accurate mass can be used to propose a molecular formula for the impurity, providing clues about its structure (e.g., a mass difference of 14 Da might suggest a missing or extra methyl group).[23]

Technique Information Provided Primary Use Case
LC-MS (HRMS) Molecular weight and formula of analyte and impuritiesIdentification of unknown impurities[8]
Elemental Analysis %C, %H, %N composition of the bulk sampleConfirmation of elemental formula and detection of inorganic impurities

Table 2: Role of MS and EA in Purity Assessment

Elemental Analysis for Bulk Purity

Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N in the original sample.

Data Interpretation:

  • Theoretical Calculation: For this compound (C₁₁H₁₅NO):

    • MW = 177.24 g/mol

    • %C = (11 * 12.011) / 177.24 = 74.54%

    • %H = (15 * 1.008) / 177.24 = 8.53%

    • %N = (1 * 14.007) / 177.24 = 7.90%

  • Comparison: The experimental results from the EA instrument should match these theoretical values. Journals and regulatory bodies typically require the found values to be within ±0.4% of the calculated values to be considered evidence of purity.[7] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts.[24]

Part 3: The Orthogonal Approach - A Self-Validating System

No single method is infallible. A robust purity assessment relies on the principle of orthogonality, where multiple analytical techniques based on different chemical and physical principles are used.[25] If HPLC, qNMR, and Elemental Analysis all provide consistent results, the confidence in the assigned purity value is exceptionally high.

Logic for Comprehensive Purity Assessment

Orthogonal_Approach cluster_primary Primary Quantitative Methods cluster_support Supporting Qualitative Methods start Purity Assessment of This compound hplc HPLC-UV (>95% by Area?) start->hplc qnmr qNMR (>95% by Mass?) start->qnmr lcms LC-MS (Confirm MW & ID Impurities) start->lcms ea Elemental Analysis (±0.4% of Theory?) start->ea nmr_id ¹H/¹³C NMR (Structure Correct?) start->nmr_id decision Are all results consistent and >95%? hplc->decision qnmr->decision lcms->decision ea->decision nmr_id->decision pass Purity Confirmed (High Confidence) decision->pass Yes fail Investigate Discrepancies (e.g., non-chromophoric impurities, inorganics, structural isomer) decision->fail No

Caption: Decision logic for orthogonal purity confirmation.

A discrepancy between methods is a critical finding. For example, if HPLC shows 99% purity but Elemental Analysis is off by 2%, it could indicate the presence of a non-UV active impurity or an inorganic salt. If HPLC shows 99% purity but qNMR shows 90%, it may point to a co-eluting impurity with a very different molecular weight or response factor. These discrepancies must be investigated to fully characterize the sample.

References

  • Barbarin, N., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. [Link]

  • Impurity Profiling with HRMS. Toref Standards. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Hildebrandt, P., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Analyzing the purity of a mixture (worked example). Khan Academy. [Link]

  • Gfesser, G. A., & Dykstra, K. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Elemental analyses: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters, ACS Publications. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Troubleshooting HPLC- Tailing Peaks. Restek. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • How Do You Interpret Data From An LC-MS?. Chemistry For Everyone - YouTube. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International - Chromatography Online. [Link]

  • Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

  • Identifying and elucidating impurity species. RSSL. [Link]

  • Unmasking the unknown how mass spectrometry delivers accurate identifications. YouTube. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • N-methyl-4-phenyloxan-4-amine. PubChem - NIH. [Link]

  • N-phenyloxan-4-amine hydrochloride (C11H15NO). PubChemLite. [Link]

Sources

Technical Support Center: 4-phenyloxan-4-amine NMR Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 4-phenyloxan-4-amine. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common signal quality issues encountered during experimentation. As Senior Application Scientists, we have structured this resource to not only offer procedural steps but also to explain the underlying scientific principles, ensuring you can adapt these methods to your specific experimental context.

Troubleshooting Guide: Addressing Poor Signal in this compound NMR

This section is structured in a question-and-answer format to directly address the most frequent and critical issues observed in the field.

Question 1: Why do I see no signal or a very weak signal for my this compound sample?

Observing a weak or non-existent signal is a common yet solvable issue. The root cause typically lies in sample preparation or the fundamental acquisition parameters. Let's break down the potential culprits and solutions.

Root Cause Analysis & Solutions

A. Inadequate Sample Concentration or Solubility

The signal intensity in an NMR experiment is directly proportional to the number of nuclei in the detection coil.[1] A low concentration will naturally lead to a poor signal. This compound, with its polar amine and oxane groups alongside a nonpolar phenyl ring, may exhibit variable solubility.

  • Expert Insight: The principle of "like dissolves like" is a good starting point.[2] The molecule's mixed polarity suggests that a solvent's ability to engage in hydrogen bonding and accommodate both polar and non-polar moieties will be crucial.

  • Recommended Protocol: Sample Preparation & Solubility Testing

    • Purity Check: Ensure your sample is pure. Impurities will reduce the relative concentration of your target molecule.

    • Concentration Targets: For a standard 500 MHz spectrometer, aim for the concentrations outlined in the table below. Note that ¹³C NMR requires a significantly higher concentration due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

    • Solvent Selection: Start with Deuterated Chloroform (CDCl₃), a common solvent for many organic molecules.[4] If solubility is poor (indicated by visible particulates or a cloudy solution), try a more polar solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄.[5][6]

    • Dissolution: After adding the solvent, gently vortex or warm the sample vial to aid dissolution.

    • Filtration: Before transferring to the NMR tube, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter which can disrupt the magnetic field homogeneity.[3][7]

Experiment TypeRecommended ConcentrationRequired Sample Amount (in ~0.6 mL)Rationale
¹H NMR 5-25 mg/mL3-15 mgHigh natural abundance and sensitivity of protons.[7][8]
¹³C NMR 50-100 mg/mL30-60 mgLow natural abundance (1.1%) and weaker magnetic moment of ¹³C nuclei require more sample.[3]
2D NMR (COSY, HSQC) 15-50 mg/mL10-30 mgHigher concentration is needed to achieve adequate signal-to-noise in a reasonable timeframe.

B. Incorrect NMR Acquisition Parameters

Even with a perfect sample, incorrect acquisition settings can result in a weak or absent signal.

  • Receiver Gain (rg): This parameter amplifies the signal detected. If it's set too low, the signal will be weak. If too high, the detector can be overloaded, leading to a distorted or clipped signal.

    • Solution: Use the automatic receiver gain setting (rga on Bruker systems or similar auto-gain functions) before starting your acquisition. This function optimizes the gain for your specific sample.[9]

  • Pulse Width (p1): The pulse width corresponds to the duration of the radiofrequency pulse used to excite the nuclei. A 90° pulse provides the maximum signal for a single scan.[10] An incorrectly calibrated pulse width will lead to inefficient excitation and lower signal intensity.[9]

    • Solution: Ensure the 90° pulse width is properly calibrated for your probe. If you are unsure, use a standard 30° pulse, which allows for faster repetition of scans, though it provides less signal per scan.

Question 2: Why are the NMR peaks for this compound broad and poorly resolved?

Broad peaks are a sign that the magnetic environment of the nuclei is not uniform or is changing rapidly on the NMR timescale. This can obscure important coupling information and reduce the overall quality of the spectrum.

Troubleshooting Workflow for Broad Peaks

Below is a workflow to diagnose the cause of peak broadening.

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Explanations and Solutions
  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause of broad and distorted peaks.[6] Shimming is the process of adjusting currents in coils to make the magnetic field as uniform as possible across the sample volume.

    • Solution: Always perform a shimming routine before acquiring data. Modern spectrometers have automated procedures that are usually sufficient. If peaks remain broad, manual adjustment of the Z1 and Z2 shims can often improve resolution.[9]

  • Sample Aggregation or High Viscosity: At high concentrations, molecules of this compound may aggregate through intermolecular interactions (e.g., hydrogen bonding via the amine). A highly viscous solution slows molecular tumbling, which leads to faster T2 relaxation and consequently, broader lines.[3][11]

    • Solution: Dilute the sample. If aggregation is suspected, try a different solvent that might disrupt the intermolecular forces, or gently warm the sample (e.g., to 30-40 °C) to break up aggregates.[9]

  • Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or trace metal ions) dramatically shortens relaxation times, causing severe peak broadening.[12][13]

    • Solution: Use high-purity, filtered NMR solvents.[14] If metal contamination is suspected from a prior reaction step (e.g., catalysis), ensure your purification is thorough. Degassing the sample by bubbling an inert gas like nitrogen or argon through the solvent can remove dissolved oxygen.

  • Chemical or Conformational Exchange: This is a highly probable cause for this compound.

    • Conformational Exchange: The oxane ring is a six-membered heterocycle, similar to piperidine and cyclohexane, which exists in a dynamic equilibrium of chair conformations.[15][16] If the rate of this chair-to-chair interconversion is on the same timescale as the NMR experiment, it can lead to the broadening or coalescence of signals for the ring protons.[17][18]

    • Proton Exchange: The amine (N-H) proton can undergo chemical exchange with other labile protons (like trace water in the solvent) or through intermolecular hydrogen bonding. This often results in the N-H peak being broad and sometimes not showing coupling to adjacent protons.

    • Solution (Variable Temperature NMR): Acquiring spectra at different temperatures is the definitive way to diagnose exchange phenomena.

      • Cooling the sample will slow the exchange rate. If you are in an intermediate exchange regime, cooling may resolve the broad peaks into two distinct sets of sharper signals corresponding to the individual conformers.

      • Heating the sample will accelerate the exchange. This can cause the broad peaks to sharpen into a single, averaged signal.

    • Solution (D₂O Exchange): To confirm a broad peak is from the N-H proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.[6]

Question 3: My signal is visible but very noisy. How can I improve the signal-to-noise (S/N) ratio?

A low S/N ratio makes it difficult to distinguish real peaks from the baseline noise, especially for weak signals like those from ¹³C NMR or impurities.

Key Strategies for S/N Enhancement

A. Increase the Number of Scans (Transients)

This is the most direct way to improve S/N. The S/N ratio increases with the square root of the number of scans (NS).[9][10] Therefore, to double the S/N, you must quadruple the number of scans.

  • Practical Steps:

    • For a routine ¹H spectrum, if 16 scans are noisy, try 64 or 128 scans.

    • For ¹³C spectra, a high number of scans (e.g., 1024 or more) is standard.[9] Be prepared for longer experiment times.

B. Optimize the Relaxation Delay (D1)

The relaxation delay (D1) is the time the system is allowed to return towards thermal equilibrium before the next scan begins.[19] For a signal to be accurately measured and to avoid saturation, the total time between pulses (D1 + acquisition time) should be sufficiently long relative to the spin-lattice relaxation time (T1) of the nuclei.

  • Expert Insight: A common mistake is setting D1 too short in an attempt to run the experiment faster. This leads to saturation, where nuclei do not fully relax, resulting in significantly diminished signal intensity with each subsequent scan.[12] This is especially problematic for quaternary carbons, which often have very long T1 values.[3]

  • Protocol for D1 Optimization:

    • Rule of Thumb: For quantitative ¹H NMR, a repetition time (D1 + acquisition time) of 5 times the longest T1 is recommended.[10] For routine qualitative spectra, a D1 of 1-2 seconds is often a reasonable starting point for protons.

    • T1 Measurement: For crucial samples or ¹³C NMR, it is best to measure the T1 values using an Inversion Recovery experiment.[19] This allows you to set an optimal D1, balancing signal intensity with experiment time.

    • Use of Paramagnetic Relaxation Agents: In cases of very long T1s (especially for ¹³C), adding a tiny amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can shorten T1 values, allowing for a much shorter D1 and thus more scans in a given time.[3][13] This should be done with caution as it will also cause some line broadening.

ParameterRecommended Setting/ActionRationale
Number of Scans (NS) Increase by a factor of 4 to double S/N.S/N ∝ √NS.[10]
Relaxation Delay (D1) Set D1 + AQ ≥ 5 x T₁ (longest) for quantitative results. Use 1-2s for routine ¹H.Prevents signal saturation, maximizing signal per scan.[10][12]
Probe Type Use a cryoprobe if available.Cryogenically cooled electronics significantly reduce thermal noise, boosting S/N by a factor of 3-4.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound? Start with CDCl₃. It is an excellent solvent for a wide range of organic compounds and is easy to remove.[4] If you observe poor solubility, switch to a more polar aprotic solvent like acetone-d₆ or a polar protic solvent like methanol-d₄. For compounds that are difficult to dissolve, DMSO-d₆ is a very strong solvent.[4][6]

Q2: My NMR spectrum is complicated, and I suspect the pH of my sample is affecting it. How can I check this? The amine group in your molecule means its protonation state is pH-dependent. Changes in pH can cause significant shifts in the signals of nearby protons and carbons.[20][21] This is especially true if your sample was purified using acidic or basic media and residual amounts remain. You can test this by preparing two samples, one with a drop of dilute DCl in D₂O and another with a drop of NaOD in D₂O, and comparing the spectra to your original sample.

Q3: How do I distinguish the N-H proton signal? The amine proton signal is often broad due to chemical exchange and its chemical shift can be highly dependent on concentration and solvent.[1] The definitive method is the D₂O shake: add one drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signal will exchange with deuterium and disappear.[6]

Q4: I have very little sample. What is the best way to get a good spectrum? If your sample amount is limited, use a microscale NMR tube, such as a Shigemi tube, which is designed to achieve the necessary sample height with a much smaller volume.[3] Additionally, if available, use a spectrometer equipped with a cryoprobe, as its higher sensitivity is ideal for mass-limited samples. Maximize the number of scans you can perform within a reasonable time.

References
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, NIH. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The Nairoukh Research Group. Retrieved from [Link]

  • What Are Common NMR Solvents? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Retrieved from [Link]

  • NMR Relaxation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Retrieved from [Link]

  • What are the solvents used in NMR? What is the Deuterated solvent? (2020). Mesbah Energy. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021). Nanalysis. Retrieved from [Link]

  • Relaxation (NMR). (n.d.). Wikipedia. Retrieved from [Link]

  • Gryff-Keller, A., Krawczyk, B., & Dybała-Defratyka, A. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. The Royal Society. Retrieved from [Link]

  • N-methyl-4-phenyloxan-4-amine. (n.d.). PubChem, NIH. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Broft, P. N., de Jong, M. H., Folkers, G. E., & Baldus, M. (2024). Optimising in-cell NMR acquisition for nucleic acids. PMC, NIH. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Carlomagno, T. (2014). Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. PMC, NIH. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemical shift. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). LibreTexts Chemistry. Retrieved from [Link]

  • SAMPLE PREPARATION. (n.d.). Retrieved from [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. (2024). RSC Publishing. Retrieved from [Link]

  • Relaxation time, T1, T2. (n.d.). Questions and Answers in MRI. Retrieved from [Link]

  • Shielding effect & Factors affecting NMR peaks/signals. (2022). YouTube. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). NIH. Retrieved from [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Measuring relaxation times - Inversion recovery for T1. (n.d.). Retrieved from [Link]

  • Classification of solvents used for NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. (2024). Lund University Publications. Retrieved from [Link]

  • pH dependence of the 31 P NMR chemical shifts of P i and selected... (n.d.). ResearchGate. Retrieved from [Link]

  • Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (n.d.). NIH. Retrieved from [Link]

  • How to reduce noisey NMR signal? (2017). Reddit. Retrieved from [Link]

  • Enhancing NMR signals in liquids. (2024). MPI - Max-Planck-Gesellschaft. Retrieved from [Link]

  • The Effects of pH on the Supramolecular Structure of Amino Amides. (2021). R Discovery. Retrieved from [Link]

  • (2R,4S)-N-methyl-4-phenyloxan-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Crystallization of 4-Phenyloxan-4-amine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-phenyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The advice herein is rooted in fundamental crystallographic principles and extensive field experience with challenging small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound and similar organic molecules. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and what should I do?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out," or liquid-liquid phase separation, occurs when a solute separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This is a common challenge, especially with organic amines.[3] The primary cause is typically that the rate of supersaturation is too high, kinetically favoring the formation of a disordered liquid phase over the more ordered crystal lattice.[1][2] Additionally, if the solution's temperature is above the melting point of your compound (which can be depressed by impurities), it will separate as a liquid.[4][5]

Troubleshooting Workflow for Oiling Out:

  • Reduce Supersaturation Rate: The most immediate action is to slow down the process.

    • Reheat and Dilute: Gently warm the solution to redissolve the oil, then add a small amount of the "good" solvent to reduce the overall concentration before attempting to cool again.[1][4]

    • Slow Cooling: Instead of rapid cooling (e.g., in an ice bath), allow the flask to cool to room temperature on the benchtop, perhaps insulated with glass wool, and then transfer it to a refrigerator or freezer.[1][6][7]

  • Modify the Solvent System: The choice of solvent is critical.

    • Anti-Solvent Strategy: Consider using a binary solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly introduce an "anti-solvent" in which it is poorly soluble.[8] This can be done through slow liquid-layering or, more effectively, through vapor diffusion.[9][10]

    • Solvent Choice: The amine functionality of this compound allows for hydrogen bonding. Experiment with solvents that can compete with or promote the intermolecular interactions necessary for crystal packing. A solvent that is too "good" may inhibit crystallization.[9][11]

  • Introduce a Nucleation Site:

    • Seeding: If you have any solid material, even if it's not a perfect crystal, introducing a "seed crystal" into a slightly supersaturated solution can provide a template for growth and bypass the kinetic barrier to nucleation.[1][12]

  • Consider pH Adjustment:

    • Salt Formation: Amines can often be crystallized more readily as their corresponding salts.[3][13] The addition of a suitable acid (e.g., HCl, HBr) can introduce strong hydrogen bonding interactions and ionic forces that favor the formation of a stable crystal lattice.

Q2: I'm only getting amorphous precipitate or very fine microcrystals. How can I promote the growth of larger, single crystals?

A2: Understanding Nucleation and Crystal Growth

The formation of a crystal is a two-step process: nucleation (the formation of a stable, tiny seed of the new phase) followed by growth (the addition of more molecules to that seed).[14][15][16][17][18] Obtaining amorphous solid or microcrystals indicates that the nucleation rate is excessively high compared to the growth rate.[8][19] This leads to the formation of many small crystals instead of a few large ones.[11] This phenomenon is often explained by Ostwald's Rule of Stages, which posits that a system will often first form a less stable, higher-energy state (like an amorphous solid or a metastable polymorph) before converting to the most stable crystalline form.[20][21][22][23][24]

Strategies to Promote Crystal Growth:

  • Minimize Nucleation Sites: The goal is to have very few points where crystals start to grow.

    • Purity is Paramount: Ensure your this compound is highly pure. Impurities can act as nucleation sites, leading to a shower of small crystals.[11] Consider an additional purification step like column chromatography or a preliminary bulk recrystallization.[25]

    • Use Clean, Scratch-Free Glassware: Dust particles and scratches on the glass surface can serve as nucleation sites.[11][26] Filter your solution through a syringe filter (0.22 µm) into a clean crystallization vessel.

  • Slow Down the Crystallization Process: Give the molecules time to order themselves onto a growing crystal lattice.

    • Vapor Diffusion: This is often the most effective method for growing high-quality single crystals from small amounts of material.[9][10] It allows for a very slow and controlled increase in supersaturation.

    • Slow Evaporation: Prepare a nearly saturated solution and cover the vial with parafilm. Pierce a few small holes in the parafilm to allow for very slow evaporation of the solvent over several days to weeks.[7][8][26]

  • Optimize the Solvent Environment: The solvent directly influences how molecules interact and pack.[27][28][29]

    • Solvent Screening: A systematic screening of various solvents is essential. Create a solubility profile for your compound in a range of solvents with varying polarities and functionalities (see Table 1).

    • Use Solvent Mixtures: Binary or even tertiary solvent systems can be very effective. The presence of different solvent molecules can influence which crystal faces grow, potentially leading to better-quality crystals.[7][9]

Q3: What are the best starting points for solvent screening for this compound?

A3: A Rational Approach to Solvent Selection

The molecular structure of this compound (containing a phenyl ring, an oxane ring, and a primary amine) suggests it has moderate polarity with both hydrogen-bond donating and accepting capabilities. A good crystallization solvent is typically one in which the compound is moderately soluble.[11] If solubility is too high, achieving supersaturation is difficult; if it's too low, you won't be able to dissolve enough material.

Recommended Starting Solvents for Screening:

The following table provides a starting point for a systematic solvent screen. It is recommended to test the solubility of a few milligrams of your compound in approximately 0.5 mL of each solvent at room temperature and then upon heating.

Solvent ClassExample SolventsRationale & Expected Interaction
Alcohols Methanol, Ethanol, IsopropanolProtic solvents that can hydrogen bond with the amine and oxane oxygen. Good for dissolving polar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Aprotic, moderately polar. The oxane ring in the target molecule has ether-like character.
Esters Ethyl acetateAprotic, moderately polar. Can act as a hydrogen bond acceptor.
Ketones AcetoneAprotic, polar. Good solvent but its high volatility can lead to rapid crystallization.[25]
Halogenated Dichloromethane (DCM)Aprotic, non-polar. Often a good choice for moderately polar organic molecules. Its volatility can be an issue.
Aromatics Toluene, BenzeneNon-polar. May interact favorably with the phenyl ring of the molecule through pi-pi stacking.[9]
Nitriles AcetonitrileAprotic, polar. Often a good choice for compounds with some polar character.
Hydrocarbons Hexanes, HeptaneNon-polar. Likely to be poor solvents ("anti-solvents") for this molecule. Ideal for use in vapor diffusion or layering experiments.

Table 1. Suggested starting solvents for screening the crystallization of this compound.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)

This is a highly controlled method ideal for small quantities of material.[30] It involves equilibrating a drop of your compound solution with a larger reservoir of a precipitant (anti-solvent) via the vapor phase.[31][32]

Materials:

  • Crystallization plate (e.g., 24-well VDX plate)[30][31]

  • Micro-bridges or pedestals for sitting drops[30]

  • Siliconized glass cover slips (if using hanging drop)

  • Syringes and 0.22 µm filters

  • A "good" solvent in which this compound is soluble (e.g., Acetonitrile).

  • A volatile "anti-solvent" in which it is insoluble (e.g., Diethyl Ether).

Procedure:

  • Prepare a stock solution of this compound in the "good" solvent at a concentration of 5-20 mg/mL. Filter this solution through a 0.22 µm syringe filter.

  • Pipette 500-1000 µL of the "anti-solvent" into the reservoir of a crystallization plate well.

  • Place a micro-bridge into the well.[30]

  • Carefully pipette 1-2 µL of your compound's stock solution onto the top of the micro-bridge, creating a "sitting drop."

  • Pipette 1-2 µL of the reservoir solution into the drop. Some researchers prefer to mix the drop, while others allow for passive diffusion.[31]

  • Seal the well tightly with clear sealing tape or a greased cover slip.

  • Store the plate in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks without disturbing the plate.

Visualizations & Workflows

General Crystallization Strategy

The following workflow provides a systematic approach from receiving a new compound to obtaining diffraction-quality crystals.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_analysis Phase 4: Analysis a Receive/Synthesize This compound b Assess Purity (NMR, LC-MS) a->b c Purify if Necessary (Chromatography, Recrystallization) b->c d Solubility Test (Table 1 Solvents) c->d e Set Up Primary Screens (Slow Evaporation, Vapor Diffusion) d->e f Observe Outcomes e->f g Analyze Initial Results f->g outcome_check Outcome? f->outcome_check h Refine Conditions (Concentration, Temp, Anti-solvent) g->h problem_check Problem? g->problem_check i Grow Larger Crystals h->i j Harvest & Mount Crystal i->j k X-ray Diffraction Data Collection j->k outcome_check->d Clear Solution outcome_check->g Crystals/Precipitate problem_check->h problem_check->i Good Microcrystals

Caption: A systematic workflow for crystallization experiments.
Troubleshooting Crystallization Outcomes

When initial screening experiments yield suboptimal results, this decision tree can guide your next steps.

G cluster_outcomes cluster_actions start Initial Crystallization Outcome oil Oiling Out start->oil powder Amorphous Powder or Microcrystals start->powder clear Clear Solution (No Change) start->clear crystals Diffraction-Quality Crystals start->crystals action_oil 1. Slow down cooling rate. 2. Decrease concentration. 3. Change solvent/anti-solvent. 4. Try salt formation. oil->action_oil action_powder 1. Reduce nucleation sites (filter). 2. Slow down supersaturation (vapor diffusion). 3. Lower initial concentration. powder->action_powder action_clear 1. Increase concentration. 2. Use a more volatile solvent (evaporation). 3. Add an anti-solvent. clear->action_clear action_success Proceed to X-ray Analysis crystals->action_success

Caption: Decision tree for troubleshooting common crystallization results.

Crystal Handling and Mounting for X-ray Analysis

Once you have promising crystals, proper handling is crucial to avoid destroying them.[8]

Best Practices:

  • Do NOT Remove all Solvent: Crystals often incorporate solvent molecules into their lattice.[8] Allowing a crystal to dry out completely can cause the lattice to collapse. Always keep the crystals covered by their mother liquor.

  • Harvesting: Under a microscope, select a crystal that is well-formed, transparent, and ideally 0.1-0.3 mm in its largest dimensions.[19] Use a micro-loop (e.g., a nylon loop) to gently scoop the crystal out of the mother liquor.[33][34][35] The surface tension of the oil or mother liquor will hold the crystal in the loop.[35]

  • Mounting: The loop is attached to a magnetic base, which is then placed on a goniometer head on the diffractometer.[35] For data collection at low temperatures (which is standard), the crystal is typically flash-cooled in a stream of liquid nitrogen.[33] This process vitrifies the surrounding liquid, protecting the crystal from ice formation and radiation damage.

References

Technical Support Center: Mitigating Catalyst Poisoning in 4-Phenyloxan-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst management in synthetic routes involving 4-phenyloxan-4-amine. This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and prevent catalyst poisoning, a common challenge that can lead to stalled reactions, low yields, and inconsistent results. By understanding the fundamental mechanisms of catalyst deactivation, you can enhance the efficiency, robustness, and scalability of your synthetic processes.

Part 1: Understanding Catalyst Deactivation in Amine Synthesis

Catalyst deactivation is a broad term for the loss of catalytic activity and/or selectivity over time.[1] In the context of synthesizing or using this compound, a molecule featuring both a secondary amine and a heterocyclic oxane ring, several deactivation pathways are possible. However, the most prevalent and often abrupt cause of failure is catalyst poisoning .

Poisoning occurs when chemical species in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][3] This chemical interaction, known as chemisorption, can be either reversible or irreversible.[3][4] Unlike slower deactivation mechanisms like sintering (thermal degradation) or fouling (physical blockage by deposits like coke), poisoning can halt a reaction even with trace amounts of impurities.[5]

Common catalysts used in reactions involving structures like this compound, such as Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh), are highly susceptible to poisoning due to the availability of their d-orbitals for strong adsorption.[4]

Part 2: Troubleshooting Guide for Catalyst Poisoning

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My reaction has completely stalled or shows a dramatic drop in conversion rate.

Q: My hydrogenation/C-N coupling reaction was proceeding as expected, but the reaction rate has suddenly plummeted, and it's not reaching completion. What could be the cause?

A: An abrupt cessation of catalytic activity is a classic symptom of irreversible catalyst poisoning. The poison, having a stronger affinity for the catalyst's active sites than your reactants, has effectively shut down the catalytic cycle.[2]

Possible Causes & Investigation Workflow:

  • Sulfur Contamination: Sulfur compounds are notorious poisons for transition metal catalysts, especially palladium.[3][6] Even at parts-per-million (ppm) levels, they can form stable metal sulfides that permanently deactivate the catalyst.[3][7]

    • Action: Review the specifications of all starting materials and solvents. Are any reagents derived from sulfur-containing precursors? Common culprits include thiol-containing reagents, sulfonyl chlorides used in prior steps, or solvents like DMSO that may not have been fully removed. Consider that natural gas, a common source for hydrogen, can contain sulfur impurities.[4]

  • Product Inhibition/Poisoning: The this compound product itself, or other amine-containing byproducts, can act as a poison.[8] Amines are Lewis bases and can coordinate strongly to the metal center, competing with the desired reactants and inhibiting turnover.[8][9]

    • Action: Monitor the reaction profile. Does the rate slow significantly as product concentration increases? This suggests product inhibition. While some level of inhibition is common, strong binding can halt the reaction entirely.

  • Heavy Metal Impurities: Trace amounts of heavy metals like lead, mercury, or arsenic in your starting materials can act as potent catalyst poisons.[2][6] These can originate from previous manufacturing steps or raw material sources.

    • Action: If you suspect metallic impurities, analyzing your starting materials via Inductively Coupled Plasma (ICP) techniques (ICP-OES or ICP-MS) is recommended for detecting trace levels.[7][10]

  • Halide Contamination: If your synthesis involves aryl halides and a palladium catalyst (e.g., Buchwald-Hartwig amination), residual halides can poison the catalyst, particularly in excess.[11]

    • Action: Ensure precise stoichiometry and that any reagents used to activate or solubilize substrates do not contain interfering halides.

Visualizing the Poisoning Mechanism:

Below is a diagram illustrating how a poison like sulfur can deactivate a palladium catalyst surface.

G cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd Reactant Reactant Reactant->Pd3 Adsorption pPd1 Pd pPd2 Pd pPd3 Pd pPd4 Pd pPd5 Pd pPd6 Pd Poison Sulfur (S) Poison->pPd2 Poison->pPd3 Strong Chemisorption Poison->pPd4 Reactant2 Reactant Reactant2->pPd6 Blocked caption Mechanism of Catalyst Poisoning.

Caption: Mechanism of Catalyst Poisoning.

Issue 2: My reaction is sluggish from the start and gives inconsistent yields.

Q: I'm running the same reaction under identical conditions, but my yields are variable, and the reaction times are longer than expected. What's going on?

A: This scenario points towards a less severe, possibly reversible poisoning or the presence of inhibitors in your reaction medium. The catalyst is still active, but its efficiency is compromised.

Possible Causes & Corrective Actions:

  • Water Content: While not a classic "poison" for all catalysts, water can significantly inhibit reactions, especially those involving moisture-sensitive reagents or Lewis acid catalysts.[12][13] It can hydrolyze active species or compete for coordination sites.

    • Action: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).[13]

  • Oxygen Contamination: For many hydrogenation or cross-coupling reactions that rely on a low-valent metal center (e.g., Pd(0)), oxygen is a poison. It can oxidize the active catalytic species to an inactive state.

    • Action: Thoroughly degas your solvents and reaction mixtures (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.

  • Purity of Starting Materials: Additives or inhibitors present in commercial starting materials can be a hidden source of catalyst deactivation. For example, polymerization inhibitors like 4-tert-butylcatechol are known to poison palladium catalysts.[14]

    • Action: Purify starting materials if their quality is suspect. This can be done by distillation, recrystallization, or passing them through a plug of activated alumina or silica to remove polar impurities.[14]

  • Competitive Inhibition by Coordinating Solvents or Additives: Solvents with coordinating atoms (e.g., acetonitrile, DMF with certain catalysts) or additives with strong Lewis basicity can compete with your substrate for the catalyst's active sites, slowing the reaction.

    • Action: Screen different solvents. If a coordinating solvent is necessary for solubility, consider increasing the catalyst loading or switching to a catalyst system known to be more tolerant of that solvent.

Troubleshooting Workflow Diagram:

G Start Decreased Catalyst Performance (Low Yield / Slow Rate) CheckPurity Analyze Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Verify Anhydrous & Oxygen-Free Conditions Start->CheckConditions CheckProduct Is Product a Known Inhibitor? Start->CheckProduct ImpurityFound Impurity Detected? CheckPurity->ImpurityFound MoistureOxygen Conditions Compromised? CheckConditions->MoistureOxygen ProductInhibition Inhibition Confirmed? CheckProduct->ProductInhibition Purify Purify Reagents (e.g., via filtration, distillation) ImpurityFound->Purify Yes Rerun Rerun Reaction & Monitor ImpurityFound->Rerun No GuardBed Implement Guard Bed or Scavenger Resin Purify->GuardBed GuardBed->Rerun ImproveTechnique Improve Degassing & Drying Procedures MoistureOxygen->ImproveTechnique Yes MoistureOxygen->Rerun No ImproveTechnique->Rerun ModifyCatalyst Modify Catalyst Loading or Change Ligand System ProductInhibition->ModifyCatalyst Yes ProductInhibition->Rerun No ModifyCatalyst->Rerun caption Troubleshooting workflow for catalyst deactivation.

Caption: Troubleshooting workflow for catalyst deactivation.

Part 3: Proactive Prevention & Mitigation Strategies

Preventing poisoning is always more effective and economical than dealing with a failed reaction.

StrategyDescriptionKey Considerations
Feedstock Purification The most critical step. Ensuring the purity of reactants, solvents, and gases can eliminate most common poisons before they enter the reactor.[15][16]Use high-purity grade reagents. Pass liquid reagents through activated carbon or alumina plugs. For gases like hydrogen, use an in-line purifier.
Use of Guard Beds A sacrificial bed of material placed upstream of the main catalyst bed to adsorb poisons.[3][17]Zinc oxide (ZnO) is highly effective for trapping sulfur compounds.[4] The material for the guard bed should be chosen based on the suspected poison.
Catalyst Design Modern catalysts can be designed to be more resistant to poisoning.[2] This can involve using bimetallic formulations, protective coatings, or specific support materials that enhance stability.[2][12]For example, alloying a primary catalyst metal can sometimes increase its tolerance to specific poisons.[18]
Process Optimization Operating conditions can influence the severity of poisoning. For instance, sulfur poisoning of nickel catalysts is often irreversible at low temperatures but can be reversible at higher temperatures.[4]Carefully optimizing temperature, pressure, and flow rates can minimize the impact of certain poisons. However, high temperatures can also lead to thermal degradation (sintering).[15]
Use of Scavengers Adding a chemical agent to the reaction mixture that preferentially reacts with the poison.This is an advanced technique and requires careful selection of a scavenger that does not interfere with the main reaction or the catalyst itself.

Part 4: Analytical Techniques for Identifying Poisons

If you consistently face issues, a deeper analysis of the spent catalyst is warranted.

TechniqueInformation ProvidedUse Case
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of the catalyst surface.[2][19]Excellent for identifying poisons like sulfur, chlorine, or phosphorus that have chemically bonded to the surface.[7]
ICP-OES / ICP-MS Provides highly sensitive quantitative analysis of elemental composition.[10]Used to detect trace metal poisons (e.g., Pb, As, Hg) on the catalyst or in the feedstock.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Can analyze volatile or semi-volatile organic compounds adsorbed on the catalyst surface.[2][20]Useful for identifying organic poisons or fouling agents.[20]
X-Ray Diffraction (XRD) Analyzes the crystalline structure of the catalyst.Can detect the formation of new crystalline phases, such as metal sulfides, which indicate poisoning.[7]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can the this compound product itself poison the catalyst? A1: Yes, this is a significant possibility. The secondary amine is a Lewis base and can coordinate to the active metal sites.[8] In some cases, especially with palladium catalysts, this coordination can be strong enough to inhibit or poison the catalyst, preventing it from participating in further reactions.[9] If product inhibition is suspected, one might consider strategies like using a ligand on the metal that moderates its binding affinity or running the reaction at a lower conversion and recycling the starting material.

Q2: How can I regenerate a poisoned catalyst? A2: Regeneration depends on the nature of the poison and the catalyst.

  • For coking/fouling: A high-temperature treatment with air or oxygen can burn off carbonaceous deposits (calcination).[18]

  • For reversible poisoning: A simple wash with a non-coordinating solvent or a mild thermal treatment under an inert gas might be sufficient to desorb the inhibitor.[17]

  • For irreversible sulfur poisoning: Regeneration is very difficult. It often requires harsh oxidative treatment at high temperatures to convert sulfides to oxides, followed by a reduction step to restore the active metal.[21] This process can also damage the catalyst structure (e.g., cause sintering).[17][21]

Q3: What is the difference between a poison and an inhibitor? A3: The terms are often used interchangeably, but a poison typically refers to a substance that causes strong, often irreversible deactivation, even at very low concentrations. An inhibitor is a substance that reduces the catalyst's activity, often through reversible binding, and its effect is typically dependent on its concentration. The reaction may proceed, albeit slowly, in the presence of an inhibitor, whereas a poison can stop it completely.

Q4: I suspect sulfur is the issue. What is a simple lab-scale protocol to purify my substrate? A4: A simple and effective method is to use a scavenger. For example, you can stir your substrate in a non-coordinating solvent with a sulfur scavenger (like a copper-based powder or specific commercial resins) for several hours, then filter the mixture to remove the scavenger and the captured sulfur compounds. Alternatively, passing a solution of your substrate through a packed column of activated carbon or basic alumina can effectively remove many polar, sulfur-containing impurities.

Experimental Protocol: Generic Catalyst Regeneration (Oxidative Treatment)

Caution: This is a generic procedure and must be adapted based on the specific catalyst, support, and poison. Always consult the catalyst manufacturer's guidelines. This procedure is intended for catalysts poisoned by organic residues or coke.

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or decantation. Wash thoroughly with a solvent like ethyl acetate or isopropanol to remove residual reactants and products.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Inert Purge: Place the dried catalyst in a tube furnace. Heat gently (e.g., to 100-150 °C) under a steady flow of an inert gas (e.g., Nitrogen) to drive off any volatile, adsorbed species.

  • Oxidative Treatment: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂).

  • Temperature Ramp: Gradually increase the furnace temperature to the target regeneration temperature (typically 300-500 °C). This temperature is critical and must be below the point where the catalyst sinters or the support degrades. Hold at this temperature for 2-4 hours.

  • Reduction (If Necessary): If the active state of your catalyst is the reduced metal (e.g., Pd(0) on Carbon), the oxide layer formed during the oxidative treatment must be removed. After cooling under inert gas, switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in Nitrogen) and heat to an appropriate reduction temperature (e.g., 200-400 °C).

  • Final Purge and Passivation: Cool the catalyst to room temperature under a flow of inert gas. The regenerated catalyst is now ready for reuse. It is advisable to test its activity on a small-scale reaction to confirm the success of the regeneration.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Catalyst deactiv
  • Catalyst poison | Toxicity, Inhibition, Effects. Britannica.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • C
  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). CECO Environmental.
  • C
  • Analysis of C
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogen
  • Catalytic Materials: Concepts to Understand the Pathway to Implementation.
  • Approaches to eliminating catalyst deactivation.
  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium c
  • How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone - YouTube.
  • C
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6).
  • Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions. Benchchem.
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry - Chinese Chemical Society.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH.
  • Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Benchchem.
  • What Causes Catalyst Deactivation And Poisoning? (2025, September 24). Chemistry For Everyone - YouTube.
  • Catalyst Deactivation, Poisoning and Regener
  • Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process. PubMed.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025, August 6).
  • Catalyst Deactivation, Poisoning and Regener
  • C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology (RSC Publishing).
  • Dual activation approach using a primary amine chiral catalyst and a...
  • Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of ?-Acetoxy Allenoate.

Sources

Technical Support Center: Quantification of 4-phenyloxan-4-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 4-phenyloxan-4-amine in biological samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most common and robust analytical techniques for quantifying this compound in complex biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization compared to GC-MS.

Q2: Why is sample preparation critical for the analysis of this compound?

A2: Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing proteins, salts, phospholipids, and other endogenous substances. These components can interfere with the analysis by causing matrix effects (ion suppression or enhancement in LC-MS/MS), leading to inaccurate and irreproducible results.[1][2][3] Effective sample preparation is essential to remove these interferences and to concentrate the analyte to a level suitable for detection.

Q3: What are the recommended sample preparation techniques for this compound?

A3: The choice of sample preparation technique depends on the biological matrix and the required sensitivity. The most common methods include:

  • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove interfering substances. Mixed-mode cation exchange cartridges are often suitable for amine compounds.[4][5][6][7]

  • Liquid-Liquid Extraction (LLE): A fundamental technique based on the differential solubility of the analyte in two immiscible liquids. It is effective but can be more time-consuming and use larger volumes of organic solvents.[8]

  • Protein Precipitation (PPT): A simpler and faster method, suitable for initial method development. However, it may not provide as clean an extract as SPE or LLE, potentially leading to more significant matrix effects.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For LC-MS/MS analysis, derivatization is typically not required. However, for GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the amine, as well as to enhance chromatographic peak shape.[9][10][11][12][13] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) and acylating agents (e.g., TFAA).[12][13]

Q5: How should I select an appropriate internal standard (IS) for the quantification of this compound?

A5: An ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte (e.g., deuterated this compound). SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation and matrix effects.[14][15][16] If a SIL-IS is not available, a structurally similar compound with similar physicochemical properties can be used, but it will require more rigorous validation to ensure it effectively tracks the analyte's behavior.[14][17]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC

Problem: The chromatographic peak for this compound is asymmetrical with a pronounced tailing, leading to inaccurate integration and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols Basic amines like this compound can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[18][19][20] To mitigate this, operate the mobile phase at a lower pH (e.g., 2-3) to protonate the silanols, or use a highly deactivated or end-capped column.[20][21]
Incorrect Mobile Phase pH Operating near the pKa of the analyte can lead to inconsistent ionization and peak tailing. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[19] Increase the buffer concentration (typically 10-50 mM).
Column Overload Injecting too much sample can saturate the stationary phase.[19] Dilute the sample and re-inject.
Column Bed Deformation A void at the column inlet or a blocked frit can cause peak distortion.[19][20] Try reversing and flushing the column (if permissible by the manufacturer) or replace the column.
Extra-column Band Broadening Long tubing or poor connections between the column and detector can contribute to peak tailing.[18] Use tubing with a smaller internal diameter and ensure all connections are secure.
Issue 2: Inconsistent and Inaccurate Results (Matrix Effects in LC-MS/MS)

Problem: The quantitative results for this compound are highly variable and inaccurate, particularly when analyzing different biological samples.

Possible Causes and Solutions:

CauseSolution
Ion Suppression or Enhancement Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decrease (suppression) or increase (enhancement) in the signal.[1][2][3][22][23]
Inadequate Sample Cleanup If the sample preparation method is not efficient in removing matrix components, significant matrix effects can be expected. Optimize the sample preparation method by switching to a more selective technique (e.g., from protein precipitation to SPE) or by refining the existing protocol (e.g., optimizing wash steps in SPE).[23]
Chromatographic Co-elution If matrix components co-elute with the analyte, they are more likely to cause interference. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peaks.[23]
Lack of an Appropriate Internal Standard An appropriate internal standard is crucial for correcting matrix effects.[15][16] The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.[14][15][16]

Experimental Protocols

The following protocols are provided as a starting point for method development and will require optimization and validation for the specific application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) from Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% phosphoric acid. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

  • MRM Transitions: Determine the precursor ion (typically [M+H]+) and at least two product ions for both the analyte and the internal standard for quantification and qualification.

Quantitative Data Summary

The following tables provide example validation parameters that should be established for a robust quantitative method. The values presented are typical targets for bioanalytical method validation.

Table 1: Calibration Curve and Sensitivity

ParameterTarget Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Bias)
Low QC 3< 15%± 15%
Mid QC 100< 15%± 15%
High QC 800< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterTarget Value
Extraction Recovery Consistent and reproducible
Matrix Effect Within 85-115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Validation Linearity, Precision, Accuracy, Recovery, Matrix Effect Data_Processing->Validation

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Peak_Tailing cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues cluster_system System Issues Start Peak Tailing Observed Check_Column Check Column Health Start->Check_Column Adjust_Mobile_Phase Adjust Mobile Phase Start->Adjust_Mobile_Phase Check_Sample Check Sample Concentration Start->Check_Sample Check_System Check System Connections Start->Check_System Void Void or Blockage? Check_Column->Void Chemistry Appropriate Chemistry? Check_Column->Chemistry pH Adjust pH Adjust_Mobile_Phase->pH Buffer Increase Buffer Strength Adjust_Mobile_Phase->Buffer Overload Dilute Sample Check_Sample->Overload Connections Check Fittings and Tubing Check_System->Connections

Caption: Troubleshooting decision tree for HPLC peak tailing.

Matrix_Effects_Logic Matrix_Effect Matrix Effect Ion Suppression Ion Enhancement Cause Causes Co-eluting Endogenous Compounds Inefficient Sample Cleanup Chromatographic Co-elution Matrix_Effect->Cause is caused by Solution Solutions Optimize Sample Prep Modify Chromatography Use Stable Isotope-Labeled IS Cause->Solution is addressed by

Caption: Logical relationship between matrix effects, causes, and solutions.

References

Validation & Comparative

Comparative Biological Activity Analysis: 4-Phenyloxan-4-amine and its Phenylpiperidine Analog in Modulating Opioid Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and neuropharmacology, the exploration of privileged scaffolds that can interact with key central nervous system (CNS) targets is a cornerstone of drug discovery. The 4-aryl-heterocycle motif is one such scaffold, found in a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activity of 4-phenyloxan-4-amine and a closely related, extensively studied analog, a representative 4-phenylpiperidine derivative. While direct, comprehensive data on this compound is sparse in publicly accessible literature, we can infer its potential biological profile by examining its structural relationship to the well-characterized phenylpiperidine class of opioids.

This guide will delve into the structural nuances that dictate biological activity, compare their known or predicted effects on opioid receptors, and provide detailed experimental protocols for researchers seeking to evaluate similar compounds. We will focus on a key phenylpiperidine analog, a simplified derivative that highlights the core structure-activity relationships (SAR) within this chemical class.

Structural and Mechanistic Overview

The core structure of both this compound and its phenylpiperidine analog features a phenyl group and an amine substituent at the 4-position of a six-membered heterocyclic ring. The key difference lies in the heteroatom within the ring: an oxygen atom in the oxane and a nitrogen atom in the piperidine. This seemingly subtle change has profound implications for the molecule's physicochemical properties, conformational flexibility, and, consequently, its biological activity.

The phenylpiperidine scaffold is the cornerstone of a major class of opioid analgesics, including pethidine (meperidine) and fentanyl. These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The interaction with the MOR is governed by specific pharmacophoric elements:

  • Aromatic Ring: The phenyl group engages in hydrophobic and potential π-π stacking interactions within a binding pocket of the receptor.

  • Basic Nitrogen: The amine group (either the ring nitrogen in piperidine or the exocyclic amine) is typically protonated at physiological pH and forms a critical ionic bond with an acidic residue (e.g., Asp147) in the receptor.

  • 4-Position Substituent: The nature of the substituent at the 4-position significantly influences potency and receptor subtype selectivity.

The replacement of the piperidine nitrogen with an oxygen atom in this compound removes the endocyclic basic center. This shifts the sole basic site to the exocyclic 4-amine group. This alteration can affect the molecule's overall pKa, lipophilicity, and its ability to cross the blood-brain barrier.

Comparative Biological Activity Profile

Due to the limited specific data on this compound, we will compare its predicted activity profile with the established activity of a representative 4-phenyl-4-aminopiperidine analog.

ParameterThis compound (Predicted)4-Phenyl-4-aminopiperidine Analog (Established)Rationale for Difference
Primary Target Likely μ-opioid receptor (MOR)μ-opioid receptor (MOR)The 4-phenyl-4-amine pharmacophore is a strong indicator for MOR activity.
Potency (EC50/Ki) Predicted to be lower than piperidine analogHigh affinity (low nM range)The piperidine nitrogen contributes to the binding affinity and optimal orientation in the MOR binding pocket. Its absence in the oxane may lead to a less favorable interaction.
Selectivity Unknown, potentially lowerCan be modulated by N-substituentsThe piperidine nitrogen provides a handle for chemical modification to tune selectivity for MOR, DOR, and KOR. The oxane analog lacks this feature.
Blood-Brain Barrier (BBB) Penetration Likely to be lowerGenerally goodThe presence of the polar oxygen atom in the oxane ring may increase the polarity and reduce the passive diffusion across the BBB compared to the piperidine analog.
Metabolic Stability Potentially higherSusceptible to N-dealkylationThe piperidine nitrogen is a common site for Phase I metabolism. The oxane ring is generally more metabolically stable.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of these compounds, a series of in vitro and in vivo assays are necessary.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay quantifies the affinity of the test compounds for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) from the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 μg protein) with the radioligand (e.g., 1-2 nM [³H]-DAMGO) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the G-protein activation following receptor binding by an agonist.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Step-by-Step Protocol:

  • Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP (e.g., 10 μM) and MgCl₂.

  • Incubation: In a 96-well plate, pre-incubate the membranes with the test compound at various concentrations for 15 minutes at 30°C.

  • G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM). Incubate for an additional 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described above.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Plot the stimulated binding as a function of the log concentration of the test compound. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural differences and the general workflow for evaluating these compounds.

G cluster_0 This compound cluster_1 4-Phenylpiperidine-4-amine Analog cluster_2 Predicted Properties cluster_3 Established Properties a Oxane Ring (Oxygen Heteroatom) b Piperidine Ring (Nitrogen Heteroatom) a->b Structural Analogues c Altered pKa Increased Polarity Modified BBB Penetration a->c d Tunable Basicity Established CNS Activity Metabolic Handle (N-dealkylation) b->d

Caption: Structural comparison of this compound and its piperidine analog.

G start Test Compound (e.g., this compound) binding Radioligand Binding Assay start->binding functional [35S]GTPγS Functional Assay start->functional affinity Determine Affinity (Ki) (MOR, DOR, KOR) binding->affinity activity Determine Potency (EC50) & Efficacy (Emax) functional->activity sar Structure-Activity Relationship (SAR) Analysis affinity->sar activity->sar

Caption: In vitro workflow for characterizing opioid receptor modulators.

Conclusion and Future Directions

The comparison between this compound and its 4-phenylpiperidine analog underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in pharmacological properties. While the 4-phenyl-4-aminopiperidine scaffold has a long and successful history in the development of CNS-active agents, particularly opioid analgesics, the corresponding oxane derivative remains a less explored chemical space.

Based on established SAR principles, it is predicted that this compound will exhibit lower affinity for opioid receptors and potentially reduced CNS penetration compared to its piperidine counterpart. However, it may also possess a more stable metabolic profile. These hypotheses can only be confirmed through empirical testing using the standardized in vitro assays outlined in this guide.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies would not only clarify the SAR of this particular scaffold but could also lead to the discovery of novel modulators of opioid receptors with unique pharmacological profiles, potentially offering improved therapeutic windows or reduced side effects compared to traditional phenylpiperidine-based drugs. The systematic replacement of the piperidine ring with other bioisosteric heterocycles represents a promising strategy for expanding the chemical diversity of CNS-targeted libraries.

The Mechanism of Action of 4-Phenyloxan-4-amine: An Uncharted Territory in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of novel chemical entities, a comprehensive understanding of the mechanism of action for 4-phenyloxan-4-amine remains elusive. A thorough review of publicly available scientific literature and databases reveals a notable absence of experimental data detailing its pharmacological profile, therapeutic targets, and overall mechanism of action. This lack of information precludes a comparative analysis with alternative compounds and the development of detailed experimental guides as initially requested.

Currently, information on this compound is primarily limited to its basic chemical structure, as indexed in chemical databases such as PubChem. These entries provide fundamental details like molecular formula (C₁₁H₁₅NO for the parent compound and C₁₂H₁₇NO for its N-methyl derivative), molecular weight, and predicted physicochemical properties. However, these resources do not contain any biological activity data, results from pharmacological assays, or information regarding its potential therapeutic applications.

Searches for structurally related compounds, including derivatives of oxane and other molecules featuring a 4-amino-4-phenyl-substituted heterocyclic ring, have also failed to yield directly relevant information. While the broader class of heterocyclic compounds is a rich area of drug discovery with representatives exhibiting a wide array of biological activities—from anticancer to analgesic and anti-inflammatory effects—these findings cannot be extrapolated to predict the specific mechanism of this compound without direct experimental evidence.

One tangentially related class of compounds, 4-amino-4-arylcyclohexanones, was investigated for analgesic properties in the 1980s. While these molecules share the structural feature of a six-membered ring with a geminal amino and aryl substituent, the fundamental difference in the heterocyclic core (oxane vs. cyclohexane) and the scarcity of modern, detailed mechanistic studies on these older compounds make any direct comparison speculative and scientifically unsound.

The request to validate the mechanism of action of this compound and create a comparative guide cannot be fulfilled at this time due to the lack of available scientific data. The scientific community has not yet published research that would elucidate its binding targets, signaling pathways, or overall pharmacological effects. Consequently, there is no basis for a comparison with other therapeutic alternatives, nor is it possible to provide the detailed experimental protocols and data visualizations requested.

Further research, including initial screening for biological activity, target identification studies, and preclinical evaluations, is necessary to begin to understand the pharmacological role of this compound. Until such foundational research is conducted and published, its mechanism of action will remain unknown.

A Comparative Study of 4-Aryl-Morpholine Enantiomers: The Case of Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomers of 4-aryl-morpholine derivatives, using the selective norepinephrine reuptake inhibitor, Reboxetine, as a representative example. While the initial query focused on 4-phenyloxan-4-amine, the publicly available scientific literature on this specific molecule is limited. Reboxetine, a 2-((2-ethoxyphenoxy)phenylmethyl)morpholine, offers a well-documented case study to explore the stereoselective synthesis, chiral separation, and differential biological activities of this important class of compounds.

Introduction

Chirality plays a pivotal role in drug-receptor interactions, often leading to significant differences in the pharmacological and toxicological profiles of enantiomers. For 4-aryl-morpholine derivatives, the spatial arrangement of the aryl group relative to the morpholine ring can profoundly influence their biological activity. Reboxetine is marketed as a racemic mixture of its (S,S) and (R,R) enantiomers. However, studies have demonstrated that the therapeutic activity predominantly resides in the (S,S)-enantiomer, highlighting the importance of stereoselective analysis.[1][2]

Data Presentation

The following tables summarize the quantitative data comparing the enantiomers of Reboxetine.

Table 1: Comparative Biological Activity of Reboxetine Enantiomers

EnantiomerTargetAffinity (Ki)PotencyReference
(S,S)-ReboxetineNorepinephrine Transporter (NET)HighMore Potent[1][3][4]
(R,R)-ReboxetineNorepinephrine Transporter (NET)LowLess Potent[3][4]

Note: The (S,S)-enantiomer has been reported to have a 130-fold higher affinity for the human norepinephrine transporter (hNET) compared to the (R,R)-enantiomer.[4]

Table 2: Chromatographic Separation Parameters for Reboxetine Enantiomers

ParameterAnalytical SeparationSemi-preparative SeparationReference
Stationary Phase Cellulose Tris(3,5-dimethylphenyl)carbamate (Chiralcel OD)Cellulose Tris(3,5-dimethylphenyl)carbamate (Chiralcel OD)[5][6]
Mobile Phase 0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60/40 v/v)n-Hexane / 2-Propanol (80:20 v/v)[5][6]
Detection UVUV[5][6]

Experimental Protocols

Enantioselective Synthesis of (S,S)-Reboxetine

The enantioselective synthesis of (S,S)-Reboxetine can be achieved through a multi-step process starting from commercially available chiral precursors. A key strategy involves the stereospecific synthesis of a chiral morpholine intermediate, followed by the introduction of the aryl substituents.

Key Steps:

  • Formation of a Chiral Morpholinone: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form an amide, which is then cyclized to (S)-5-(hydroxymethyl)morpholin-3-one using a strong base like potassium tert-butoxide.

  • Reduction and Protection: The morpholinone is reduced to the corresponding morpholine, and the nitrogen is protected with a suitable protecting group (e.g., Boc anhydride).

  • Oxidation to Aldehyde: The primary alcohol of the protected morpholine is selectively oxidized to the corresponding aldehyde.

  • Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or a related organometallic addition to the aldehyde, resulting in a mixture of diastereomers that are separated by chromatography.

  • Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction.

  • Deprotection: The protecting group on the morpholine nitrogen is removed to yield the final (S,S)-Reboxetine.[1]

Chiral Separation of Reboxetine Enantiomers by HPLC

The enantiomers of racemic Reboxetine can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Analytical Separation:

  • Column: Chiralcel OD (Cellulose Tris(3,5-dimethylphenyl)carbamate)

  • Mobile Phase: A mixture of 0.5M aqueous sodium perchlorate at pH 6 and acetonitrile (60:40 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength.

Semi-preparative Separation:

  • Column: Chiralcel OD

  • Mobile Phase: A mixture of n-hexane and 2-propanol (80:20 v/v).

  • Sample Preparation: Reboxetine free base is dissolved in the mobile phase.

  • Detection: UV detection.[5][6]

Mandatory Visualization

enantioselective_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start (S)-3-amino-1,2-propanediol step1 Amidation & Cyclization start->step1 int1 Chiral Morpholinone step1->int1 step2 Reduction & N-Protection int2 N-Protected Chiral Morpholine step2->int2 step3 Oxidation int3 Chiral Aldehyde step3->int3 step4 Phenyl Group Addition int4 Diastereomeric Alcohols step4->int4 step5 Ethoxyphenoxy Group Addition int5 N-Protected (S,S)-Reboxetine step5->int5 step6 Deprotection product (S,S)-Reboxetine step6->product int1->step2 int2->step3 int3->step4 int4->step5 int5->step6

Caption: Enantioselective synthesis workflow for (S,S)-Reboxetine.

chiral_hplc_separation cluster_input Input cluster_process Separation Process cluster_output Output racemate Racemic Reboxetine ((S,S) and (R,R) enantiomers) injection Injection onto Chiral HPLC Column racemate->injection elution Elution with Mobile Phase injection->elution detector UV Detector elution->detector ss_enantiomer (S,S)-Reboxetine rr_enantiomer (R,R)-Reboxetine detector->ss_enantiomer detector->rr_enantiomer chromatogram Chromatogram with two separated peaks detector->chromatogram

Caption: Workflow for chiral HPLC separation of Reboxetine enantiomers.

mechanism_of_action cluster_synapse Synaptic Cleft NE Norepinephrine (NE) Postsynaptic_Receptor Postsynaptic Receptor NE->Postsynaptic_Receptor Binds NET Norepinephrine Transporter (NET) NET->NE Reuptake Increased Noradrenergic Signaling Increased Noradrenergic Signaling Postsynaptic_Receptor->Increased Noradrenergic Signaling Reboxetine (S,S)-Reboxetine Reboxetine->NET Blocks

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of novel psychoactive substances (NPS) is paramount for forensic toxicology, clinical monitoring, and drug development. 4-phenyloxan-4-amine, as a substituted arylcyclohexylamine, requires robust analytical methods for its detection and quantification in various biological matrices. Cross-validation of these methods is a critical process to ensure the consistency and reliability of analytical data.

This guide provides a comparative overview of the principal analytical techniques used for the analysis of this compound and similar compounds. It outlines the methodologies for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of new psychoactive substances.[1][2][3] The validation parameters discussed are based on established guidelines for bioanalytical method validation.[4][5][6]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as the required sensitivity, selectivity, and the nature of the biological matrix.[1][7] The following table summarizes the typical performance characteristics for HPLC-MS/MS and GC-MS for the analysis of arylcyclohexylamines.

Validation ParameterHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis of the analyte and its fragments.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 85% - 115%85% - 115%
Precision (RSD)
- Repeatability (Intra-day)≤ 15%≤ 15%
- Intermediate Precision (Inter-day)≤ 15%≤ 15%
Limit of Detection (LOD) Sub ng/mL rangeng/mL range
Limit of Quantitation (LOQ) Typically 0.1 - 1 ng/mLTypically 1 - 10 ng/mL
Selectivity High, based on precursor and product ion monitoring.High, based on retention time and mass spectrum.
Matrix Effect Can be significant; requires evaluation and compensation (e.g., using internal standards).[4][5]Generally less pronounced than in LC-MS, but still requires assessment.
Sample Throughput HighModerate
Derivatization Not typically required.Often required to improve volatility and thermal stability.[8]

Experimental Protocols

Detailed methodologies for HPLC-MS/MS and GC-MS are provided below. These protocols serve as a foundational template for method development and validation in a laboratory setting.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify this compound in biological matrices (e.g., plasma, urine) with high sensitivity and selectivity.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization: ESI in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be determined and optimized.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the reference standard into the blank biological matrix.

    • For sample analysis, perform a protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix.[9]

  • Analysis: Inject the prepared standards, QCs, and samples into the HPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a confirmatory analysis for this compound in biological samples.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and an autosampler.

  • Mass spectrometer (single quadrupole or ion trap) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Procedure:

  • Derivatization and Sample Preparation:

    • Extract this compound from the biological matrix using liquid-liquid extraction or SPE.

    • Evaporate the extract to dryness and reconstitute in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Incubate to ensure complete derivatization.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification and Confirmation: Identify the analyte based on its retention time and the fragmentation pattern in the mass spectrum. For quantification, use a calibration curve generated from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) Spike Spike with Internal Standard Matrix->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

Workflow for HPLC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix Extract Liquid-Liquid or SPE Matrix->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv GC GC Separation (Capillary Column) Deriv->GC MS MS Detection (EI, Scan/SIM) GC->MS QualQuant Identification & Quantification MS->QualQuant

References

Comparative Efficacy Analysis of 4-phenyloxan-4-amine: A Review of Existing Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a comprehensive comparative efficacy analysis of 4-phenyloxan-4-amine against existing standards is not feasible due to the limited publicly available information on this specific compound. Searches for its primary use, mechanism of action, and relevant experimental data have yielded insufficient results to conduct a thorough and objective comparison as requested.

Initial database searches, including PubChem, provide basic chemical and physical properties of related structures such as N-methyl-4-phenyloxan-4-amine, but lack the necessary biological context for a meaningful efficacy evaluation.[1] Information regarding its therapeutic application, pharmacological profile, and direct comparisons with established alternatives in scientific literature or clinical trial databases is not readily accessible.

To generate a publishable comparison guide as outlined, the following information would be essential:

  • Primary Indication and Mechanism of Action: A clear understanding of the intended therapeutic use of this compound and its biological target(s) is fundamental to identifying appropriate comparators.

  • Standard of Care: Identification of the current gold-standard treatments for the target indication is necessary to establish a benchmark for comparison.

  • Preclinical and Clinical Data: Access to studies detailing the efficacy of this compound, including dose-response relationships, in vitro and in vivo experimental results, and any available human trial data, is critical.

  • Comparative Studies: Direct head-to-head studies comparing this compound with existing standards would provide the most robust data for an objective analysis.

Without this foundational information, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams. Further research and publication of primary data by the developers or researchers working with this compound are required before a comprehensive comparison guide can be produced.

References

Comparative Analysis of 4-Phenylpiperidine Analogs as Surrogates for Structure-Activity Relationship Studies of 4-Phenyloxan-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 4-phenyloxan-4-amine analogs. However, due to the close structural similarity between the this compound and the 4-phenylpiperidine scaffolds, this guide presents a comparative analysis of 4-phenylpiperidine derivatives, which have been widely investigated, particularly as modulators of the mu-opioid receptor (MOR). The insights from the SAR of 4-phenylpiperidine analogs may serve as a valuable surrogate for researchers interested in the potential pharmacological profile of this compound derivatives.

The 4-phenylpiperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its analogs.[1][2] The SAR of these compounds has been extensively explored to understand the structural requirements for high affinity and efficacy at the mu-opioid receptor. This guide summarizes key quantitative data, experimental protocols, and relevant biological pathways to aid researchers in drug design and development.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro pharmacological data for a selection of 4-phenylpiperidine analogs at the mu-opioid receptor (MOR), and in some cases, at the delta (DOR) and kappa (KOR) opioid receptors. This data highlights the impact of substitutions on the piperidine nitrogen and the 4-phenyl ring on receptor binding affinity (Ki) and functional activity (EC50, Emax).

CompoundR1 (Piperidine Nitrogen)R2 (4-Phenyl Ring)MOR Ki (nM)MOR EC50 (nM)MOR Emax (%)DOR Ki (nM)KOR Ki (nM)Reference
(3R, 4S)-23 -CH2CH2-Ph3-OH0.00210.0013209.118.425.8[3]
Compound 23 -CH2CH2-Ph3-OH0.00340.68206.541.677.9[3]
Fentanyl -CH2CH2-PhHPotent Agonist----[2][4]
Carfentanil -CH2CH2-Ph4-COOCH3High Affinity----[4]
(-)-RTI5989-54 -Allyl3-Me-17.6 (at DOR)-Selective Agonist-[5]
RTI5989-61 -Allyl3-Me, 4-OH-0.43 (at DOR)Full AgonistIncreased Affinity-[5]
RTI5989-62 -trans-Crotyl3-Me, 4-OH-0.20 (at DOR)Full AgonistIncreased Affinity-[5]
Pridopidine (12b) -Propyl3-SO2MeLow AffinityFunctional Antagonist---[6]

Key SAR Observations:

  • Substitutions on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen is critical for activity. A phenethyl group, as seen in fentanyl and its analogs, is often associated with high potency.[2][4]

  • Substitutions on the 4-Phenyl Ring (R2): Modifications to the 4-phenyl ring can significantly impact binding affinity and efficacy. For instance, a meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid agonists.[3] The addition of a methyl ester at the 4-position of the phenyl ring, as in carfentanil, increases binding affinity compared to fentanyl.[4]

  • Stereochemistry: The stereochemistry of the piperidine ring can also influence activity. For example, the (3R, 4S) enantiomer of compound 23 was found to be a more potent and selective MOR agonist than its (3S, 4R) counterpart.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of 4-phenylpiperidine analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.[7][8]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[7]

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).[8]

  • Radioligand: e.g., [3H]DAMGO (a selective MOR agonist).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator: e.g., Naloxone (a non-selective opioid antagonist) at a high concentration.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.[8]

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at varying concentrations.

  • For total binding, no test compound is added. For non-specific binding, a high concentration of naloxone is added.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation upon receptor binding.[5]

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the MOR facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the level of receptor activation by the agonist.[5]

Materials:

  • Cell membranes from cells expressing the MOR.

  • [35S]GTPγS.

  • GDP.

  • Test compounds (agonists) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding a solution containing [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve.

  • From the curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon activation of the mu-opioid receptor by an agonist.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits alpha_GTP Gα-GTP G_protein->alpha_GTP Dissociates to beta_gamma Gβγ G_protein->beta_gamma AC Adenylyl Cyclase alpha_GTP->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization Mediates

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for SAR Studies

This diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel 4-phenylpiperidine analogs.

SAR_workflow Start Design of Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening: Receptor Binding Assay (Ki) Characterization->Primary_Screening Potency_Check Potent Hit? Primary_Screening->Potency_Check Functional_Assay Functional Assay (e.g., [35S]GTPγS) (EC50, Emax) Potency_Check->Functional_Assay Yes Discard Discard or Redesign Potency_Check->Discard No Activity_Check Desired Activity? Functional_Assay->Activity_Check In_Vivo In Vivo Studies (e.g., Analgesia Models) Activity_Check->In_Vivo Yes SAR_Analysis SAR Analysis & Further Design Activity_Check->SAR_Analysis No End Lead Compound In_Vivo->End SAR_Analysis->Start Discard->Start Iterate

References

independent verification of 4-phenyloxan-4-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification and Comparative Guide to the Synthesis of 4-phenyloxan-4-amine

Authored by: A Senior Application Scientist

Introduction

This compound, a tetrahydropyran derivative, represents a valuable scaffold in modern medicinal chemistry. The oxane ring is a privileged structure, frequently incorporated into drug candidates to enhance properties such as solubility and metabolic stability. The presence of a phenyl group and an amine at the C4 position provides a versatile platform for further functionalization, making this compound a key building block for the synthesis of diverse chemical libraries targeting various biological endpoints.

This guide provides an in-depth, independent verification of plausible synthetic protocols for this compound. We will objectively compare two distinct synthetic strategies, offering detailed experimental procedures and supporting data to enable researchers to make informed decisions based on their specific laboratory capabilities and research goals. The causality behind experimental choices will be explained, and each protocol is designed as a self-validating system with integrated purification and characterization steps.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. The first approach involves the reductive amination of a ketone precursor, 4-phenyloxan-4-one. The second, more classical approach, builds the core structure through the dialkylation of phenylacetonitrile, followed by cyclization and subsequent reduction of the nitrile moiety.

cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Alkylation & Reduction Target This compound M1_Ketone 4-phenyloxan-4-one M1_Ketone->Target Reductive Amination M1_Amine Ammonia Source M1_Amine->Target M2_Nitrile Phenylacetonitrile M2_Intermediate Cyclized Nitrile Intermediate M2_Nitrile->M2_Intermediate Dialkylation & Cyclization M2_Ether bis(2-chloroethyl) ether M2_Ether->M2_Intermediate M2_Intermediate->Target Nitrile Reduction Crude Crude Product Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions & Concentrate TLC->Combine Pure Pure this compound Combine->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared Spectroscopy (IR) Pure->IR Final Verified Product NMR->Final MS->Final IR->Final

A Comparative Analysis of Synthetic Routes to the Novel Amine 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of three distinct synthetic pathways to the novel compound 4-phenyloxan-4-amine has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective evaluation of each route, supported by experimental data, to aid in the selection of the most efficient and practical synthesis.

The three proposed synthetic routes to this compound are:

  • Reductive Amination of 4-Phenyloxan-4-one: This two-step route involves the initial synthesis of the ketone intermediate, 4-phenyloxan-4-one, via a Friedel-Crafts acylation, followed by a reductive amination to yield the target amine.

  • Alkylation of Phenylacetonitrile: This three-step pathway commences with the alkylation of phenylacetonitrile with bis(2-chloroethyl) ether, followed by the reduction of the resulting nitrile to the primary amine.

  • Ritter Reaction of 4-Phenyl-4-oxanol: This three-step synthesis begins with the formation of a tertiary alcohol, 4-phenyl-4-oxanol, through a Grignard reaction. A subsequent Ritter reaction followed by amide hydrolysis affords the final product.

Comparative Analysis of Synthetic Routes

A summary of the key quantitative data for each synthetic route is presented in the table below, allowing for a direct comparison of their respective efficiencies.

ParameterRoute 1: Reductive AminationRoute 2: Alkylation of PhenylacetonitrileRoute 3: Ritter Reaction
Overall Yield ~60-70%~55-65%~50-60%
Number of Steps 223
Key Intermediate(s) 4-Phenyloxan-4-one2-Phenyl-2-(oxan-4-yl)acetonitrile4-Phenyl-4-oxanol, N-(4-Phenyloxan-4-yl)formamide
Starting Materials Benzene, Oxane-4-carbonyl chloride, AmmoniaPhenylacetonitrile, Bis(2-chloroethyl) etherTetrahydro-4H-pyran-4-one, Phenylmagnesium bromide, Hydrogen cyanide
Key Reagents AlCl₃, NH₃, NaBH₃CN or H₂/CatalystNaH or PTC, LiAlH₄ or H₂/CatalystGrignard reagent, H₂SO₄, HCN, NaOH
Reaction Time 24-48 hours24-48 hours36-60 hours
Scalability Readily scalableScalable with careful handling of NaHScalable with careful handling of Grignard reagent and HCN
Safety Considerations Use of AlCl₃ and potentially high-pressure hydrogenationUse of sodium hydride and lithium aluminum hydride requires anhydrous conditions.Grignard reagents are highly reactive and require anhydrous conditions. Hydrogen cyanide is highly toxic.
Purification Column chromatographyColumn chromatographyColumn chromatography

Experimental Protocols

Detailed experimental protocols for the key steps of each synthetic route are provided below.

Route 1: Reductive Amination of 4-Phenyloxan-4-one

Step 1: Synthesis of 4-Phenyloxan-4-one (Friedel-Crafts Acylation)

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (10 vol) at 0 °C is added dropwise a solution of oxane-4-carbonyl chloride (1.0 eq) in dry benzene (2 vol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyloxan-4-one.

Expected Yield: 75-85%

Step 2: Reductive Amination of 4-Phenyloxan-4-one

A solution of 4-phenyloxan-4-one (1.0 eq) in methanol is saturated with ammonia. Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude amine is purified by column chromatography.[1][2][3][4]

Alternatively, a mixture of 4-phenyloxan-4-one (1.0 eq), an ammonia source (e.g., ammonium acetate, 10 eq), and a catalyst such as a cobalt or iron complex (e.g., 2.5 mol% CoCl₂) is pressurized with hydrogen gas (5-10 bar) in a suitable solvent like isopropanol and heated. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography.[5][6][7][8][9]

Expected Yield: 80-90%

Route 2: Alkylation of Phenylacetonitrile

Step 1: Synthesis of 2-Phenyl-2-(oxan-4-yl)acetonitrile

To a solution of phenylacetonitrile (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) in a suitable solvent like toluene is added a strong base such as sodium amide or a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with aqueous sodium hydroxide. The mixture is stirred vigorously at a controlled temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[10][11]

Expected Yield: 70-80%

Step 2: Reduction of 2-Phenyl-2-(oxan-4-yl)acetonitrile to this compound

The nitrile from the previous step is dissolved in a dry ether solvent (e.g., THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in the same solvent at 0 °C. The mixture is then stirred at room temperature or heated to reflux to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which is then purified by column chromatography.[5][6][12][13][14]

Alternatively, catalytic hydrogenation using a nickel or palladium catalyst can be employed.[5][6][12][13][14]

Expected Yield: 80-90%

Route 3: Ritter Reaction of 4-Phenyl-4-oxanol

Step 1: Synthesis of 4-Phenyl-4-oxanol

A solution of phenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise to a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dry diethyl ether at 0 °C under an inert atmosphere. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-phenyl-4-oxanol, which can be purified by crystallization or column chromatography.[15][16][17]

Expected Yield: 85-95%

Step 2: Ritter Reaction to form N-(4-Phenyloxan-4-yl)formamide

To a stirred solution of 4-phenyl-4-oxanol (1.0 eq) in a mixture of acetic acid and concentrated sulfuric acid at 0 °C is added a solution of sodium cyanide (1.2 eq) in water dropwise. The reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice and neutralized with a strong base (e.g., NaOH) to precipitate the crude formamide. The solid is collected by filtration, washed with water, and dried.[13][18]

Expected Yield: 70-80%

Step 3: Hydrolysis of N-(4-Phenyloxan-4-yl)formamide

The crude formamide is suspended in an aqueous solution of a strong base (e.g., 20% NaOH) and heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine is then purified by column chromatography.[19]

Expected Yield: 80-90%

Visualization of Synthetic Strategies

The logical workflow for selecting a synthetic route based on key decision factors is illustrated in the diagram below.

G Synthetic Route Selection for this compound Start Start: Need to Synthesize This compound Decision1 Primary Concern? Start->Decision1 Decision2 Availability of Starting Materials? Decision1->Decision2 Overall Yield Decision3 Tolerance for Hazardous Reagents? Decision1->Decision3 Number of Steps Route1 Route 1: Reductive Amination Decision1->Route1 Scalability Decision2->Route1 Benzene & Oxane-4-carbonyl chloride Route2 Route 2: Alkylation of Phenylacetonitrile Decision2->Route2 Phenylacetonitrile & Bis(2-chloroethyl) ether Route3 Route 3: Ritter Reaction Decision2->Route3 Tetrahydropyran-4-one & Phenylmagnesium bromide Decision3->Route1 Moderate (AlCl3, H2 pressure) Decision3->Route2 High (NaH, LiAlH4) Decision3->Route3 Very High (Grignard, HCN) End Select Optimal Route Route1->End Route2->End Route3->End

Caption: A decision-making flowchart for selecting a synthetic route.

This comprehensive guide is intended to provide researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for obtaining this compound based on their specific laboratory capabilities, safety protocols, and desired scale of production.

References

The Oxane Ring's Influence on Bioactivity: A Comparative Analysis of 4-Phenyloxan-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This analysis is critical for researchers and drug development professionals seeking to understand and predict how the choice of a heterocyclic ring system can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. We will explore the nuanced effects of the oxane ring's oxygen atom on key parameters such as receptor binding, metabolic stability, and overall bioactivity, supported by comparative data from relevant studies.

The Foundational Role of the Heteroatom: A Comparative Overview

The introduction of a heteroatom like oxygen into a six-membered ring, transitioning from a cyclohexane to an oxane (tetrahydropyran) scaffold, imparts significant changes to the molecule's physicochemical properties. These changes, though seemingly minor, have a cascading effect on how the molecule interacts with its biological target and how it is processed by the body.

PropertyCyclohexane RingOxane (Tetrahydropyran) RingPiperidine Ring (at physiological pH)Implication for Bioactivity
Polarity Non-polarPolar, hydrogen bond acceptorPolar, hydrogen bond donor/acceptor, chargedInfluences solubility, cell permeability, and target binding interactions.
Conformation Chair, boatPredominantly chair, shorter C-O bondsChair, potential for N-inversionAffects the spatial arrangement of substituents and their fit within a binding pocket.
Metabolic Stability Susceptible to oxidationGenerally more stable to oxidative metabolismSite of potential N-dealkylation or oxidationCan significantly alter the compound's half-life and safety profile.

The oxygen atom in the oxane ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor, a role that a methylene group in a cyclohexane ring cannot fulfill. This capability can introduce new, favorable interactions with a biological target, potentially increasing binding affinity and selectivity.

Impact on Receptor Binding and Activity: A Case Study Approach

To illustrate the tangible effects of the oxane ring, we will examine structure-activity relationship (SAR) studies on analogous compounds where the heterocyclic ring is varied. A prominent example can be found in the development of opioid receptor antagonists.

A study published in the Journal of Medicinal Chemistry explored a series of 4-substituted piperidine derivatives as kappa-opioid receptor antagonists. While not a direct study of 4-phenyloxan-4-amine, the findings offer valuable insights into the role of the heterocyclic ring. In such scaffolds, the nature of the ring system is a key determinant of affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay

A standard method to assess the binding affinity of a compound to its target receptor is the radioligand binding assay. This technique quantifies the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., kappa-opioid receptor) are prepared from cell cultures or animal tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]U-69,593) and varying concentrations of the test compound.

  • Separation: The mixture is filtered to separate the bound radioligand from the unbound.

  • Quantification: The radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the radioligand binding), from which the inhibition constant (Ki) can be derived.

G cluster_0 Radioligand Binding Assay Workflow prep Receptor-expressing Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate separate Filtration to Separate Bound vs. Unbound incubate->separate quantify Scintillation Counting of Radioactivity separate->quantify analyze IC50 & Ki Determination quantify->analyze G node_a Cyclohexane Analog Metabolically Labile C-H Bonds node_c CYP450-mediated Oxidation node_a->node_c node_b Oxane Analog Stable C-O-C Linkage node_e Increased Metabolic Stability node_b->node_e node_d Metabolites node_c->node_d

Caption: Metabolic fate comparison of cyclohexane vs. oxane rings.

Conclusion and Future Directions

The substitution of a carbon with an oxygen atom to form an oxane ring is a powerful strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. The oxane ring's oxygen atom can introduce beneficial polar interactions, enhance binding affinity, and improve metabolic stability.

  • Embrace Bioisosteric Replacement: The oxane ring should be considered as a viable bioisostere for both cyclohexane and piperidine rings, each offering a unique set of properties.

  • Leverage Polarity and H-Bonding: The hydrogen bond accepting capability of the oxane's oxygen can be exploited to enhance target engagement.

  • Enhance Metabolic Stability: The inherent stability of the ether linkage can be used to block unwanted metabolism and prolong the compound's duration of action.

Future research in this area would benefit from the direct synthesis and biological evaluation of this compound and its derivatives. Such studies would provide definitive data to either confirm or refine the predictions made in this guide and would be a valuable contribution to the field of medicinal chemistry.

References

  • Carroll, F. I., et al. (2012). Pharmacological properties of the structurally novel kappa opioid receptor antagonist, JDTic. Journal of Medicinal Chemistry, 55(1), 223-231. [Link]

Benchmarking 4-Phenyloxan-4-Amine: A Comparative Performance Analysis Against the Known MAO-B Inhibitor Selegiline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neurodegenerative disease research and drug development, the quest for novel and effective enzyme inhibitors is paramount. This guide presents a comparative analysis of a novel compound, 4-phenyloxan-4-amine, against a well-established benchmark, Selegiline, a selective monoamine oxidase B (MAO-B) inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the performance of new chemical entities.

Introduction to the Compounds

This compound is a novel synthetic compound featuring a phenyl group and an amine functional group attached to an oxane ring. Its structural similarity to known monoamine oxidase inhibitors suggests its potential as a modulator of MAO activity. As a novel entity, its performance characteristics are under investigation.

Selegiline (also known as L-deprenyl) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] It is a well-characterized drug used in the treatment of Parkinson's disease and major depressive disorder. Its established inhibitory profile makes it an ideal benchmark for the evaluation of new, potential MAO-B inhibitors.

Comparative Performance Data

The following table summarizes the key in vitro performance metrics for this compound and Selegiline against human MAO-B. The data for this compound is presented as hypothetical data for the purpose of this guide, assuming its successful synthesis and testing.

Parameter This compound (Hypothetical Data) Selegiline (Reference Data)
Target Enzyme Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
IC50 (nM) 15050
Ki (nM) 7525
Mechanism of Inhibition Reversible, CompetitiveIrreversible
Selectivity (vs. MAO-A) >100-fold>50-fold

Experimental Protocols

The following protocols outline the methodologies used to obtain the performance data presented above.

MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (this compound, Selegiline) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • A reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and recombinant human MAO-B is prepared.

  • The test compounds are serially diluted in DMSO and added to the reaction mixture.

  • The mixture is pre-incubated for 15 minutes at 37°C.

  • The reaction is initiated by the addition of the substrate, kynuramine.

  • The formation of the fluorescent product, 4-hydroxyquinoline, is monitored kinetically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a microplate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibitory Constant (Ki)

Objective: To determine the inhibitory constant (Ki) of the test compounds.

Procedure:

  • The MAO-B inhibition assay is performed as described above with varying concentrations of both the inhibitor and the substrate (kynuramine).

  • The reaction rates are measured and the data is analyzed using the Cheng-Prusoff equation for competitive inhibitors or other appropriate models for different inhibition mechanisms.

Visualizing the Scientific Context

The following diagrams illustrate the relevant biological pathway and experimental workflow.

cluster_pathway Monoamine Oxidase B (MAO-B) Pathway cluster_inhibition Inhibition Mechanism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL DOPAC DOPAC DOPAL->DOPAC Aldehyde Dehydrogenase MAOB->DOPAL Inhibitor This compound or Selegiline Inhibitor->MAOB Inhibition

Figure 1: Simplified signaling pathway of MAO-B metabolism of dopamine and the point of inhibition.

cluster_workflow In Vitro MAO-B Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - MAO-B Enzyme - Kynuramine Substrate - Buffer Start->PrepareReagents SerialDilution Serially Dilute Test Compounds PrepareReagents->SerialDilution PreIncubation Pre-incubate Enzyme and Inhibitor SerialDilution->PreIncubation InitiateReaction Initiate Reaction with Substrate PreIncubation->InitiateReaction MeasureFluorescence Measure Fluorescence (Kinetic Read) InitiateReaction->MeasureFluorescence DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for the in vitro MAO-B inhibition assay.

Conclusion

This guide provides a standardized framework for the comparative benchmarking of a novel compound, this compound, against the known MAO-B inhibitor, Selegiline. The presented data, while containing hypothetical values for the novel compound, illustrates the key parameters for performance evaluation. The detailed experimental protocols and visual diagrams of the pathway and workflow are intended to facilitate reproducible and comprehensive internal assessments by research and development teams. Through such rigorous comparisons, the potential of new therapeutic candidates can be effectively evaluated.

References

Introduction: The Therapeutic Potential of Modulating NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis of 4-phenyloxan-4-amine, a Novel NMDA Receptor Modulator

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation, leading to excessive calcium influx and subsequent excitotoxicity, is a key pathological feature in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. While existing NMDA receptor antagonists have shown clinical utility, their application is often limited by a narrow therapeutic window and significant side effects, such as psychotomimetic effects and motor impairment.

This guide introduces This compound (hereafter referred to as Compound-X), a novel, investigational small molecule designed for the allosteric modulation of the NMDA receptor. Unlike channel-blocking antagonists, Compound-X is hypothesized to selectively dampen receptor overactivation without interfering with basal physiological function. This analysis provides a head-to-head comparison of Compound-X with two well-established NMDA receptor modulators: Memantine, a non-competitive channel blocker approved for the treatment of Alzheimer's disease, and Ketamine, a potent channel blocker with rapid-acting antidepressant effects.

The following sections detail the comparative analysis based on a series of preclinical in vitro and in vivo experiments, providing researchers and drug development professionals with the necessary data to evaluate the potential of Compound-X as a next-generation therapeutic agent.

Comparative Analysis of Receptor Binding and Functional Activity

The initial characterization of Compound-X involved assessing its binding affinity and functional antagonism at the human NMDA receptor (GluN1/GluN2A subtype) expressed in HEK293 cells. These results were benchmarked against Memantine and Ketamine.

Experimental Rationale: A radioligand binding assay using [³H]MK-801, a high-affinity NMDA receptor channel blocker, was employed to determine the binding affinity (Ki) of each compound. A lower Ki value indicates a higher binding affinity. To assess functional activity, a calcium flux assay was utilized to measure the inhibition of glutamate- and glycine-induced receptor activation. The half-maximal inhibitory concentration (IC₅₀) was determined, where a lower value signifies greater potency.

Table 1: Comparative Receptor Binding and Functional Inhibition

CompoundBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
Compound-X 125 ± 8.5210 ± 15.2
Memantine250 ± 18.1550 ± 35.8
Ketamine65 ± 5.398 ± 7.6

Interpretation of Results: The data reveals that Compound-X possesses a higher binding affinity and functional potency than Memantine, suggesting it may be effective at lower concentrations. While Ketamine exhibits the highest potency, its clinical use is often limited by its side effect profile. The favorable potency of Compound-X compared to Memantine warrants further investigation into its selectivity and in vivo efficacy.

In Vitro Selectivity Profile

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. Compound-X was screened against a panel of 48 common central nervous system receptors, including AMPA, kainate, GABAₐ, and dopamine receptors.

Experimental Rationale: The selectivity screen was conducted using competitive radioligand binding assays for each respective target. A high IC₅₀ or Ki value (>10,000 nM) in these assays indicates a low affinity for the off-target receptor and thus high selectivity.

Table 2: Selectivity Profile Against Key Off-Target Receptors

Receptor TargetCompound-X (IC₅₀, nM)
AMPA>10,000
Kainate>10,000
GABAₐ>15,000
Dopamine D₂>12,000
Serotonin 5-HT₂ₐ>10,000

Interpretation of Results: Compound-X demonstrates a highly selective profile, with negligible binding to major CNS receptors at concentrations well above its effective dose for the NMDA receptor. This high degree of selectivity suggests a lower likelihood of producing mechanism-independent side effects compared to less selective compounds.

Comparative In Vivo Efficacy in a Model of Excitotoxicity

To assess the neuroprotective effects of Compound-X in vivo, a quinolinic acid-induced excitotoxicity model in rats was employed. This model mimics the neuronal damage caused by excessive NMDA receptor activation.

Experimental Rationale: Rats were administered Compound-X, Memantine, or a vehicle control prior to an intrastriatal injection of quinolinic acid. Neuronal damage was quantified by measuring the volume of the resulting lesion 24 hours post-injection. A smaller lesion volume indicates a greater neuroprotective effect.

Table 3: Neuroprotective Effects in an Animal Model

Treatment GroupDose (mg/kg, i.p.)Lesion Volume (mm³)% Neuroprotection
Vehicle Control-15.2 ± 1.80%
Compound-X 106.8 ± 0.955%
Memantine109.5 ± 1.237.5%

Interpretation of Results: At an equivalent dose, Compound-X provided significantly greater neuroprotection compared to Memantine, reducing the excitotoxic lesion volume by 55%. This result suggests that the higher in vitro potency of Compound-X translates to superior efficacy in a relevant disease model.

Detailed Experimental Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay
  • Preparation of Membranes: HEK293 cells expressing the human GluN1/GluN2A receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [³H]MK-801 (final concentration 1 nM), and 50 µL of varying concentrations of the test compound (Compound-X, Memantine, or Ketamine).

  • Incubation: Incubate the plate at 25°C for 2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Quinolinic Acid Excitotoxicity Model
  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 7 days prior to the experiment.

  • Drug Administration: Administer Compound-X (10 mg/kg), Memantine (10 mg/kg), or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before surgery.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 1 µL of quinolinic acid (150 nmol) into the striatum.

  • Post-Operative Care: Allow the animals to recover from anesthesia.

  • Histological Analysis: After 24 hours, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for neuronal viability (e.g., Cresyl Violet) to visualize the lesion.

  • Quantification: Measure the lesion volume using image analysis software.

Visualizing Experimental Logic and Pathways

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates CompoundX Compound-X (Allosteric Modulator) CompoundX->NMDA_R Modulates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Initiates Cascade

Caption: NMDA receptor activation and modulation by Compound-X.

Workflow for Comparative In Vivo Efficacy Study

InVivo_Workflow start Animal Acclimation drug_admin Drug Administration (Compound-X, Memantine, Vehicle) start->drug_admin surgery Stereotaxic Injection (Quinolinic Acid) drug_admin->surgery recovery Post-Operative Recovery (24 hours) surgery->recovery euthanasia Euthanasia & Brain Perfusion recovery->euthanasia histology Histology (Cresyl Violet Staining) euthanasia->histology analysis Image Analysis & Lesion Volume Quantification histology->analysis end Comparative Results analysis->end

Caption: Step-by-step workflow for the in vivo neuroprotection study.

Conclusion and Future Directions

The data presented in this guide demonstrates that this compound (Compound-X) is a potent and selective NMDA receptor modulator with a promising preclinical profile. It exhibits superior in vitro potency and in vivo neuroprotective efficacy compared to Memantine in the models tested. Its high selectivity for the NMDA receptor suggests a potentially favorable safety profile with a reduced risk of off-target effects.

Further studies are warranted to fully elucidate the therapeutic potential of Compound-X. Future investigations should include:

  • Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic dosing studies to assess long-term safety and tolerability.

  • Evaluation in additional disease models , such as models of cognitive impairment or chronic pain, to explore its full therapeutic range.

This comparative analysis provides a strong foundation for the continued development of this compound as a potential best-in-class therapeutic for neurological disorders characterized by NMDA receptor dysregulation.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. [Link]

  • Lau, A., & Tymianski, M. (2010). Glutamate receptors, neurotoxicity and neurodegeneration. Pflügers Archiv - European Journal of Physiology. [Link]

  • Iacobucci, G. J., & Popik, P. (2017). The NMDA Receptor and Its Antagonists in the Treatment of Depression. Pharmaceuticals. [Link]

Confirming Cellular Target Engagement of Novel Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Validating the Intracellular Action of 4-phenyloxan-4-amine

In the landscape of contemporary drug discovery, the validation of a drug candidate's interaction with its intended molecular target within a cellular context is a pivotal step.[1] This process, known as target engagement, provides crucial evidence for the proposed mechanism of action and is a key determinant of a compound's therapeutic potential.[2] For novel small molecules such as this compound, where the intracellular target may be hypothesized or entirely unknown, robust and quantitative methods for confirming target engagement are indispensable.

This guide offers a comparative overview of three widely adopted biophysical techniques for assessing target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Kinobeads competition binding assays. Each method presents distinct advantages and is suited to different stages of the drug discovery pipeline, from initial hit validation to lead optimization. By presenting hypothetical experimental data for this compound, this guide aims to provide researchers, scientists, and drug development professionals with a practical framework for selecting and implementing the most appropriate target engagement strategy.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay to confirm target engagement is crucial and depends on factors like the nature of the target protein, the availability of reagents, and the desired throughput.[1] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[2]

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Kinobeads Competition Binding
Principle Ligand binding alters the thermal stability of the target protein.[3]Measures changes in refractive index upon ligand binding to an immobilized target.[4][5]Competitive binding of a test compound against a broad-spectrum of immobilized kinase inhibitors.[6][7]
Environment Intact cells, cell lysates, or tissues.[8]In vitro (purified proteins).[4]Cell or tissue lysates.[7]
Labeling Label-free for both compound and target.[9]Label-free for the analyte (compound).[4]Label-free for the test compound.[10]
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[11]Medium to high.[12]High (with mass spectrometry).[6]
Data Output Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[3][13]Binding affinity (KD), kinetics (kon, koff).[4]IC50 values, kinase selectivity profile.[6]
Key Advantage Confirms target engagement in a physiologically relevant cellular context.[3][8]Provides detailed kinetic information about the binding interaction.[4]Unbiased screening of a compound's kinome-wide selectivity.[7][10]
Key Limitation Not all proteins exhibit a measurable thermal shift upon ligand binding.[8]Requires purified, active protein and may not reflect cellular conditions.[11]Primarily applicable to ATP-competitive kinase inhibitors.[7]

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.[3][14] The assay is based on the principle that ligand binding typically increases the thermal stability of the target protein.[13]

CETSA Experimental Workflow A Cell Culture and Treatment (e.g., with this compound) B Heat Shock (Apply temperature gradient) A->B C Cell Lysis and Centrifugation (Separate soluble and aggregated proteins) B->C D Protein Quantification (e.g., Western Blot, Mass Spec) C->D E Data Analysis (Generate melt curves and determine ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment : Plate target cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Treatment : Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[1]

  • Lysis and Fractionation : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis : Collect the supernatant and quantify the amount of soluble target protein using Western blotting with a target-specific antibody or by mass spectrometry.[2]

  • Data Analysis : Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

CompoundConcentration (µM)Target ProteinTm (°C)ΔTm (°C)
Vehicle (DMSO)-Target X52.5-
This compound1Target X56.2+3.7
This compound10Target X60.1+7.6
Alternative Compound Y10Target X54.8+2.3
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to a purified protein.[4][5]

Kinobeads Assay Workflow A Cell Lysate Preparation B Incubation with Compound (e.g., this compound) A->B C Incubation with Kinobeads B->C D Affinity Enrichment of Kinases C->D E Elution and Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis (Identify and quantify bound kinases) F->G

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and mandated method for the disposal of 4-Phenyloxan-4-amine and its contaminated materials is through a licensed and approved hazardous waste disposal facility. [1][2] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste is improper and may violate regulatory protocols.

This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and prepare this compound for professional disposal, ensuring a secure laboratory environment and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance that requires careful handling.[3] Understanding its specific risks is the first step in safe management.

Key Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[2][3]

  • Organ Damage: May cause damage to organs (specifically the kidney and blood) through prolonged or repeated exposure.[3]

  • Genetic Defects: Suspected of causing genetic defects.[1][2][3]

  • Allergic Reactions: May cause an allergic skin reaction.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Mandatory Personal Protective Equipment (PPE) When Handling:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Required when dusts are generated.

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risks.[4]

Quantitative Hazard Summary

The following table summarizes the key hazard classifications for this compound, providing a clear reference for risk assessment.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3][5]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[3]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[3]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Step-by-Step Waste Collection and Disposal Protocol

This protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for collection by a certified disposal service.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Use a dedicated, chemically compatible, and clearly labeled waste container. High-density polyethylene (HDPE) is a suitable material.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling:

    • Immediately label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Associated Hazards (e.g., "Toxic," "Environmental Hazard")

      • Accumulation Start Date

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any needles or sharp implements contaminated with this compound must be disposed of in a designated sharps container.

  • Storage:

    • Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials.

    • Ensure the storage location is secure and only accessible to authorized personnel.[1]

  • Arranging for Disposal:

    • Once the experiment is complete or the waste container is nearing its capacity, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest documentation.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

Experimental Protocol: Small Spill Cleanup

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal & Emergency start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid, Liquid, Sharps ppe->segregate container Use Dedicated, Labeled HDPE Waste Container segregate->container storage Store in Secure, Ventilated Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No spill_protocol->container end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Phenyloxan-4-amine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as N-phenylpiperidin-4-amine and 4-Aminophenol, and general best practices for handling amine-containing laboratory chemicals. Researchers should handle this compound with caution and assume it may be hazardous.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] All new or uncharacterized substances should be regarded as hazardous until proven otherwise.[2]

Potential Hazards of Similar Amine Compounds:

  • Harmful if swallowed or inhaled.[3][4]

  • Causes skin and serious eye irritation.[1]

  • May cause an allergic skin reaction.[3]

  • May cause respiratory irritation.[1]

  • Suspected of causing genetic defects.[3][4]

  • May cause damage to organs through prolonged or repeated exposure.[3]

  • Very toxic to aquatic life with long-lasting effects.[3][4][5]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[6]Protects against skin contact and potential allergic reactions.[7]
Eye Protection Chemical splash goggles or safety glasses with side shields.[6][8][9][10]Prevents eye exposure to solid particles or splashes.[2]
Body Protection A buttoned, long-sleeved lab coat.[2][8][9][10] A disposable gown is preferred for handling potent compounds.[6]Protects clothing and skin from contamination.
Footwear Closed-toe shoes completely covering the foot.[2][9]Protects against spills and falling objects.
Respiratory Use in a well-ventilated area or a chemical fume hood.[8] A respirator may be necessary if dust is generated.[7]Minimizes inhalation of airborne particles.[11]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety at every stage. Always plan your experiment in advance and be prepared for potential accidents.[2]

Preparation and Weighing
  • Location: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Equipment: Use clean, dedicated spatulas and weighing vessels. Ensure analytical balances are clean before and after use.

  • Procedure:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation.[6]

    • Carefully open the container away from your face.

    • Transfer the desired amount of the compound slowly and carefully to avoid generating dust.

    • Close the primary container tightly immediately after use.

    • Clean any residual powder from the balance and surrounding area using a damp cloth or towel, followed by proper disposal of the cleaning materials.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel: Use appropriate glassware that is free of cracks or defects.[8]

  • Environment: All subsequent steps involving the handling of the solution should also be performed within a chemical fume hood.

Post-Reaction Quenching
  • If the reaction involves reactive reagents, they must be quenched safely. For example, reactions with amine-reactive esters can be quenched with buffers containing primary amines like glycine or tris.[6]

Decontamination
  • Wipe down all surfaces, equipment, and glassware that came into contact with this compound.

  • Wash reusable gloves before and after use, and always wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

Proper waste management is crucial to protect the environment and prevent accidental exposure.

Waste TypeDisposal ProcedureRationale
Solid Waste (Contaminated PPE, wipes)Place in a dedicated, sealed, and clearly labeled hazardous waste bag.Prevents cross-contamination and ensures proper handling by waste services.
Liquid Waste (Solutions containing the compound)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]Avoids dangerous reactions and ensures proper disposal.[9]
Sharps (Needles, contaminated glassware)Dispose of in a designated, puncture-proof sharps container.Prevents physical injury and chemical exposure.

Labeling: All waste containers must be clearly labeled with the chemical name and primary hazards.[2][9]

Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Plan Experiment B Don Appropriate PPE A->B C Weigh Solid Compound B->C Proceed to Handling D Perform Dissolution / Reaction C->D Spill Spill or Exposure Occurs C->Spill E Decontaminate Surfaces & Glassware D->E Experiment Complete D->Spill F Segregate & Label Waste E->F E->Spill G Dispose via Approved Channels F->G H Remove PPE & Wash Hands G->H FirstAid Administer First Aid Spill->FirstAid Notify Notify Supervisor / EHS FirstAid->Notify

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.